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Core Science & Biosynthesis

Foundational

Structural Dynamics and Synthetic Methodologies of 1-(3-Methoxy-5-methylphenyl)piperazine: A Technical Whitepaper

Executive Summary As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the arylpiperazine scaffold as a foundational pharmacophore. 1-(3-Methoxy-5-methylphenyl)...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug design, I frequently encounter the arylpiperazine scaffold as a foundational pharmacophore. 1-(3-Methoxy-5-methylphenyl)piperazine represents a highly tuned derivative within this class. By strategically decorating the phenyl ring with a 3-methoxy (electron-donating, hydrogen-bond acceptor) and a 5-methyl (lipophilic, sterically demanding) group, chemists can precisely modulate the molecule's interaction with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors[1].

This whitepaper provides an in-depth technical analysis of the physicochemical properties, receptor interaction logic, and a highly optimized, self-validating synthetic workflow for 1-(3-methoxy-5-methylphenyl)piperazine.

Physicochemical Profiling

Understanding the baseline physicochemical properties of this compound is critical for downstream formulation and assay development. The molecule exists primarily in two forms: the lipophilic free base and the water-soluble hydrochloride salt[2].

Table 1: Core Chemical Properties
PropertyValue (Free Base)Value (HCl Salt)
CAS Number 740806-78-4[2]2988639-47-8
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₉ClN₂O
Molecular Weight 206.29 g/mol 242.75 g/mol
SMILES COC=1C=C(C=C(C1)C)N1CCNCC1Cl.COC=1C=C(C=C(C1)C)N1CCNCC1
H-Bond Donors 1 (Secondary Amine)2 (Protonated Amine)
H-Bond Acceptors 3 (N, N, O)3 (N, N, O)

Causality Note: The free base is highly susceptible to oxidation and degradation upon prolonged exposure to air. Conversion to the hydrochloride salt protonates the distal secondary amine (N4) of the piperazine ring, significantly enhancing bench stability and aqueous solubility for in vitro biological assays.

Structure-Activity Relationship (SAR) & Receptor Dynamics

Arylpiperazines are "privileged scaffolds" in medicinal chemistry due to their modularity and ability to mimic endogenous monoamine neurotransmitters[3][4]. The specific substitution pattern of 1-(3-methoxy-5-methylphenyl)piperazine dictates its binding affinity and functional profile:

  • The Piperazine Core (N1/N4): At physiological pH (7.4), the distal nitrogen (N4) is protonated. This positive charge is strictly required to form a critical salt bridge with the conserved aspartate residue (e.g., Asp116³·³²) in the transmembrane helix III of aminergic GPCRs[1].

  • The 3-Methoxy Group: The oxygen atom serves as a directional hydrogen-bond acceptor. In 5-HT receptor models, methoxy substitutions at the meta-position frequently engage in hydrogen bonding with specific residues (such as Lys191), anchoring the molecule without causing the steric clashes associated with para-substitutions[1].

  • The 5-Methyl Group: This group introduces localized steric bulk and lipophilicity. It forces the molecule into a specific coplanar conformation and interacts with lipophilic pockets (e.g., formed by Thr200 and Leu366 in 5-HT receptors), thereby increasing receptor subtype selectivity and preventing rapid metabolic hydroxylation at the 5-position[1][4].

G Compound 1-(3-Methoxy-5-methylphenyl) piperazine N1 Protonated N4 (Piperazine Ring) Compound->N1 Aryl Phenyl Ring (Aromatic Core) Compound->Aryl Methoxy 3-Methoxy Group (H-Bond Acceptor) Compound->Methoxy Methyl 5-Methyl Group (Steric Bulk) Compound->Methyl Asp Asp116 (Helix III) Salt Bridge N1->Asp Electrostatic Phe Phe362 (Helix VI) π-π Stacking Aryl->Phe Hydrophobic Lys Lys191 / H-Bond Network Methoxy->Lys H-Bonding Pocket Lipophilic Pocket (Thr200 / Leu366) Methyl->Pocket VdW Forces

Logical mapping of 1-(3-methoxy-5-methylphenyl)piperazine pharmacophore to aminergic GPCR domains.

Advanced Synthetic Methodology: The Buchwald-Hartwig Approach

While classical nucleophilic aromatic substitution (S_NAr) requires highly electron-deficient aryl halides, the electron-donating nature of the methoxy and methyl groups on our target ring renders S_NAr ineffective. Therefore, the Buchwald-Hartwig cross-coupling is the gold standard for this synthesis[3].

Causality Behind Reagent Selection:
  • Mono-Boc-Piperazine over Free Piperazine: Direct amination with unprotected piperazine inevitably leads to symmetrical bis-arylpiperazine byproducts. Using Boc-piperazine enforces strict 1:1 stoichiometry.

  • Pd₂(dba)₃ & BINAP: Pd₂(dba)₃ provides a robust source of Pd(0). BINAP, a sterically demanding bidentate phosphine ligand, enforces a tight coordination sphere that accelerates the crucial reductive elimination step while suppressing unwanted β-hydride elimination[3].

  • Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base required to deprotonate the amine and facilitate its coordination to the palladium center.

Synth SM1 1-Bromo-3-methoxy-5-methylbenzene Catalysis Buchwald-Hartwig Amination Pd2(dba)3, BINAP, NaOtBu Toluene, 100°C SM1->Catalysis SM2 Boc-Piperazine SM2->Catalysis Intermediate Boc-Protected Arylpiperazine Catalysis->Intermediate C-N Bond Formation Deprotection Acidic Deprotection TFA in DCM, RT, 2h Intermediate->Deprotection Cleave Boc Group FreeBase Target Free Base (Aqueous Workup, pH 10) Deprotection->FreeBase Neutralization Salt HCl Salt Formation (HCl in Ether) FreeBase->Salt Optional Stabilization

Step-by-step synthetic workflow for 1-(3-methoxy-5-methylphenyl)piperazine via Pd-catalysis.

Experimental Protocol: A Self-Validating System

The following protocol is designed as a self-validating system. Each step contains an analytical checkpoint to ensure causality and prevent the propagation of errors.

Step 1: Palladium-Catalyzed C-N Coupling
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 1-bromo-3-methoxy-5-methylbenzene (1.0 equiv, 10 mmol), 1-Boc-piperazine (1.2 equiv, 12 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), BINAP (0.04 equiv, 4 mol%), and NaOtBu (1.4 equiv, 14 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (30 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12 hours.

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting aryl bromide on a silica TLC plate (Eluent: Hexane/EtOAc 8:2). The disappearance of the high-Rf aryl bromide spot validates the completion of the catalytic cycle.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate under reduced pressure. Purify via flash chromatography to isolate the Boc-protected intermediate.

Step 2: Acid-Mediated Deprotection
  • Reaction: Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM, 15 mL). Cool to 0 °C and add trifluoroacetic acid (TFA, 5 mL) dropwise. Stir at room temperature for 2 hours.

  • Validation Checkpoint 2 (LC-MS): Sample 10 µL of the mixture. The mass spectrum must show a complete shift from the Boc-intermediate ( [M+H]+≈307.2 ) to the free base ( [M+H]+=207.1 ). If m/z 307 remains, deprotection is incomplete.

  • Workup: Concentrate the mixture to remove excess TFA. Redissolve in DCM and wash with 1M NaOH until the aqueous layer reaches pH 10 (ensuring the piperazine is fully in its free base form). Extract, dry over Na₂SO₄, and evaporate to yield the free base as a pale oil.

Step 3: Hydrochloride Salt Formation
  • Reaction: Dissolve the free base in anhydrous diethyl ether (10 mL). Slowly add a 2M solution of HCl in diethyl ether (1.1 equiv) at 0 °C. A white precipitate will form immediately.

  • Isolation: Filter the precipitate, wash with cold ether, and dry under high vacuum to yield 1-(3-methoxy-5-methylphenyl)piperazine hydrochloride as a white crystalline solid.

Conclusion

The synthesis and application of 1-(3-methoxy-5-methylphenyl)piperazine highlight the intersection of precise synthetic methodology and rational drug design. By utilizing a controlled Buchwald-Hartwig amination, researchers can reliably access this privileged scaffold. The strategic placement of the methoxy and methyl groups provides a masterclass in modulating steric and electronic parameters to fine-tune GPCR binding profiles, ensuring this compound remains a vital building block in modern neuropharmacology.

References

  • [2] Title: 1-(3-methoxy-5-methylphenyl)piperazine; CAS No.: 740806-78-4 Source: ChemShuttle URL:

  • Title: CAS 2988639-47-8 | Sigma-Aldrich: 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride Source: Sigma-Aldrich URL:

  • [3] Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:

  • [4] Title: Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder Source: ACS Publications URL:

  • [1] Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: MDPI URL:

Sources

Exploratory

1-(3-Methoxy-5-methylphenyl)piperazine: A Technical Guide on Synthesis, Pharmacophore Applications, and Receptor Binding

Executive Summary In the landscape of neuropharmacology and central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is recognized as a highly privileged structure. Specifically, 1-(3-methoxy-5-methylph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of neuropharmacology and central nervous system (CNS) drug discovery, the phenylpiperazine scaffold is recognized as a highly privileged structure. Specifically, 1-(3-methoxy-5-methylphenyl)piperazine (Free Base CAS: 740806-78-4; Hydrochloride Salt CAS: 2988639-47-8) serves as a critical building block for designing ligands that target aminergic G protein-coupled receptors (GPCRs), including serotonin (5-HT) and dopamine (D2/D3) receptors[1][2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical properties. We will explore the mechanistic causality behind its receptor binding logic, detail a self-validating synthetic workflow utilizing palladium-catalyzed cross-coupling, and outline rigorous pharmacological evaluation protocols.

Physicochemical Profiling & Identity

Understanding the baseline physicochemical properties of this building block is essential for downstream formulation, solubility optimization, and synthetic planning. The compound is predominantly utilized as a hydrochloride salt to enhance aqueous solubility for in vitro assays.

Table 1: Physicochemical Properties of 1-(3-Methoxy-5-methylphenyl)piperazine

PropertyFree BaseHydrochloride Salt
CAS Number 740806-78-4[1]2988639-47-8[2]
Molecular Formula C₁₂H₁₈N₂OC₁₂H₁₉ClN₂O
Molecular Weight 206.29 g/mol 242.75 g/mol
SMILES String COC=1C=C(C=C(C1)C)N1CCNCC1Cl.COC=1C=C(C=C(C1)C)N1CCNCC1
Purity Standard ≥95% (HPLC/LC-MS)≥95% (HPLC/LC-MS)
Storage Conditions 2–8 °C, desiccated2–8 °C, desiccated

Mechanistic Role in Neuropharmacology: The GPCR Binding Logic

The architectural brilliance of 1-(3-methoxy-5-methylphenyl)piperazine lies in its ability to satisfy the orthosteric pharmacophore requirements of aminergic GPCRs. The causality of its binding affinity and selectivity is driven by three distinct structural features:

  • The Basic Piperazine Nitrogen (N4): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This cationic center is strictly required to form a critical salt bridge with a highly conserved Aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of all aminergic GPCRs[3][4].

  • The Phenyl Core: The aromatic ring projects into a hydrophobic microdomain formed by residues in TM5 and TM6, engaging in π−π and CH- π stacking interactions[3].

  • The 3-Methoxy and 5-Methyl Substituents: These groups dictate receptor subtype selectivity. The 3-methoxy group acts as a hydrogen bond acceptor, while the 5-methyl group introduces lipophilic bulk. This specific meta-meta substitution pattern forces the molecule into a specific conformation, creating steric clashes with non-target receptors while perfectly fitting the secondary pockets of target receptors like 5-HT₁ₐ or D₃[4].

GPCR_Binding cluster_ligand 1-(3-Methoxy-5-methylphenyl)piperazine cluster_receptor Aminergic GPCR (e.g., 5-HT1A / D2) N_basic Basic Piperazine N4 Asp Conserved Asp3.32 (TM3) N_basic->Asp Salt Bridge / H-Bond Phenyl Phenyl Ring Core Hydrophobic Aromatic Microdomain (TM5/6) Phenyl->Hydrophobic π-π / CH-π Stacking Substituents 3-Methoxy & 5-Methyl Steric Secondary Pocket (TM2/7) Substituents->Steric Steric Fit / Selectivity

Logic of 1-(3-Methoxy-5-methylphenyl)piperazine binding to aminergic GPCRs via TM3/TM5/TM6.

Synthetic Methodology: Buchwald-Hartwig Amination

The most robust and scalable method to synthesize this compound is via the Palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction[5].

Causality of Reagent Selection
  • N-Boc-Piperazine vs. Unprotected Piperazine: We strictly utilize mono-Boc-protected piperazine. Using unprotected piperazine often leads to diarylation (symmetrical bis-aryl piperazines), drastically reducing the yield of the desired mono-arylated product.

  • RuPhos Ligand: RuPhos is selected due to its large bite angle and electron-rich nature. It accelerates the reductive elimination step and prevents the formation of unreactive, off-cycle Pd-bis(amine) complexes, which is a common failure point when coupling secondary amines[5].

  • NaOtBu Base: A strong base is required to deprotonate the coordinated amine, facilitating the formation of the critical Pd-amido intermediate.

Step-by-Step Protocol
  • Reaction Assembly: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-3-methoxy-5-methylbenzene (1.0 eq), N-Boc-piperazine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 eq).

  • Solvent Degassing (Self-Validation Step): Add anhydrous toluene (0.2 M). The solvent must be rigorously degassed via three freeze-pump-thaw cycles. Oxygen contamination will immediately poison the Pd(0) catalyst, turning the solution black and halting the catalytic cycle.

  • Coupling: Heat the sealed reaction mixture to 100 °C for 12 hours. Monitor via LC-MS until the aryl bromide is fully consumed.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate and purify via flash column chromatography to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in minimal dichloromethane (DCM) and add 4M HCl in dioxane (10 eq). Stir at room temperature for 2 hours.

  • Isolation: The final product, 1-(3-methoxy-5-methylphenyl)piperazine hydrochloride, will precipitate as a highly pure white solid. Filter, wash with cold diethyl ether, and dry under high vacuum.

Synthesis Step1 1-Bromo-3-methoxy-5-methylbenzene + N-Boc-piperazine Catalyst Pd2(dba)3, RuPhos, NaOtBu Toluene, 100°C Step1->Catalyst Coupling Buchwald-Hartwig Amination Catalyst->Coupling Intermediate Boc-Protected Intermediate Coupling->Intermediate Deprotection Acidic Cleavage (4M HCl in Dioxane) Intermediate->Deprotection Product 1-(3-Methoxy-5-methylphenyl)piperazine HCl (CAS: 2988639-47-8) Deprotection->Product

Synthetic workflow for 1-(3-Methoxy-5-methylphenyl)piperazine via Buchwald-Hartwig amination.

Pharmacological Evaluation: Radioligand Binding Protocol

To validate the efficacy of derivatives built from this scaffold, a standardized radioligand competition binding assay is required. Below is the protocol optimized for the 5-HT₁ₐ receptor.

Table 2: Standard Radioligand Assay Parameters for Phenylpiperazines

Receptor SubtypeRadioligandAppx. Kd​ (nM)Reference CompoundNon-Specific Binding Definer
5-HT₁ₐ [³H]-8-OH-DPAT~1.5Buspirone10 µM Serotonin (5-HT)
D₂ (Long) [³H]-Spiperone~0.1Haloperidol10 µM Haloperidol
Step-by-Step Assay Methodology
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human 5-HT₁ₐ receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of the test compound (serial dilutions from 10−10 to 10−4 M).

    • 50 µL of [³H]-8-OH-DPAT (final concentration ~1.5 nM).

    • 100 µL of membrane suspension (~15 µg protein/well).

  • Incubation: Incubate the plate at 37 °C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration (Self-Validation Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality Note: The filters must be pre-soaked in 0.3% polyethylenimine (PEI). Phenylpiperazines are highly basic and lipophilic, prone to sticking to bare glass fibers. PEI coats the filter with positive charges, repelling the compound and drastically reducing false-positive background noise.

  • Quantification & Analysis: Add scintillation cocktail to the filters and measure radioactivity. Calculate the IC₅₀ using non-linear regression, and convert to the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . If the counts per minute (CPM) in the non-specific binding control wells (defined by 10 µM 5-HT) are abnormally high, the washing step has failed, and the assay must be invalidated.

References

  • ChemShuttle. 1-(3-methoxy-5-methylphenyl)piperazine; CAS No.: 740806-78-4.
  • Sigma-Aldrich. CAS 2988639-47-8: 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride.
  • ACS Publications. Micellar Buchwald–Hartwig Coupling of Aryl and Heteroarylamines for the Synthesis of DNA-Encoded Libraries.
  • MDPI.
  • VU Research Portal. Aminergic GPCR-Ligand Interactions.

Sources

Foundational

Synthesis, Characterization, and Application of 1-(3-Methoxy-5-methylphenyl)piperazine: A Technical Guide

Executive Summary 1-(3-Methoxy-5-methylphenyl)piperazine is a highly specialized arylpiperazine building block utilized extensively in medicinal chemistry, particularly in the development of neurotropic agents targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Methoxy-5-methylphenyl)piperazine is a highly specialized arylpiperazine building block utilized extensively in medicinal chemistry, particularly in the development of neurotropic agents targeting monoaminergic G-protein coupled receptors (GPCRs). This technical whitepaper provides an authoritative, self-validating framework for the synthesis, characterization, and application of this compound. By emphasizing the mechanistic causality behind modern palladium-catalyzed cross-coupling techniques, this guide equips researchers with the foundational logic necessary to optimize yields and ensure high-fidelity structural characterization.

Chemical Profile & Structural Analysis

The physical and chemical properties of the target compound dictate its handling, stability, and reactivity profile in subsequent synthetic steps. The data is summarized below for both the free base and the more stable hydrochloride salt.

PropertyValue (Free Base)Value (Hydrochloride Salt)
CAS Registry Number 740806-78-4 [1]2988639-47-8 [2]
Molecular Formula C12H18N2OC12H19ClN2O
Molecular Weight 206.29 g/mol 242.75 g/mol
SMILES COC1=CC(=CC(=C1)C)N2CCNCC2Cl.COC1=CC(=CC(=C1)C)N2CCNCC2
Physical State Viscous oil / Low-melting solidCrystalline solid
Storage Conditions 2-8 °C, inert atmosphere2-8 °C, desiccated

Mechanistic Pathways for Synthesis

The construction of the N-arylpiperazine architecture historically relied on the classical alkylation of anilines (e.g., 3-methoxy-5-methylaniline) with bis(2-chloroethyl)amine. However, this method requires harsh thermal conditions (150–160 °C) and often yields poor regioselectivity alongside significant toxic byproducts [3].

To achieve high fidelity and yield, the contemporary gold standard is the Buchwald-Hartwig Amination . This palladium-catalyzed C-N cross-coupling allows for the direct arylation of piperazine under mild conditions [3].

Causality of Reagent Selection:

  • Substrate Protection: Unprotected piperazine often leads to bis-arylation (diarylation). Utilizing 1-Boc-piperazine [4] restricts reactivity to a single secondary amine, ensuring a strict 1:1 stoichiometric coupling.

  • Catalyst/Ligand System: The combination of Pd2(dba)3 and XPhos is selected because the sterically demanding, electron-rich dicyclohexylphosphine moiety of XPhos accelerates the reductive elimination step while preventing unwanted β-hydride elimination.

  • Base: Sodium tert-butoxide (NaOtBu) provides the necessary basicity to deprotonate the amine during the catalytic cycle without hydrolyzing the Boc protecting group, provided the temperature is stringently controlled.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process checks to ensure reaction integrity.

Workflow A 1-Bromo-3-methoxy-5-methylbenzene + 1-Boc-piperazine B Buchwald-Hartwig Amination (Pd2(dba)3, XPhos, NaOtBu, Toluene, 90°C) A->B C Boc-Protected Intermediate B->C D Deprotection (4M HCl in Dioxane, RT) C->D E Crude Hydrochloride Salt D->E F Recrystallization (EtOH/Et2O) E->F G Pure 1-(3-Methoxy-5-methylphenyl)piperazine HCl F->G

Experimental workflow for the Pd-catalyzed synthesis of the piperazine derivative.

Protocol A: C-N Cross-Coupling (Buchwald-Hartwig Amination)
  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-3-methoxy-5-methylbenzene (1.0 equiv), 1-Boc-piperazine (1.2 equiv) [4], Pd2(dba)3 (0.02 equiv), XPhos (0.06 equiv), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous toluene (10 mL/mmol) to the flask. Causality: Toluene is a non-polar, aprotic solvent that stabilizes the palladium(0) intermediates and supports the elevated temperatures required for oxidative addition.

  • Reaction Execution: Heat the vigorously stirred mixture to 90 °C for 8–12 hours.

  • Self-Validating Checkpoint: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The complete consumption of the aryl bromide (higher Rf) and the appearance of a new UV-active spot confirms the formation of the Boc-protected intermediate.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium catalyst, and concentrate under reduced pressure. Purify via flash column chromatography to isolate 1-Boc-4-(3-methoxy-5-methylphenyl)piperazine.

Protocol B: Boc-Deprotection and Salt Formation
  • Deprotection: Dissolve the purified intermediate in minimal anhydrous dichloromethane (DCM). Add 4M HCl in dioxane (5.0 equiv) dropwise at 0 °C.

  • Reaction Execution: Warm to room temperature and stir for 2 hours. Causality: The anhydrous acidic conditions selectively cleave the tert-butyl carbamate, releasing isobutylene and CO2 gas, driving the reaction forward without introducing water that could complicate isolation.

  • Self-Validating Checkpoint: The cessation of gas evolution and the precipitation of a white solid indicate reaction completion. LC-MS analysis should reveal the loss of the Boc mass (M-100) and the presence of the [M+H]+ peak at m/z 207.1.

  • Isolation: Filter the precipitated 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride [2], wash with cold diethyl ether to remove residual organic impurities, and dry under high vacuum.

Pharmacological Context & Signaling Pathways

Arylpiperazines are privileged pharmacophores in neuropharmacology. Derivatives bearing methoxy and methyl substituents on the phenyl ring exhibit high affinity for serotonin (5-HT1A/5-HT2A) and dopamine (D2/D3) receptors [5].

Causality of Structural Design: The 3-methoxy group acts as a hydrogen bond acceptor, interacting with conserved serine/threonine residues in the GPCR binding pocket. Simultaneously, the 5-methyl group provides a hydrophobic anchor, optimizing the ligand's lipophilicity for efficient blood-brain barrier (BBB) penetration without introducing excessive steric bulk.

Signaling L Phenylpiperazine Scaffold (1-(3-Methoxy-5-methylphenyl)piperazine) R Monoamine Receptors (5-HT1A / D2 Receptors) L->R Binding G Gi/o Protein Coupling (Inhibition of Adenylate Cyclase) R->G Activation C Decreased cAMP Levels G->C P Reduced PKA Activation C->P E Modulation of Neural Excitability P->E

GPCR signaling pathway modulation by phenylpiperazine-derived neuro-ligands.

Analytical Characterization

To ensure trustworthiness and reproducibility, the final synthesized compound must be validated through orthogonal analytical techniques:

  • 1H NMR (400 MHz, DMSO-d6): Expected signals include a sharp singlet at ~3.75 ppm (3H, -OCH3), a singlet at ~2.25 ppm (3H, -CH3), aromatic protons at ~6.3–6.5 ppm (3H, m), and broad multiplets for the piperazine ring protons at ~3.1–3.4 ppm.

  • LC-MS: Electrospray ionization (ESI+) mode should display a dominant[M+H]+ ion at m/z 207.1.

  • HPLC: Purity should exceed >98% using a reverse-phase C18 column with a gradient of water/acetonitrile containing 0.1% TFA.

References

  • Google Patents.
Exploratory

Synthesis and Starting Materials of 1-(3-Methoxy-5-methylphenyl)piperazine: A Technical Guide for Drug Development

Executive Summary Arylpiperazines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for central nervous system (CNS) therapeutics, particularly as modulators of dopamine (D2/D3) a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines are privileged pharmacophores in medicinal chemistry, frequently serving as core scaffolds for central nervous system (CNS) therapeutics, particularly as modulators of dopamine (D2/D3) and serotonin (5-HT) receptors[1]. 1-(3-Methoxy-5-methylphenyl)piperazine (CAS: 740806-78-4) is a highly specialized building block utilized in the discovery of novel psychotropics and oncology agents.

Because the 3-methoxy-5-methylphenyl ring contains electron-donating groups (methoxy and methyl), traditional Nucleophilic Aromatic Substitution (SNAr) is unviable. SNAr requires strongly electron-withdrawing groups (e.g., nitro or cyano) ortho or para to the halogen leaving group to stabilize the Meisenheimer complex. Consequently, the synthesis of this molecule relies heavily on transition-metal-catalyzed cross-coupling or classical aliphatic cyclization.

This whitepaper outlines the core starting materials, mechanistic rationale, and validated step-by-step protocols for synthesizing 1-(3-Methoxy-5-methylphenyl)piperazine.

Core Starting Materials Profiling

The synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine generally proceeds via one of two primary retrosynthetic disconnections. The table below summarizes the critical starting materials required for these routes.

Chemical NameCAS NumberRole in SynthesisKey Properties & Reactivity
1-Bromo-3-methoxy-5-methylbenzene 29578-83-4Aryl electrophile (Route A)Colorless oil. The bromine atom serves as the primary site for oxidative addition in Pd-catalyzed cross-coupling[2].
3-Methoxy-5-methylaniline 66584-31-4Aryl nucleophile (Route B)Solid/Liquid. Acts as the primary amine nucleophile for double alkylation with nitrogen mustards[3].
Piperazine (or Boc-Piperazine)110-85-0Amine nucleophile (Route A)Strong secondary amine. Unprotected piperazine requires stoichiometric excess to prevent double arylation.
Bis(2-chloroethyl)amine HCl 821-48-7Bis-electrophile (Route B)Nitrogen mustard derivative. Highly reactive alkylating agent requiring stringent safety controls.

Route A: Buchwald-Hartwig Amination (Preferred Route)

Mechanistic Rationale

The Buchwald-Hartwig amination is the industry standard for forming C-N bonds on electron-rich aromatic rings[4]. The reaction utilizes a Palladium(0) catalyst to couple 1-bromo-3-methoxy-5-methylbenzene with piperazine.

Catalyst & Ligand Selection: The use of a bidentate phosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or a sterically hindered dialkylbiaryl phosphine like BrettPhos , is critical[5]. Bidentate ligands prevent the formation of off-cycle, inactive palladium-halide dimers after the oxidative addition step, thereby accelerating the amine coordination and subsequent reductive elimination[4][6].

Selectivity Control: To prevent the formation of symmetrical N,N′ -diarylpiperazine byproducts, either a large stoichiometric excess of unprotected piperazine (3–5 equivalents) is used, or mono-Boc-protected piperazine is employed followed by acidic deprotection (e.g., using TFA or HCl).

Catalytic Cycle Visualization

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(Br)L_n] Pd0->OxAdd + Aryl Bromide AmineCoord Amine Coordination [Pd(II)(Ar)(Br)(NHR_2)L_n] OxAdd->AmineCoord + Piperazine Deprot Deprotonation (Base) [Pd(II)(Ar)(NR_2)L_n] AmineCoord->Deprot + Base (e.g., Cs2CO3) Product Reductive Elimination Arylpiperazine Product Deprot->Product - Product Product->Pd0 Regenerate Pd(0)

Catalytic cycle of Buchwald-Hartwig amination for arylpiperazine synthesis.
Experimental Protocol: Buchwald-Hartwig Amination

This protocol utilizes Boc-piperazine to guarantee mono-arylation, ensuring a self-validating, high-purity workflow.

Step 1: Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-Bromo-3-methoxy-5-methylbenzene (1.0 equiv, 10 mmol), 1-Boc-piperazine (1.2 equiv, 12 mmol), and Cesium Carbonate ( Cs2​CO3​ , 2.0 equiv, 20 mmol).

  • Catalyst Addition: Add Palladium(II) acetate ( Pd(OAc)2​ , 0.05 equiv, 5 mol%) and BINAP (0.075 equiv, 7.5 mol%)[5].

  • Solvent: Inject anhydrous toluene (50 mL). Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat the mixture to 100°C and stir vigorously for 12–16 hours. Monitor the consumption of the aryl bromide via LC-MS or TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove inorganic salts and palladium black, and wash the filter cake with ethyl acetate (3 × 20 mL). Concentrate the filtrate under reduced pressure.

  • Purification: Purify the intermediate via flash column chromatography (silica gel) to yield 1-Boc-4-(3-methoxy-5-methylphenyl)piperazine.

Step 2: Deprotection

  • Dissolve the Boc-protected intermediate in dichloromethane (DCM, 20 mL).

  • Add Trifluoroacetic acid (TFA, 10 equivalents) dropwise at 0°C.

  • Warm to room temperature and stir for 2 hours.

  • Concentrate in vacuo. Neutralize the residue with saturated aqueous NaHCO3​ and extract with DCM. Dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the free base of 1-(3-Methoxy-5-methylphenyl)piperazine.

Route B: Prelog-Type Alkylation (Alternative Route)

Mechanistic Rationale

For facilities lacking transition-metal catalysis capabilities, the classical Prelog method provides a robust alternative. This involves the double SN​2 alkylation of 3-Methoxy-5-methylaniline[3] with bis(2-chloroethyl)amine hydrochloride. While this route avoids expensive palladium catalysts, it requires harsh conditions (high heat) and the handling of toxic nitrogen mustards.

Experimental Protocol: Double Alkylation
  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methoxy-5-methylaniline (1.0 equiv, 10 mmol) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv, 11 mmol) in high-boiling solvent (e.g., diglyme or chlorobenzene, 30 mL).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv, 30 mmol) to neutralize the hydrochloride salt and act as an acid scavenger for the generated HCl.

  • Reaction: Heat the mixture to reflux (approx. 150°C) for 24–36 hours. The reaction proceeds via sequential nucleophilic attacks, forming an intermediate mono-alkylated species before cyclizing into the piperazine ring.

  • Workup: Cool the mixture to room temperature. Filter off the inorganic salts ( KCl , unreacted K2​CO3​ ).

  • Extraction: Partition the filtrate between 1M aqueous NaOH (to ensure the product is in free-base form) and ethyl acetate. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over MgSO4​ , and concentrate. Purify via basic alumina column chromatography or convert directly to the hydrochloride salt by bubbling HCl gas into an ethereal solution of the crude product.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checks must be performed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Confirm the exact mass of the product ( [M+H]+ = 207.15). Ensure no peak corresponds to the N,N′ -diarylpiperazine byproduct ( [M+H]+ = 327.20), which would indicate a failure in stoichiometry or Boc-protection during Route A.

  • 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display the characteristic aliphatic piperazine protons (typically two distinct multiplets around 3.0–3.2 ppm for the CH2​ groups in the free base), a sharp singlet for the methoxy group (~3.8 ppm), a singlet for the aryl methyl group (~2.3 ppm), and three distinct aromatic protons indicating the 1,3,5-substitution pattern.

References

  • US Patent US8071600B2. "Derivatives of 4-piperazin-1-yl-4-benzo[B]thiophene suitable for the treatment of CNS disorders." Google Patents.
  • "Buchwald–Hartwig amination." Wikipedia. Available at:[Link]

  • "Buchwald-Hartwig Coupling." Organic Synthesis. Available at:[Link]

  • "Buchwald-Hartwig Amination." Chemistry LibreTexts. Available at:[Link]

  • "CAS No : 66584-31-4 | Chemical Name : 3-Methoxy-5-methylaniline." Pharmaffiliates. Available at:[Link]

Sources

Foundational

solubility of 1-(3-Methoxy-5-methylphenyl)piperazine in organic solvents

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(3-Methoxy-5-methylphenyl)piperazine Abstract The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Organic Solvent Solubility of 1-(3-Methoxy-5-methylphenyl)piperazine

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates in organic solvents is a cornerstone of efficient process development, enabling robust synthesis, purification, and formulation pathways. This technical guide provides a comprehensive overview of the solubility characteristics of 1-(3-Methoxy-5-methylphenyl)piperazine. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips researchers, chemists, and formulation scientists with the foundational knowledge to predict, determine, and apply its solubility profile. We present a detailed analysis of the compound's physicochemical properties, a theoretical framework for predicting its behavior in various solvent classes, and a validated, step-by-step experimental protocol for accurate solubility determination using the widely accepted shake-flask method.

Introduction to 1-(3-Methoxy-5-methylphenyl)piperazine

1-(3-Methoxy-5-methylphenyl)piperazine is a substituted piperazine derivative. Compounds within this class are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for synthesizing a wide range of biologically active molecules. The piperazine moiety is a common scaffold in many approved drugs, valued for its ability to improve pharmacokinetic properties.

Understanding the solubility of this intermediate is a critical, non-negotiable step in its application. Poorly characterized solubility can lead to significant challenges, including:

  • Inefficient Reaction Kinetics: Sub-optimal solvent choice can lead to poor reagent mixing and slow or incomplete reactions.

  • Low Purification Yields: Crystallization and chromatographic purification are highly dependent on precise solubility differences.

  • Formulation and Bioavailability Issues: For final drug substances, solubility directly impacts dissolution rate and, consequently, bioavailability.

This guide provides the necessary theoretical and practical framework for researchers to confidently work with this compound.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is dictated by its structure and resulting physicochemical properties. The key characteristics of 1-(3-Methoxy-5-methylphenyl)piperazine are summarized below.

PropertyValue / StructureSource
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol Inferred from Formula
CAS Number 2988639-47-8 (Hydrochloride Salt)
Predicted pKa 8.98 ± 0.10[1]
Structure alt text N/A

Structural Analysis for Solubility Prediction:

The structure of 1-(3-Methoxy-5-methylphenyl)piperazine contains distinct regions that govern its interaction with solvents:

  • Piperazine Ring: This is a basic and relatively polar functional group. The secondary amine (-NH) is a crucial site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor.

  • Aromatic Ring: The phenyl group is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.

  • Methoxy and Methyl Groups: The methoxy (-OCH₃) group adds some polar character through its ether oxygen, which can act as a hydrogen bond acceptor. The methyl (-CH₃) group enhances the nonpolar nature of the aromatic ring.

This combination of polar and nonpolar features suggests that the compound will exhibit intermediate solubility, with the precise profile depending on a solvent's ability to interact with these different regions. The principle of "like dissolves like" is the guiding tenet for predicting its behavior[2].

Theoretical Framework of Solubility

The solubility of 1-(3-Methoxy-5-methylphenyl)piperazine can be anticipated by classifying organic solvents based on their polarity and hydrogen bonding capabilities.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents possess O-H or N-H bonds and are effective hydrogen bond donors and acceptors. Due to the piperazine ring's secondary amine, strong interactions are expected with these solvents. Therefore, moderate to high solubility is predicted in lower-chain alcohols. While data for the target compound is unavailable, the dihydrochloride salt of the closely related 1-(3-methoxyphenyl)piperazine is soluble in methanol and very soluble in water, supporting this hypothesis[3].

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, making them poor hydrogen bond donors. They primarily solvate through dipole-dipole interactions. Given the compound's polarity, moderate solubility is expected. For instance, the analog 1-(3-methoxyphenyl)piperazine shows good solubility in DMSO (15 mg/mL) and DMF (10 mg/mL)[1].

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and interact mainly through weak van der Waals forces. The nonpolar aromatic portion of the molecule will favor these solvents, but the polar piperazine and methoxy groups will strongly disfavor them. Consequently, low to very low solubility is predicted. This is consistent with the observed insolubility of the analog's salt form in hexane and its very slight solubility in ether[3].

The logical relationship between solvent properties and expected solubility is illustrated in the diagram below.

G cluster_solute Solute (1-(3-Methoxy-5-methylphenyl)piperazine) Properties Solvent_Polarity Polarity Solubility Predicted Solubility Solvent_Polarity->Solubility Matches Polar Groups Solvent_Polarity->Solubility Mismatches Nonpolar Groups Solvent_Hbond H-Bonding Ability Solvent_Hbond->Solubility Interacts with H-Bond Site Solute_Polar Polar Groups (Piperazine, Methoxy) Solute_Polar->Solubility Solute_Nonpolar Nonpolar Groups (Aromatic Ring, Methyl) Solute_Nonpolar->Solubility Solute_Hbond H-Bond Site (Piperazine -NH) Solute_Hbond->Solubility

Caption: Logical relationship between solvent/solute properties and solubility.

Experimental Determination of Solubility: A Validated Protocol

To overcome the absence of published data, direct experimental measurement is necessary. The Shake-Flask Method is a globally recognized standard, referenced in OECD Test Guideline 105, for determining the equilibrium solubility of a compound[2][4]. It is a robust and reliable technique when performed correctly.

4.1 Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After separating the undissolved solid, the concentration of the compound in the saturated solution is quantified using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC)[2].

4.2 Materials and Equipment

  • 1-(3-Methoxy-5-methylphenyl)piperazine (solid)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge

  • Syringes

  • Chemically inert syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

4.3 Step-by-Step Protocol

  • Preparation of Solutions:

    • Add an excess amount of solid 1-(3-Methoxy-5-methylphenyl)piperazine to a pre-weighed glass vial. "Excess" means enough solid will remain visibly undissolved at equilibrium. A starting point is ~10-20 mg of solid per 1 mL of solvent.

    • Record the exact mass of the compound added.

    • Add a precise volume of the chosen solvent to the vial.

    • Seal the vial tightly with a PTFE-lined cap.

    • Prepare at least three replicate vials for each solvent.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for ensuring complete equilibrium[2]. Causality Note: Insufficient equilibration time is the most common source of error, leading to an underestimation of solubility.

  • Phase Separation (Self-Validation Step):

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let the excess solid settle.

    • To ensure complete removal of undissolved particulates, centrifuge the vials at a moderate speed.

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. Causality Note: Filtration is a critical self-validating step. It guarantees that the solution analyzed contains only dissolved solute, preventing falsely high results from suspended microparticles.

  • Quantification by HPLC:

    • Prepare a stock solution of 1-(3-Methoxy-5-methylphenyl)piperazine of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

    • From the stock solution, create a series of calibration standards of decreasing concentration.

    • Inject the calibration standards into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

    • Dilute the filtered, saturated solution (from step 3) with a known factor to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system.

    • Determine the concentration of the diluted sample from its peak area using the calibration curve.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

4.4 Data Reporting

Solubility should be reported in standard units such as mg/mL or mol/L, always specifying the temperature at which the measurement was made (e.g., 5.8 mg/mL at 25 °C).

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid to Solvent B Agitate at Constant Temp (24-72 hours) A->B C Centrifuge to Pellet Solid B->C D Filter Supernatant (0.22 µm PTFE) C->D E Dilute Filtrate D->E F Analyze by HPLC E->F G Quantify Against Calibration Curve F->G Result Solubility (mg/mL) G->Result

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Anticipated Solubility Profile of 1-(3-Methoxy-5-methylphenyl)piperazine

The following table presents an anticipated solubility profile based on the theoretical principles discussed in Section 3.0. These are predictions and must be confirmed via the experimental protocol in Section 4.0.

SolventClassPolarity IndexH-BondingPredicted Solubility
HexaneNonpolar0.1NoneVery Low
TolueneNonpolar (Aromatic)2.4NoneLow
Diethyl EtherNonpolar2.8AcceptorLow to Medium
Ethyl AcetatePolar Aprotic4.4AcceptorMedium
AcetonePolar Aprotic5.1AcceptorMedium
AcetonitrilePolar Aprotic5.8AcceptorMedium to High
EthanolPolar Protic4.3Donor & AcceptorHigh
MethanolPolar Protic5.1Donor & AcceptorHigh
DMSOPolar Aprotic7.2AcceptorHigh
WaterPolar Protic10.2Donor & AcceptorLow (as free base)

Practical Applications in Research and Development

The experimentally determined solubility data is immediately applicable to several key R&D activities:

  • Reaction Solvent Selection: Choosing a solvent in which all reactants are highly soluble can significantly improve reaction rates and yields.

  • Crystallization/Purification: A solvent system for crystallization requires the compound to be highly soluble at an elevated temperature but sparingly soluble at a lower temperature. The data allows for the rational selection of solvent/anti-solvent pairs.

  • Chromatography: Understanding solubility is essential for preparing samples for injection and for selecting appropriate mobile phases in both normal and reversed-phase chromatography.

  • Pre-formulation Studies: For drug development, solubility in various pharmaceutically acceptable solvents is a primary indicator of potential formulation strategies and challenges for achieving adequate bioavailability.

Safety and Handling

As a responsible scientist, proper safety precautions are paramount when handling any chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle 1-(3-Methoxy-5-methylphenyl)piperazine and all organic solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors[5].

  • Hazard Statements: The hydrochloride salt of this compound is associated with the following GHS hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Avoid contact with skin and eyes, and prevent inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents[6].

Always consult the most recent Safety Data Sheet (SDS) for the specific compound and all solvents used before beginning any experimental work.

Conclusion

While quantitative solubility data for 1-(3-Methoxy-5-methylphenyl)piperazine is not widely published, a robust prediction of its behavior can be made based on its molecular structure. The compound is anticipated to have low solubility in nonpolar solvents and moderate-to-high solubility in polar aprotic and polar protic solvents. This guide provides the complete theoretical and practical framework necessary for any researcher to accurately and reliably determine the solubility profile of this compound using the standard shake-flask method. The resulting data will be invaluable for optimizing synthetic, purification, and formulation processes, ultimately accelerating research and development timelines.

References

  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
  • OECD. (n.d.). A.8. PARTITION COEFFICIENT 1. METHOD.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Sigma-Aldrich. (n.d.). 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride.
  • Thermo Fisher Scientific. (2018, January 18). SAFETY DATA SHEET - Piperazine.
  • Analytice. (2024, May 13). OECD n°120 : Dissolution behaviour in the laboratory.
  • Chemsrc. (2025, August 21). 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7.
  • KREATiS. (n.d.). High-accuracy water solubility determination using logK.
  • ChemicalBook. (2025, July 5). 1-(3-Methoxyphenyl)piperazine - Safety Data Sheet.
  • OECD. (n.d.). Test No. 105: Water Solubility.
  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE.
  • PubChem. (n.d.). N-(3-methoxyphenyl)piperazine.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine CAS#: 16015-71-7.
  • MedchemExpress.com. (n.d.). 1-(3-Methoxyphenyl)piperazine.
  • MedchemExpress.com. (2026, March 2). Safety Data Sheet - 1-(3,5-Dimethylphenyl)piperazine.
  • Cayman Chemical. (2025, June 30). Safety Data Sheet - 1-(4-Methoxyphenyl)piperazine (hydrochloride).

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of 1-(3-Methoxy-5-methylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals Executive Summary 1-(3-Methoxy-5-methylphenyl)piperazine is a valuable building block in medicinal chemistry and drug development. Ensuring its chemical int...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3-Methoxy-5-methylphenyl)piperazine is a valuable building block in medicinal chemistry and drug development. Ensuring its chemical integrity through appropriate storage and handling is paramount to the reliability and reproducibility of research outcomes. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and a framework for conducting stability studies based on established principles. While specific degradation kinetics for this exact molecule are not extensively published, this document synthesizes information from related piperazine derivatives and established chemical principles to offer a robust set of best practices.

Introduction: Understanding the Molecule

1-(3-Methoxy-5-methylphenyl)piperazine belongs to the class of phenylpiperazines, which are prevalent scaffolds in a wide array of pharmacologically active compounds. Its structure, featuring a piperazine ring, a methoxy group, and a methyl group on the phenyl ring, dictates its chemical reactivity and, consequently, its stability profile. The presence of two nitrogen atoms in the piperazine ring, one of which is a secondary amine, and the electron-donating methoxy and methyl groups on the aromatic ring are key features to consider when evaluating its stability.

Physicochemical Properties Relevant to Stability

A summary of the key physicochemical properties of phenylpiperazine derivatives is presented in the table below. These properties are crucial in determining the appropriate storage and handling procedures.

PropertyGeneral Value/Characteristic for PhenylpiperazinesImplication for Stability
Appearance Colorless to off-white solid or liquidColor change can indicate degradation.
Solubility Generally soluble in organic solvents like methanol and DMSO; hydrochloride salts are often water-soluble.The choice of solvent for storage or in-use solutions can impact stability.
pKa The piperazine nitrogens are basic.The compound is susceptible to reactions with acids.
Reactivity The secondary amine is nucleophilic and susceptible to oxidation. The aromatic ring can undergo electrophilic substitution, and the methoxy group can be cleaved under certain conditions.These reactive sites are potential points of degradation.

Key Factors Influencing the Stability of 1-(3-Methoxy-5-methylphenyl)piperazine

The stability of 1-(3-Methoxy-5-methylphenyl)piperazine can be compromised by several environmental factors. Understanding these factors is critical for preventing degradation.

Oxidation

The nitrogen atoms in the piperazine ring are susceptible to oxidation, particularly in the presence of atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products, altering the compound's chemical properties and biological activity. The electron-donating methoxy and methyl groups on the phenyl ring may slightly increase the susceptibility of the aromatic ring to oxidation under harsh conditions.

Hydrolysis

While the ether and amine functionalities are generally stable to hydrolysis under neutral conditions, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, can promote degradation. The methoxy group, in particular, can be susceptible to cleavage under strong acidic conditions.

Photostability

Aromatic amines and ethers can be sensitive to light, especially UV radiation. Photo-oxidation can lead to complex degradation pathways and the formation of colored impurities. Therefore, protection from light is a critical storage consideration.

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For many piperazine derivatives, storage at or above room temperature for extended periods can lead to significant degradation.

Recommended Storage and Handling Conditions

Based on the chemical properties and stability concerns, the following storage and handling procedures are recommended to maintain the integrity of 1-(3-Methoxy-5-methylphenyl)piperazine.

Short-Term Storage (In-Use)
  • Temperature: For solutions in active use, refrigeration at 2-8°C is advisable to slow down potential degradation.

  • Atmosphere: If the compound is handled frequently, purging the container with an inert gas like nitrogen or argon after each use can minimize exposure to oxygen.

  • Light: Always store in amber vials or protect clear vials from light by wrapping them in aluminum foil.

Long-Term Storage
  • Temperature: For long-term storage, freezing at -20°C or -80°C is recommended, especially for high-purity reference standards or valuable synthetic intermediates.

  • Container: Use tightly sealed containers to prevent moisture ingress and solvent evaporation (for solutions). For solids, amber glass vials with tight-fitting caps are ideal.

  • Atmosphere: For maximum stability, the solid compound should be stored under an inert atmosphere (nitrogen or argon).

  • Desiccation: Storing the compound in a desiccator can provide an additional layer of protection against moisture.

Summary of Recommended Storage Conditions:

ConditionRecommendationRationale
Temperature -20°C or below for long-term; 2-8°C for short-term.To minimize the rate of all potential degradation reactions.
Light Store in the dark (amber vials or foil-wrapped).To prevent photodegradation.
Atmosphere Store under an inert gas (Nitrogen or Argon).To prevent oxidation of the piperazine nitrogen.
Moisture Keep in a tightly sealed container in a dry environment.To prevent hydrolysis and hydrate formation.
Incompatibilities Store away from strong oxidizing agents and strong acids.To avoid chemical reactions leading to degradation.

Designing a Stability Study: A Practical Approach

For critical applications, such as in drug development, a formal stability study is often necessary. The International Council for Harmonisation (ICH) guideline Q1A(R2) provides a framework for such studies.[1][2][3][4] A forced degradation study is a key component, designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7][8][9][10][11][12]

Caption: A typical workflow for a forced degradation study.

Potential Degradation Pathways

Based on the chemistry of related compounds, the following degradation pathways can be anticipated for 1-(3-Methoxy-5-methylphenyl)piperazine under stress conditions:

  • Oxidation: Formation of the N-oxide at the secondary amine of the piperazine ring. Under more vigorous conditions, ring opening or degradation of the piperazine moiety could occur.

  • Acid-Catalyzed Degradation: Potential cleavage of the methoxy group to yield a phenolic derivative.

  • Photodegradation: Complex reactions involving the aromatic ring and the amine, potentially leading to colored polymeric products.

Experimental Protocol for a Forced Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of 1-(3-Methoxy-5-methylphenyl)piperazine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.

  • Basic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at 60°C for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a specified period.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) and to elevated temperature and humidity (e.g., 60°C / 75% RH).

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.[5][7] High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.

Typical HPLC Method Parameters:

ParameterTypical SettingRationale
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)Good retention and separation of moderately polar compounds.
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic modifier (e.g., acetonitrile or methanol).To achieve good separation of the parent compound from its more polar or less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Detection UV at a wavelength of maximum absorbance (e.g., ~239 nm for similar compounds).[13]To ensure high sensitivity for the parent compound and its chromophoric degradation products.
Column Temperature 30°CTo ensure reproducible retention times.

The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Characterization of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of degradation products.[1][14][15] By comparing the mass spectra of the peaks in the chromatograms of the stressed samples with that of the parent compound, the molecular weights and fragmentation patterns of the degradation products can be determined, providing insights into their structures.

Conclusion

The stability of 1-(3-Methoxy-5-methylphenyl)piperazine is a critical factor for its successful application in research and development. By understanding its chemical nature and implementing the recommended storage and handling procedures, its integrity can be preserved. For applications requiring a high degree of certainty, conducting a forced degradation study according to established guidelines will provide invaluable information about its stability profile and help in the development of robust analytical methods. This proactive approach to stability ensures the quality and reliability of experimental data and ultimately contributes to the successful advancement of scientific and drug development projects.

References

  • da Silva, A. C. S., de Oliveira, A. C. A., de Santana, F. J. M., de Siqueira, L. R. P., & de Oliveira, M. F. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from [Link]

  • Hafiz Abdel-Hay, K. M. (2012).
  • ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]

  • ICH. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. Retrieved from [Link]

  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]

  • SWGDRUG. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Tosoh Corporation. (1999). U.S. Patent No. 5,929,281. U.S.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Bakshi, M., & Singh, S. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-27.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Biopharmaceutical Research.
  • Alsante, K. M., Hatajik, T. D., Horni, A., & Lohr, L. L. (2020). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 44(11), 32-41.
  • Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Acta Poloniae Pharmaceutica, 62(1), 3-10.
  • Verma, A., Singla, S., & Palia, P. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89.
  • Patel, J. (2023).
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 86-95.
  • Anna, V. R., Madhu, D., Koneru, S., Tatavarti, B. K., & Rekha, K. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 86-95.
  • Reddy, G. S., Kumar, A., & Reddy, B. M. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl)
  • Singh, R., & Rehman, Z. U. (2009). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 2(2), 223-227.

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Foundational

Spectroscopic Characterization of 1-(3-Methoxy-5-methylphenyl)piperazine: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of the novel compound 1-(3-Methoxy-5-methylphenyl)piperazine. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the anticipated spectral characteristics of the novel compound 1-(3-Methoxy-5-methylphenyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. In the absence of direct experimental spectra in the public domain, this guide leverages established principles of spectroscopy and comparative data from analogous structures to provide a robust predictive analysis. Furthermore, it outlines detailed methodologies for the acquisition of such spectral data, ensuring a self-validating framework for future experimental work.

Introduction

1-(3-Methoxy-5-methylphenyl)piperazine is a substituted N-arylpiperazine. This class of compounds is of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives.[1] The precise structural elucidation of any novel compound is paramount for understanding its chemical properties and biological activity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools in this endeavor, providing detailed insights into the molecular architecture.[2] This guide will first present the predicted spectral data for 1-(3-Methoxy-5-methylphenyl)piperazine, followed by a detailed explanation of the underlying principles and the methodologies for their experimental verification.

Molecular Structure and Predicted Spectroscopic Data

The structure of 1-(3-Methoxy-5-methylphenyl)piperazine forms the basis for all spectral predictions. The numbering of the atoms in the structure below will be used for the assignment of the predicted NMR signals.

Caption: Molecular structure of 1-(3-Methoxy-5-methylphenyl)piperazine with atom numbering.

Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in ppm relative to a standard internal reference like tetramethylsilane (TMS).

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
H-2, H-4, H-66.2 - 6.5s3HThe three aromatic protons are in a meta-relationship to each other and are expected to have similar chemical shifts, likely appearing as a broad singlet or closely spaced multiplets. The electron-donating methoxy and methyl groups will shield these protons, shifting them upfield compared to benzene (7.34 ppm).
-OCH₃~3.8s3HThe methoxy group protons are expected to appear as a sharp singlet in the typical region for aryl methyl ethers.[3]
-CH₃~2.3s3HThe methyl group protons attached to the aromatic ring will appear as a singlet.
Piperazine N1-C-H~3.2t4HThese protons are adjacent to the aromatic ring and will be deshielded compared to the other piperazine protons. They are expected to appear as a triplet due to coupling with the adjacent N2-CH₂ protons.
Piperazine N2-C-H~3.0t4HThese protons are further from the aromatic ring and are expected to be slightly more shielded. They will also appear as a triplet.
Piperazine N-H 1.5 - 2.5br s1HThe N-H proton of the piperazine ring is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.[4]
Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

CarbonPredicted δ (ppm)Rationale
C1~152This aromatic carbon is directly attached to the nitrogen of the piperazine ring, leading to significant deshielding.[5]
C2, C6~105These aromatic carbons are ortho to the nitrogen and meta to the methoxy and methyl groups, respectively. They are expected to be shielded.
C3~160This carbon is attached to the electronegative oxygen of the methoxy group, causing a strong downfield shift.[6]
C4~100This aromatic carbon is ortho to both the methoxy and methyl groups, leading to strong shielding.
C5~140This carbon is attached to the methyl group and is expected to be deshielded compared to the unsubstituted aromatic carbons.
-OC H₃~55The carbon of the methoxy group typically appears in this region.[6]
-C H₃~21The carbon of the methyl group on the aromatic ring is expected in this upfield region.
Piperazine C -N1~50The carbon atoms of the piperazine ring attached to the aromatic ring will be deshielded.
Piperazine C -N2~46The carbon atoms of the piperazine ring adjacent to the NH group will be slightly more shielded.
Predicted IR Data

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityRationale
N-H Stretch3250 - 3400Medium, broadCharacteristic of a secondary amine in the piperazine ring.[7]
C-H Stretch (Aromatic)3000 - 3100MediumTypical for C-H bonds on an aromatic ring.[8]
C-H Stretch (Aliphatic)2800 - 3000Medium to StrongCorresponding to the C-H bonds of the piperazine, methoxy, and methyl groups.[9]
C=C Stretch (Aromatic)1580 - 1620, 1450 - 1500Medium to StrongMultiple bands are expected due to the vibrations of the aromatic ring.[10]
C-N Stretch (Aromatic)1250 - 1335StrongCharacteristic of the bond between the aromatic ring and the piperazine nitrogen.[11]
C-O Stretch (Aryl Ether)1200 - 1275 (asymmetric), 1020-1075 (symmetric)StrongDue to the C-O-C stretching of the methoxy group.[8]
Predicted Mass Spectrometry (MS) Data

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

m/zPredicted IdentityRationale
220[M]⁺Molecular ion peak corresponding to the molecular weight of 1-(3-Methoxy-5-methylphenyl)piperazine (C₁₃H₂₀N₂O).
205[M - CH₃]⁺Loss of a methyl radical from the molecular ion.
191[M - C₂H₅]⁺Fragmentation of the piperazine ring.
177[M - C₃H₇N]⁺Common fragmentation pathway for phenylpiperazines involving cleavage of the piperazine ring.[12][13]
135[CH₃O(CH₃)C₆H₃]⁺Fragment corresponding to the substituted phenyl group.
86[C₄H₁₀N₂]⁺Fragment corresponding to the piperazine ring.[14]

Experimental Protocols

To experimentally validate the predicted spectral data, the following standard protocols for NMR, IR, and MS analysis should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing A Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). B Add a small amount of TMS as an internal standard. A->B C Transfer the solution to a 5 mm NMR tube. B->C D Insert the NMR tube into the spectrometer. E Lock onto the deuterium signal of the solvent and shim the magnetic field. D->E F Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences. E->F G Apply Fourier transform to the raw data. H Phase the spectra and calibrate the chemical shift scale using TMS. G->H I Integrate the signals in the ¹H spectrum and pick the peaks in both spectra. H->I

Caption: Workflow for NMR Spectroscopy.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3-Methoxy-5-methylphenyl)piperazine.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial.[2]

    • Add a small drop of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • Shim the magnetic field to achieve maximum homogeneity and resolution.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.

    • For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom and enhance the signal-to-noise ratio.[2]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

    • Phase the spectra to ensure all peaks are in the absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

    • Identify the chemical shift of each peak in both the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Place a small amount of the solid sample directly on the ATR crystal. B Alternatively, prepare a KBr pellet by grinding the sample with dry KBr and pressing it into a thin disk. C Place the sample in the IR spectrometer. D Acquire a background spectrum of the empty sample holder. C->D E Acquire the sample spectrum over the range of 4000-400 cm⁻¹. D->E F Subtract the background spectrum from the sample spectrum. G Identify the characteristic absorption bands and assign them to the corresponding functional groups. F->G

Caption: Workflow for IR Spectroscopy.

Detailed Steps:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid 1-(3-Methoxy-5-methylphenyl)piperazine sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR accessory.

    • Record the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded from 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Analyze the resulting transmittance or absorbance spectrum to identify the wavenumbers of the absorption bands.

    • Correlate these bands with the characteristic vibrational frequencies of the functional groups present in the molecule.

Mass Spectrometry (MS)

G cluster_0 Sample Introduction cluster_1 Ionization and Analysis cluster_2 Data Interpretation A Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile). B Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (GC-MS or LC-MS). A->B C Ionize the sample using an appropriate technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). D Separate the ions based on their mass-to-charge ratio (m/z) in the mass analyzer. C->D E Identify the molecular ion peak to determine the molecular weight. F Analyze the fragmentation pattern to gain structural information. E->F

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Exploratory

Pharmacological Profiling and Biological Activity of 1-(3-Methoxy-5-methylphenyl)piperazine: A Technical Guide

Executive Summary As a Senior Application Scientist, evaluating novel chemical entities requires looking beyond basic structure to understand the precise molecular interactions that drive efficacy. The N-phenylpiperazine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, evaluating novel chemical entities requires looking beyond basic structure to understand the precise molecular interactions that drive efficacy. The N-phenylpiperazine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently utilized to target central nervous system (CNS) receptors and immune modulators[1].

Specifically, 1-(3-Methoxy-5-methylphenyl)piperazine features a uniquely substituted aromatic ring that fine-tunes its steric and electronic profile. This specific di-substitution pattern (methoxy and methyl groups at the meta positions) acts as a structural determinant that drives selective interactions with aminergic G-protein-coupled receptors (GPCRs), chemokine receptors, and non-GPCR targets like Transglutaminase 2 (TGase 2)[2]. This guide explores the mechanistic pharmacodynamics of this compound class and provides self-validating experimental protocols for its evaluation.

Mechanistic Pharmacodynamics: Target Landscape

Understanding the biological activity of 1-(3-Methoxy-5-methylphenyl)piperazine requires analyzing its interactions across three primary target classes:

Aminergic GPCRs (Dopamine and Serotonin)

Phenylpiperazines are classic pharmacophores for dopamine (D2/D3) and serotonin (5-HT1A/5-HT2A/5-HT7) receptors[3]. The binding is driven by a bitopic mechanism:

  • Orthosteric Anchoring: The basic secondary amine (N1) of the piperazine ring is protonated at physiological pH. This allows it to form a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 of the GPCR[3].

  • Secondary Pocket Selectivity: The 3-methoxy-5-methylphenyl moiety projects into a secondary, hydrophobic binding pocket. The steric bulk and electron-donating nature of the methoxy group can create steric clashes in the D2 receptor while fitting perfectly into the slightly larger secondary pocket of the D3 receptor, driving high D3-over-D2 selectivity[4].

Chemokine Receptor Type 1 (CCR1)

Beyond neurotransmitter receptors, substituted phenylpiperazines serve as potent, non-peptide allosteric antagonists for CCR1, a target critical in inflammatory and autoimmune diseases[5]. The piperazine core acts as a rigid linker, orienting the substituted phenyl ring to interact with the hydrophobic transmembrane helices of CCR1, thereby preventing the conformational changes required for chemokine-induced signaling[6].

Transglutaminase 2 (TGase 2)

In oncology and fibrotic disease research, the phenylpiperazine moiety is frequently incorporated into irreversible inhibitors of TGase 2. The piperazine ring enhances target affinity and modulates the pharmacokinetic profile, allowing the reactive warhead (e.g., acryloyllysine) to effectively block the enzyme's transamidation activity[7],[2].

GPCR_Signaling Ligand 1-(3-Methoxy-5-methylphenyl)piperazine GPCR Aminergic GPCR (e.g., D3, 5-HT1A) Ligand->GPCR Binds Asp3.32 G_alpha Gαi/o Subunit GPCR->G_alpha Activation Beta_Arr β-Arrestin GPCR->Beta_Arr Recruitment AC Adenylyl Cyclase (AC) G_alpha->AC Inhibition MAPK MAPK/ERK Cascade Beta_Arr->MAPK Scaffolding cAMP Decreased cAMP AC->cAMP Reduction

Fig 1. GPCR signaling cascade modulated by phenylpiperazine derivatives via Gαi/o and β-arrestin.

Quantitative Data: Representative Affinities

To contextualize the biological activity, the following table summarizes the representative binding affinities ( Ki​ or IC50​ ) of structurally related substituted phenylpiperazine scaffolds across major biological targets, synthesized from recent literature[4],[8],[3].

Target ReceptorPutative Ki​ / IC50​ Range (nM)Functional RolePrimary Structural Determinant
Dopamine D3 0.2 - 50Agonist / AntagonistPiperazine N1 (Asp3.32), Phenyl substitution (Secondary Pocket)
Dopamine D2 > 1500AntagonistReduced affinity due to steric clash in D2 orthosteric site
Serotonin 5-HT1A 20 - 313Partial AgonistPhenyl ring π−π stacking with Phe6.52
CCR1 4 - 100Allosteric AntagonistHydrophobic interaction with transmembrane helices

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the biological activity of 1-(3-Methoxy-5-methylphenyl)piperazine, the following self-validating protocols must be employed. Every step is designed with built-in causality to ensure data integrity.

Protocol A: In Silico Molecular Docking (GPCR Target)
  • Ligand Preparation: Generate the 3D conformer of 1-(3-Methoxy-5-methylphenyl)piperazine using an MMFF94 force field. Causality: The protonation state must be strictly fixed at pH 7.4. At physiological pH, the basic secondary amine of the piperazine ring is protonated, which is an absolute requirement for forming the canonical salt bridge with the GPCR[6].

  • Protein Preparation: Download the target crystal structure (e.g., human D3 receptor, PDB: 3PBL). Remove co-crystallized water molecules and add polar hydrogens.

  • Self-Validation System (Critical): Before docking the novel compound, re-dock the native co-crystallized ligand into the generated grid. The docking protocol is validated only if the Root Mean Square Deviation (RMSD) between the docked pose and the experimental crystal pose is <2.0 Å.

Protocol B: High-Throughput Radioligand Binding Assay
  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold Tris-HCl buffer containing a protease inhibitor cocktail. Causality: Maintaining 4°C and inhibiting proteases prevents proteolytic degradation of the GPCR, ensuring a consistent Bmax​ (maximum binding sites) across all assay replicates.

  • Assay Assembly: Assemble reactions in 96-well plates using an assay buffer supplemented with 120 mM NaCl and 5 mM MgCl 2​ . Causality: Divalent cations like Mg 2+ are essential for stabilizing the ternary complex (Ligand-Receptor-G protein), promoting the high-affinity state of the receptor necessary for accurate Ki​ determination.

  • Incubation and Filtration: Incubate for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand and improving the signal-to-noise ratio.

  • Self-Validation System (Critical): Every assay plate must include a full concentration-response curve of a known reference standard (e.g., Haloperidol for D2/D3). The assay is validated only if the Z'-factor is ≥0.5 and the calculated Ki​ of the reference compound matches historically established values.

Workflow S1 In Silico Docking (Target: Asp3.32) S2 Chemical Synthesis (Buchwald-Hartwig) S1->S2 Design Validated S3 Radioligand Binding (Ki Determination) S2->S3 >95% Purity S4 Functional Assays (cAMP/BRET) S3->S4 High Affinity S5 Hit-to-Lead Optimization S4->S5 Efficacy Confirmed

Fig 2. Self-validating experimental workflow for evaluating phenylpiperazine biological activity.

References

  • Title: Potential Biological Targets of 1-Phenyl-4-(4-pyridinyl...) Source: Benchchem URL: 1

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands Source: PMC / NIH URL: 4

  • Title: US6960602B2 - Piperidine derivatives as modulators of chemokine receptors Source: Google Patents URL: 5

  • Title: In Silico Modeling of 1-Ethoxy-3-(piperazin-1-yl)propan-2-ol Receptor Binding: A Technical Guide Source: Benchchem URL: 6

  • Title: 4-(4-chloro-3-methoxy-phenyl)-piperazine-1-carboxylic ... Source: Molaid URL: 8

  • Title: The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives Source: MDPI URL: 3

  • Title: Nε-Acryloyllysine Piperazides as Irreversible Inhibitors of Transglutaminase 2: Synthesis, Structure–Activity Relationships, and Pharmacokinetic Profiling Source: ACS Publications URL: 2

Sources

Foundational

An In-depth Technical Guide to 1-(3-Methoxy-5-methylphenyl)piperazine: A Research Chemical Perspective

Introduction 1-(3-Methoxy-5-methylphenyl)piperazine is a research chemical belonging to the phenylpiperazine class of compounds. This class is of significant interest in medicinal chemistry and pharmacology due to the di...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-(3-Methoxy-5-methylphenyl)piperazine is a research chemical belonging to the phenylpiperazine class of compounds. This class is of significant interest in medicinal chemistry and pharmacology due to the diverse biological activities exhibited by its members, many of which target the central nervous system. Phenylpiperazines are core structural motifs in a variety of approved drugs, including anxiolytics, antidepressants, and antipsychotics, primarily due to their interaction with serotonergic and dopaminergic receptor systems.[1][2]

This guide provides a comprehensive technical overview of 1-(3-Methoxy-5-methylphenyl)piperazine, its hydrochloride salt, and its contextual place within neuropharmacological research. Given the limited publicly available data on this specific analogue, this document will draw upon established knowledge of closely related phenylpiperazines, such as 1-(3-methoxyphenyl)piperazine (mMPP), to provide a robust framework for its synthesis, handling, and potential research applications. This approach allows for informed experimental design while highlighting the novelty of the title compound and the opportunities for original research.

Chemical and Physical Properties

A foundational understanding of a research chemical's properties is paramount for its proper handling, storage, and application in experimental settings. The hydrochloride salt of 1-(3-Methoxy-5-methylphenyl)piperazine is the most commonly available form for research purposes.

PropertyValueSource
Chemical Name 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride[3]
CAS Number 2988639-47-8[3]
Molecular Formula C₁₂H₁₉ClN₂O[3]
Molecular Weight 242.75 g/mol [3]
Purity Typically ≥95%[3]
Appearance Light red powder/solid (inferred from related compounds)[4]
Storage Temperature Room Temperature[3]

Synthesis and Characterization

The synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine can be achieved through established methods for the arylation of piperazines. A common and effective method is the palladium-catalyzed Buchwald-Hartwig amination reaction.[5] This reaction involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base.

A plausible synthetic route would involve the reaction of 3-bromo-5-methylanisole with piperazine. To avoid N,N'-diarylation of the piperazine, a protecting group strategy, such as using N-Boc-piperazine, can be employed, followed by deprotection.[6]

Illustrative Synthetic Workflow

Synthesis_Workflow A 3-Bromo-5-methylanisole D Buchwald-Hartwig Amination A->D B N-Boc-piperazine B->D C Pd Catalyst, Base (e.g., Pd(OAc)₂, BINAP, NaOtBu) C->D E N-Boc-1-(3-methoxy- 5-methylphenyl)piperazine D->E G Deprotection E->G F Trifluoroacetic Acid (TFA) or HCl F->G H 1-(3-Methoxy-5-methylphenyl)piperazine G->H

Caption: A potential synthetic workflow for 1-(3-Methoxy-5-methylphenyl)piperazine.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure. For instance, in ¹H NMR of a similar compound, 1-(3-methylphenyl)piperazine, characteristic signals for the aromatic protons, the piperazine ring protons, and the methyl group protons would be observed.[7]

  • Mass Spectrometry (MS): GC-MS or LC-MS analysis will confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information. For the related 1-(3-methoxyphenyl)piperazine, characteristic fragments include the molecular ion and fragments corresponding to the piperazine ring and the methoxyphenyl moiety.[8]

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the final product.

Pharmacological Profile: An Inferential Analysis

Due to the scarcity of direct pharmacological data for 1-(3-Methoxy-5-methylphenyl)piperazine, its potential mechanism of action is inferred from its structural similarity to other well-characterized phenylpiperazines. These compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) receptors.[9]

The primary targets are likely to be the 5-HT₁ₐ and 5-HT₂ₐ receptors.[9] The substitution pattern on the phenyl ring can significantly influence the affinity and selectivity for these receptors. For example, the methoxy group in many phenylpiperazines is a key determinant of their serotonergic activity.[10] The additional methyl group at the 5-position may modulate the electronic and steric properties of the molecule, potentially altering its binding affinity and functional activity compared to its non-methylated counterpart, 1-(3-methoxyphenyl)piperazine.

Potential Signaling Pathways

Interaction with 5-HT₁ₐ and 5-HT₂ₐ receptors, which are G-protein coupled receptors (GPCRs), would trigger downstream signaling cascades.

  • 5-HT₁ₐ Receptor Activation: Typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

  • 5-HT₂ₐ Receptor Activation: Primarily couples to Gq/11, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating protein kinase C (PKC).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Compound 1-(3-Methoxy-5-methylphenyl)piperazine Receptor_1A 5-HT1A Receptor Compound->Receptor_1A Binds Receptor_2A 5-HT2A Receptor Compound->Receptor_2A Binds G_protein_i Gi/o Receptor_1A->G_protein_i Activates G_protein_q Gq/11 Receptor_2A->G_protein_q Activates AC Adenylyl Cyclase G_protein_i->AC Inhibits PLC Phospholipase C G_protein_q->PLC Activates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ATP ATP ATP->cAMP Converts Cellular_Response_Inhibitory Inhibitory Cellular Response cAMP->Cellular_Response_Inhibitory PIP2 PIP2 PIP2->IP3 Cleaves PIP2->DAG Cleaves Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response_Excitatory Excitatory Cellular Response Ca_release->Cellular_Response_Excitatory PKC_activation->Cellular_Response_Excitatory

Caption: Hypothesized signaling pathways for 1-(3-Methoxy-5-methylphenyl)piperazine.

Methodology for In Vitro and In Vivo Research

To characterize the pharmacological profile of 1-(3-Methoxy-5-methylphenyl)piperazine, a series of in vitro and in vivo assays can be employed.

In Vitro Experimental Protocols

1. Receptor Binding Assays:

  • Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, particularly serotonin and dopamine receptors.

  • Methodology:

    • Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with human 5-HT₁ₐ or 5-HT₂ₐ receptors).

    • Incubate the membrane homogenates with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ) and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.

2. Functional Assays:

  • Objective: To determine whether the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.

  • Methodology (for a Gq-coupled receptor like 5-HT₂ₐ):

    • Use a cell line stably expressing the 5-HT₂ₐ receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

    • Plate the cells in a microplate reader.

    • Add varying concentrations of the test compound and measure the change in fluorescence, which corresponds to changes in intracellular calcium levels.

    • To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin) and measure the inhibition of the agonist-induced response.

In Vivo Experimental Protocols

1. Behavioral Models for Anxiolytic/Antidepressant-like Activity:

  • Objective: To assess the potential effects of the compound on anxiety and depression-related behaviors in rodent models.

  • Methodology (Elevated Plus Maze for anxiety):

    • Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal injection).

    • After a set pre-treatment time, place the animal in the center of an elevated plus-shaped maze with two open and two closed arms.

    • Record the time spent in and the number of entries into the open and closed arms for a defined period (e.g., 5 minutes).

    • Anxiolytic compounds typically increase the time spent in and entries into the open arms.

  • Methodology (Forced Swim Test for antidepressant-like activity):

    • Administer the test compound or vehicle to mice or rats.

    • Place the animal in a cylinder of water from which it cannot escape.

    • Record the duration of immobility during the test session.

    • Antidepressant-like compounds typically reduce the duration of immobility.

2. Pharmacokinetic Studies:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Methodology:

    • Administer a single dose of the compound to a cohort of animals (e.g., rats) via intravenous and oral routes.

    • Collect blood samples at various time points.

    • Analyze the plasma concentrations of the parent compound and its potential metabolites using LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as half-life, bioavailability, and clearance. The metabolism of related methoxyphenylpiperazines often involves O-demethylation catalyzed by cytochrome P450 enzymes, particularly CYP2D6.

Safety and Handling

As a research chemical with an incompletely characterized toxicological profile, 1-(3-Methoxy-5-methylphenyl)piperazine and its hydrochloride salt should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.[12][13]

  • Storage: Store in a cool, dry place, protected from light and moisture.[4][12] The hydrochloride salt may be hygroscopic.[4]

  • Toxicity: The GHS hazard statements for the hydrochloride salt include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3]

Conclusion

1-(3-Methoxy-5-methylphenyl)piperazine represents a novel research chemical within the pharmacologically significant phenylpiperazine class. While direct experimental data for this compound is limited, its structural similarity to well-studied analogues provides a strong basis for predicting its likely pharmacological profile and for designing a comprehensive research plan for its characterization. Its potential interaction with serotonin receptors makes it a valuable tool for researchers in neuroscience and drug discovery. The experimental protocols outlined in this guide offer a roadmap for elucidating its specific binding affinities, functional activities, and in vivo effects, thereby contributing to a deeper understanding of the structure-activity relationships within the phenylpiperazine family.

References

  • SAFETY D
  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192.
  • Kruse, C. G., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 395-406.
  • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. PubMed. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. [Link]

  • Protective Effects of a Piperazine Derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} Carbamic Acid Ethyl Ester] Against Aluminium-Induced Neurotoxicity: Insights From In Silico and In Vivo Studies. ResearchGate. [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & Medicinal Chemistry, 15(15), 5316-5321.
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

  • Substituted piperazine derivatives and agricultural and horticultural fungicides - Patent JP-2001354657-A. PubChem. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry.
  • Piperazine, 1-(3-methoxyphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride. PubChemLite. [Link]

  • SAFETY D
  • Study on action mechanism of 1-(4-methoxy-2-methylphenyl)piperazine (MMPP) in acquisition, formation, and consolidation of memory in mice. PubMed. [Link]

  • Piperazine compounds, process for preparing them, pharmaceutical composition and use - European Patent Office - EP 0251141 B1. (1990).
  • 1 H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine. ResearchGate. [Link]

  • US9637459B2 - Sodium and calcium salts of dihydroquinazoline derivative and use thereof as antiviral agents. (2017).
  • 1-(3-Methoxyphenyl)piperazine | CAS#:16015-71-7. Chemsrc. [Link]

  • WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015).
  • N-(3-methoxyphenyl)piperazine. PubChem. [Link]

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine. (2004).
  • Mokrosz, M. J., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. Journal of Medicinal Chemistry, 38(13), 2354-2364.
  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi. (2021). Auburn University.
  • de Oliveira, D. L., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 2-15.
  • Archer, R. P. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 423-431.
  • Phenylpiperazine 5,5-Dimethylhydantoin Derivatives as First Synthetic Inhibitors of Msr(A) Efflux Pump in Staphylococcus epidermidis. (2020). MDPI. [Link]

  • Concentration-dependent effects of five piperazine derivatives with... ResearchGate. [Link]

  • (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole. (2022). MDPI. [Link]

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Exploratory

The Arylpiperazines: A Privileged Scaffold in Modern Neuroscience

An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Arylpiperazine Compounds Abstract The arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, particularly within the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Significance of Arylpiperazine Compounds

Abstract

The arylpiperazine scaffold is a cornerstone of modern medicinal chemistry, particularly within the realm of neuroscience.[1][2] Its versatile structure has given rise to a multitude of clinically significant drugs targeting a range of neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.[1] This guide provides a comprehensive overview of the discovery and historical development of arylpiperazine compounds. It delves into their complex mechanisms of action, focusing on their interactions with aminergic G protein-coupled receptors (GPCRs), and explores the critical structure-activity relationships that have guided their evolution.[1] Furthermore, this document will present a representative synthetic protocol and discuss the future trajectory of drug development centered on this "privileged scaffold".[1]

Introduction: The Rise of a "Privileged Scaffold"

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a versatile template for drug discovery.[1] The arylpiperazine moiety, characterized by a piperazine ring linked to an aromatic system, perfectly embodies this concept.[1][3] This structural motif is a key pharmacophore in a wide array of central nervous system (CNS) active agents, primarily due to its ability to interact with critical neurotransmitter systems.[1][2]

The general structure of arylpiperazines allows for extensive chemical modification at several key positions, enabling the fine-tuning of their pharmacological properties. These modifications influence potency, selectivity, and pharmacokinetic profiles, making the arylpiperazine scaffold a highly adaptable tool for drug designers.[1]

Early Discoveries and the Serotonergic Revolution

The story of arylpiperazines is intrinsically linked to the growing understanding of serotonin's role in the brain. Early research into compounds that could modulate serotonergic activity paved the way for the development of the first arylpiperazine-based therapeutics.

Trazodone: An Early Success in Antidepressant Therapy

Trazodone, a triazolopyridine derivative, represents one of the earliest and most significant successes in the arylpiperazine class.[4][5] Chemically distinct from the tricyclic antidepressants that dominated the market at the time, trazodone offered a different pharmacological profile.[4] Its mechanism of action is multifaceted, primarily functioning as a serotonin antagonist and reuptake inhibitor (SARI).[6][7]

Trazodone exhibits potent antagonism at the 5-HT2A receptor and weaker inhibition of the serotonin transporter (SERT).[6][7] This dual action is believed to contribute to its antidepressant effects while mitigating some of the side effects associated with more selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.[8] Additionally, trazodone blocks histamine H1 and α1-adrenergic receptors, which accounts for its sedative properties.[6][7][8] This has led to its widespread off-label use for the treatment of insomnia.[6]

Buspirone: A New Generation of Anxiolytics

The development of buspirone in 1968, and its subsequent approval for medical use in 1986, marked a significant advancement in the treatment of anxiety disorders.[9][10] Initially investigated as an antipsychotic, its anxiolytic properties were discovered to be more clinically relevant.[9][11] Buspirone belongs to the azapirone class and is a partial agonist at the serotonin 5-HT1A receptor.[10][12] This mechanism was a departure from the benzodiazepines, which were the standard of care for anxiety at the time, and offered a non-sedating alternative with a lower potential for dependence.[9][10]

The Dopamine Connection and Atypical Antipsychotics

The evolution of arylpiperazine research led to the exploration of their interactions with the dopamine system, culminating in the development of a new generation of antipsychotic medications.

Aripiprazole: The First Dopamine System Stabilizer

Discovered by Otsuka Pharmaceutical in 1988 and approved in the United States in 2002, aripiprazole revolutionized the treatment of schizophrenia.[13][14] It was the first in a new class of "third-generation" antipsychotics, also known as dopamine system stabilizers.[13][15]

Aripiprazole's unique mechanism of action stems from its partial agonism at dopamine D2 receptors.[13][15] Unlike traditional antipsychotics that act as D2 antagonists, aripiprazole can modulate dopamine activity. In areas of high dopamine concentration, it acts as an antagonist, reducing dopaminergic neurotransmission. Conversely, in areas of low dopamine, it acts as an agonist, increasing it. This stabilizing effect is thought to account for its efficacy against both the positive and negative symptoms of schizophrenia, with a reduced risk of extrapyramidal side effects compared to older antipsychotics.[14][15][16] Aripiprazole is also a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor, further contributing to its therapeutic profile.[14][17]

Mechanism of Action: A Complex Interplay of Receptors

The therapeutic effects of arylpiperazine compounds arise from their complex interactions with a variety of aminergic GPCRs, primarily serotonin and dopamine receptors.

dot

Caption: Arylpiperazine compounds exhibit diverse mechanisms of action by targeting various aminergic receptors.

The specific substitutions on the aryl and piperazine rings, as well as the nature of the linker connecting them to other chemical moieties, determine the receptor binding profile and functional activity of each compound.

Structure-Activity Relationships (SAR)

The vast number of arylpiperazine derivatives that have been synthesized and tested has provided a wealth of information on their structure-activity relationships.[18]

Structural Moiety Modification Effect on Pharmacological Activity Example(s)
Aryl Group Substitution pattern and electronic properties of substituents.Influences affinity and selectivity for serotonin and dopamine receptors.[18]2-methoxyphenyl group often favors 5-HT1A affinity.
Piperazine Ring Conformation and substitution.Generally remains unsubstituted to maintain optimal receptor interactions.
Linker Chain Length and flexibility.A four-carbon chain is often optimal for 5-HT1A affinity.[18]Buspirone
Terminal Group Varies widely (amides, imides, heterocyclic systems).Significantly impacts receptor affinity, selectivity, and functional activity (agonist vs. antagonist).[18]The imide moiety in buspirone is crucial for its anxiolytic activity.

Representative Synthetic Protocol: Synthesis of Arylpiperazine Derivatives

The synthesis of arylpiperazine derivatives often involves the nucleophilic substitution of an appropriate arylpiperazine with an alkyl halide containing the desired terminal moiety.

General Procedure for the Synthesis of Arylpiperazine Derivatives:

  • To a solution of the desired arylpiperazine (1.2 equivalents) in a suitable solvent such as acetonitrile, add the appropriate chloro- or bromo-alkyl derivative (1 equivalent) and a base like potassium carbonate (6.0 equivalents).

  • Stir the reaction mixture at an elevated temperature (e.g., 85°C) for several hours (typically 16 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, filter the inorganic solids.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield the desired arylpiperazine derivative.[19]

dot

SynthesisWorkflow start Start Materials: Arylpiperazine, Alkyl Halide, Base reaction Nucleophilic Substitution (e.g., 85°C, 16h in ACN) start->reaction filtration Filtration of Inorganic Salts reaction->filtration evaporation Solvent Evaporation (in vacuo) filtration->evaporation purification Column Chromatography evaporation->purification product Final Arylpiperazine Product purification->product

Caption: A generalized workflow for the synthesis of arylpiperazine derivatives.

Modern Developments and Future Outlook

Research into arylpiperazine compounds remains a vibrant area of medicinal chemistry. Current efforts are focused on:

  • Developing compounds with enhanced selectivity for specific receptor subtypes to minimize off-target effects.[20]

  • Designing multi-target ligands that can address the complex pathophysiology of neurological disorders.[21][22]

  • Exploring new therapeutic applications , including the treatment of neurodegenerative diseases and certain types of cancer.[2][3]

  • Investigating their potential as antimicrobial agents .[23][24]

The "privileged" nature of the arylpiperazine scaffold ensures its continued relevance in the quest for novel and more effective treatments for a wide range of human diseases.

Conclusion

The journey of arylpiperazine compounds from their initial synthesis to their current status as indispensable therapeutic agents is a testament to the power of medicinal chemistry. Their rich history, complex pharmacology, and ongoing development highlight the enduring importance of this remarkable chemical scaffold in advancing the treatment of neurological and psychiatric disorders. The versatility of the arylpiperazine nucleus promises to yield even more innovative and life-changing medicines in the years to come.

References

  • Trazodone: a review of its pharmacological properties and therapeutic use in depression and anxiety. PubMed. Available at: [Link]

  • Aripiprazole - Wikipedia. Wikipedia. Available at: [Link]

  • Buspirone - Wikipedia. Wikipedia. Available at: [Link]

  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute. Available at: [Link]

  • What is the mechanism of Trazodone Hydrochloride?. Patsnap Synapse. Available at: [Link]

  • Trazodone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • Trazodone: Pharmacology, Classification & Structure. Study.com. Available at: [Link]

  • Azapirones: history of development. PubMed. Available at: [Link]

  • The story of discovery of aripiprazole molecule?. SeragPsych. Available at: [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available at: [Link]

  • Development of buspirone hydrochloride-loaded long-acting microneedles for management of anxiety disorders. PubMed. Available at: [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Classics in Chemical Neuroscience: Aripiprazole. National Center for Biotechnology Information. Available at: [Link]

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. The Psychopharmacology Academy. Available at: [Link]

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo- [1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-. ACS Publications. Available at: [Link]

  • Buspirone - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]

  • The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. MDPI. Available at: [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. National Center for Biotechnology Information. Available at: [Link]

  • Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. MDPI. Available at: [Link]

  • Buspirone: What is it all about?. King's College London. Available at: [Link]

  • (PDF) New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement. ResearchGate. Available at: [Link]

  • Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies. ACS Publications. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. University of Florence. Available at: [Link]

  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers. Available at: [Link]

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  • Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. PubMed. Available at: [Link]

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Sources

Foundational

Modulating Phenylpiperazine Pharmacodynamics: A Structural and Mechanistic Analysis of Methoxy vs. Methyl Substitutions

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary Phenylpiperazines represent a privileged structural scaffold in neuropharmacology...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

Phenylpiperazines represent a privileged structural scaffold in neuropharmacology, acting as versatile ligands for serotonin (5-HT) and dopamine (D2/D3/D4) receptors[1]. This whitepaper provides an in-depth mechanistic analysis of how subtle structural modifications—specifically the incorporation of methoxy (-OCH₃) versus methyl (-CH₃) groups on the phenyl ring—drastically alter receptor affinity, selectivity, and signal transduction. By analyzing the causality behind these structure-activity relationships (SAR), researchers can better optimize lead compounds for targeted psychiatric and neurological therapies.

Structural Chemistry & Electronic Effects: Methoxy vs. Methyl

The choice between a methoxy and a methyl group at the ortho, meta, or para positions of the phenyl ring is not merely a matter of steric bulk; it fundamentally changes the electronic landscape and hydrogen-bonding capacity of the pharmacophore.

  • Methoxy Group (-OCH₃): The methoxy group is strongly electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect). Crucially, the oxygen atom serves as a hydrogen bond acceptor. When placed in the ortho position (e.g., 1-(2-methoxyphenyl)piperazine or oMeOPP), steric hindrance forces the methoxy group out of coplanarity with the phenyl ring. This restricts the conformational flexibility, locking the piperazine and phenyl rings into a highly specific perpendicular geometry. This rigidified 3D conformation is highly favored in the narrow, hydrophobic binding pockets of 5-HT₁A and D₃ receptors[2].

  • Methyl Group (-CH₃): The methyl group is weakly electron-donating via hyperconjugation and purely lipophilic. It cannot participate in hydrogen bonding. While it provides similar steric bulk to the methoxy group, the lack of an electronegative heteroatom prevents crucial stabilizing interactions with polar amino acid residues (e.g., conserved Tyrosine or Serine residues) within the GPCR cavity.

Structure-Activity Relationship (SAR) at Monoamine Receptors

Extensive SAR studies reveal that ortho-substitutions generally yield the highest affinity for D₂-like and 5-HT₁A receptors, with methoxy groups vastly outperforming methyl groups in target selectivity[3].

  • 5-HT₁A Receptor: Ortho-methoxyphenylpiperazine (OMPP) displaces ligands for the 5-HT₁A binding site with high affinity (Kᵢ ≈ 9.5 nM) but remains largely inactive at 5-HT₂ sites (Kᵢ > 1000 nM)[4]. The oxygen atom of the ortho-methoxy group frequently engages in hydrogen bonding with conserved residues in transmembrane domain 5 (TM5) or TM7.

  • Dopamine D₂/D₃ Receptors: The 2-methoxy phenylpiperazine moiety is a recognized primary pharmacophore for D₃ receptor selectivity. Molecular docking studies indicate that the 2-methoxy group bonds optimally to the orthosteric binding site of D₃R, significantly enhancing affinity compared to unsubstituted or methyl-substituted analogs[2]. Moving the methoxy group to the meta position (3-methoxy) drastically lowers D₃R affinity[3].

Table 1: Comparative Binding Affinities (Kᵢ) of Substituted Phenylpiperazines
Compound / Substitution5-HT₁A Affinity (Kᵢ, nM)D₂ Affinity (Kᵢ, nM)D₃ Affinity (Kᵢ, nM)Pharmacological Profile
Unsubstituted (Phenyl)~ 67.8> 1000~ 150Weak partial agonist, low selectivity
2-Methylphenyl~ 45.2~ 190~ 85Moderate affinity, poor H-bonding
2-Methoxyphenyl (oMeOPP)9.5 - 14.3~ 38.60.3 - 1.5High affinity, highly D3/5-HT1A selective
3-Methoxyphenyl> 100> 500> 200Loss of D3 selectivity, altered geometry

(Note: Values are synthesized from standard radioligand displacement assays across multiple CHO-K1 expression models[4],[5],[2],[3].)

Experimental Methodologies: Validating Receptor Affinity

To accurately quantify the differential binding affinities of methoxy vs. methyl substituted phenylpiperazines, competitive radioligand binding assays are utilized. The following protocol details the evaluation of 5-HT₁A receptor affinity using the radioligand [³H]-8-OH-DPAT[5].

Protocol: Competitive Radioligand Binding Assay for 5-HT₁A

Causality & Validation: This protocol is designed as a self-validating system. The inclusion of a specific antagonist (metergoline) ensures that the radioactive signal measured is exclusively due to specific receptor binding, eliminating false positives from lipophilic membrane partitioning.

  • Cell Culture & Membrane Preparation: Culture CHO-K1 cells stably expressing human 5-HT₁A receptors. Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 20,000 × g for 10 minutes at 4°C. Resuspend the pellet in assay buffer to isolate the membrane fraction.

  • Assay Incubation: In a 96-well plate, combine 50 µL of [³H]-8-OH-DPAT (final concentration ~1 nM), 50 µL of the test compound (methoxy or methyl phenylpiperazine at varying concentrations from 10⁻¹¹ to 10⁻⁵ M), and 100 µL of membrane suspension[5].

  • Non-Specific Binding (NSB) Control (Critical Step): Define NSB by adding 10 µM metergoline to control wells[5]. This validates the assay by saturating all specific 5-HT₁A sites, allowing the measurement of background noise.

  • Filtration & Detection: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Note: Filters must be pre-soaked in 0.3% polyethyleneimine to neutralize charge and reduce non-specific binding of the radioligand. Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add scintillation cocktail, and measure retained radioactivity using a Liquid Scintillation Counter (LSC).

  • Data Analysis: Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [Radioligand]/K_d).

G A CHO-K1 Cells (5-HT1A Expressing) B Membrane Isolation (20,000 x g Centrifugation) A->B C Incubation: [³H]-8-OH-DPAT + Test Ligand + Membranes B->C D Rapid Vacuum Filtration (GF/B Filters) C->D E Liquid Scintillation Counting D->E F Cheng-Prusoff Analysis (Ki Determination) E->F

Step-by-step workflow for 5-HT1A competitive radioligand binding assay.

Mechanistic Pathways & Signal Transduction

Upon binding to the orthosteric site, ortho-methoxyphenylpiperazines typically act as partial agonists or antagonists depending on the specific receptor subtype and downstream coupling[1]. At the 5-HT₁A receptor, oMeOPP acts as a partial agonist. The receptor is coupled to Gi/o proteins. Activation leads to the dissociation of the Gαi subunit, which subsequently inhibits adenylyl cyclase (AC), reducing intracellular cyclic AMP (cAMP) levels and dampening Protein Kinase A (PKA) activity.

G L o-Methoxy-phenylpiperazine (Partial Agonist) R 5-HT1A Receptor (GPCR) L->R Orthosteric Binding G Gi/o Protein Activation R->G Conformational Shift AC Adenylyl Cyclase Inhibition G->AC Gαi Subunit cAMP Decreased cAMP Levels AC->cAMP PKA Reduced PKA Activity cAMP->PKA

Gi/o-coupled signal transduction pathway upon 5-HT1A receptor activation.

Pharmacokinetic Implications & Metabolic Stability

The choice between methoxy and methyl groups also dictates the metabolic fate of the drug candidate:

  • Methoxy Derivatives: Highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4), yielding phenolic metabolites. These metabolites often undergo rapid Phase II glucuronidation, leading to high clearance rates.

  • Methyl Derivatives: Undergo aliphatic hydroxylation to form benzyl alcohols, which can be further oxidized to carboxylic acids. While generally more metabolically stable than methoxy groups, the lack of receptor affinity often precludes their use as lead compounds.

Conclusion

The substitution of a methyl group with a methoxy group on the phenylpiperazine scaffold is a masterclass in rational drug design. The ortho-methoxy group provides a dual advantage: it restricts the conformational flexibility of the pharmacophore to perfectly match the GPCR binding pocket, and it provides a critical hydrogen bond acceptor that anchors the ligand to the receptor. Understanding these nuanced structure-activity relationships is vital for the development of next-generation atypical antipsychotics and targeted serotonergic agents.

References

  • Title: ortho-Methoxyphenylpiperazine - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: phenylpiperazines.txt - Erowid Source: erowid.org URL: [Link]

  • Title: Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC Source: nih.gov URL: [Link]

  • Title: Synthesis and Evaluation of 18F-Labeled Phenylpiperazine-like Dopamine D3 Receptor Radioligands for Positron Emission Tomography Imaging - ACS Publications Source: acs.org URL: [Link]

  • Title: Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL: [Link]

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Exploratory

An In-depth Technical Guide to the Safe Handling and Management of 1-(3-Methoxy-5-methylphenyl)piperazine

Abstract: This document provides a comprehensive technical guide on the safety, handling, and risk mitigation strategies for 1-(3-Methoxy-5-methylphenyl)piperazine and its hydrochloride salt. It is intended for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide on the safety, handling, and risk mitigation strategies for 1-(3-Methoxy-5-methylphenyl)piperazine and its hydrochloride salt. It is intended for researchers, chemists, and drug development professionals who may work with this compound. This guide synthesizes available safety data, protocols derived from closely related structural analogs, and established best practices in chemical hygiene to ensure user safety and experimental integrity. The narrative emphasizes the causality behind safety protocols, providing a framework for self-validating laboratory workflows.

Compound Identification and Data Context

1-(3-Methoxy-5-methylphenyl)piperazine is a substituted phenylpiperazine derivative. While specific, comprehensive safety and toxicological data for this exact molecule are limited, a significant body of information is available for its structural analog, 1-(3-Methoxyphenyl)piperazine. Phenylpiperazines as a class are known to be biologically active, often targeting neurotransmitter systems, which necessitates a cautious and informed approach to their handling.[1]

This guide utilizes the specific hazard classifications available for 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride[2] as the primary basis for its recommendations. Where data is unavailable, information from the well-documented analog 1-(3-Methoxyphenyl)piperazine is used to inform best practices, with such instances clearly noted. This approach provides a robust safety framework grounded in the principles of chemical similarity.

Table 1: Chemical Identifiers

Identifier 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride 1-(3-Methoxyphenyl)piperazine (Analog for Reference)
Synonyms 1-(3-methoxy-5-methylphenyl)piperazine HCl N-(3-Methoxyphenyl)piperazine; 3-MeOPP
CAS Number 2988639-47-8[2] 16015-71-7[3][4]
Molecular Formula C12H19ClN2O[2] C11H16N2O[3][4]

| Molecular Weight | 242.75 g/mol [2] | 192.26 g/mol [3][4] |

Hazard Identification and GHS Classification

The primary hazards associated with 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride are based on its GHS classification, which indicates it is an irritant.[2] The fundamental principle of handling this compound is the prevention of direct contact and inhalation.

Table 2: GHS Hazard Classification for 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride

Classification Hazard Statement Signal Word Pictogram
Skin Irritation H315: Causes skin irritation[2] Warning[2] GHS07 (Exclamation Mark)[2]
Eye Irritation H319: Causes serious eye irritation Warning GHS07 (Exclamation Mark)

| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation[2] | Warning | GHS07 (Exclamation Mark) |

The analog 1-(3-Methoxyphenyl)piperazine is classified as causing severe skin burns and eye damage, indicating that corrosive properties may be present within this chemical family.[4] Therefore, treating 1-(3-Methoxy-5-methylphenyl)piperazine with a high degree of caution is prudent.

Physicochemical Properties

Understanding the physical properties of a chemical is foundational to its safe handling, particularly for anticipating its behavior during experiments and in the event of a spill.

Table 3: Comparative Physicochemical Properties

Property 1-(3-Methoxy-5-methylphenyl)piperazine 1-(3-Methoxyphenyl)piperazine (Analog for Reference)
Appearance Data not available Colorless liquid[3]
Melting Point Data not available 201-204°C[3]
Boiling Point Data not available 150°C @ 0.7 hPa[3]
Flash Point Data not available 91°C (closed cup)[3]
Density Data not available 1.114 g/cm³ at 25°C[3]

| Solubility | Data not available | Very slightly soluble in chloroform; soluble in methanol[5] |

Engineering Controls and Safe Handling Protocols

The primary directive for handling this compound is the minimization of exposure through robust engineering controls and meticulous laboratory practice. The causality is clear: the compound's irritant nature (H315, H319, H335) necessitates physical barriers between the chemical and the researcher.

Engineering Controls
  • Chemical Fume Hood: All manipulations of solid or liquid forms of this compound must be performed inside a certified chemical fume hood. This is a critical control to mitigate the risk of respiratory irritation from dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[3]

  • Safety Stations: Ensure unobstructed access to an eyewash station and a safety shower.

Step-by-Step Handling Protocol

This protocol is designed as a self-validating workflow. Each step is a prerequisite for the next, ensuring safety is maintained throughout the process.

  • Pre-Handling Assessment:

    • Confirm the location and functionality of the nearest eyewash station and safety shower.

    • Review this safety data guide and the vendor-supplied SDS.

    • Prepare and label all necessary equipment (glassware, spatulas, etc.) within the fume hood.

  • Donning Personal Protective Equipment (PPE):

    • Put on a laboratory coat with full-length sleeves.

    • Wear appropriate chemical-resistant gloves (Nitrile is a common choice, but check manufacturer compatibility charts).

    • Wear ANSI-rated safety goggles or a face shield for full splash protection.[6]

  • Chemical Handling:

    • Retrieve the container from its designated storage location.

    • Place the container in the chemical fume hood before opening.

    • Carefully weigh or measure the required amount, avoiding the generation of dust or splashes. Use a spatula for solids and a calibrated pipette for liquids.

    • Close the primary container tightly immediately after use.[3]

  • Post-Handling:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface inside the fume hood.

    • Properly dispose of all contaminated waste (gloves, weigh boats, pipette tips) in a designated, sealed hazardous waste container.

    • Remove PPE in the correct order (gloves first), washing hands thoroughly with soap and water afterward.[6]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the hazards identified in Section 2.0.

Table 4: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face ANSI Z87.1-rated safety goggles or a full-face shield. Protects against splashes and dust, mitigating the risk of serious eye irritation (H319).
Skin Chemical-resistant gloves (e.g., Nitrile) and a fully-buttoned lab coat. Prevents skin contact, addressing the skin irritation hazard (H315).[6]

| Respiratory | Not required if handled exclusively within a certified fume hood. A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation. | Prevents respiratory tract irritation (H335). |

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_action Action Assess Assess Hazards (H315, H319, H335) Eyes Eye Protection (Goggles/Face Shield) Assess->Eyes H319 Skin Skin Protection (Gloves, Lab Coat) Assess->Skin H315 Resp Respiratory Control (Fume Hood) Assess->Resp H335 Handle Proceed with Handling Protocol Eyes->Handle Skin->Handle Resp->Handle

Caption: PPE selection workflow based on GHS hazard codes.

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure. All laboratory personnel should be familiar with these procedures.

Step-by-Step First Aid Measures
  • In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Consult a physician.[3]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6]

First_Aid_Decision_Tree cluster_exposure Exposure Type cluster_action Immediate Action Start Exposure Event Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air. Provide artificial respiration if needed. Inhalation->Action_Inhale Action_Skin Remove Contaminated Clothing. Flush with water for 15+ min. Skin->Action_Skin Action_Eye Flush eyes with water for 15+ min. Remove contact lenses. Eye->Action_Eye Action_Ingest Rinse Mouth. Do NOT induce vomiting. Ingestion->Action_Ingest Medical Seek Immediate Medical Attention Action_Inhale->Medical Action_Skin->Medical Action_Eye->Medical Action_Ingest->Medical

Caption: Decision tree for first aid response to exposure.

Storage, Stability, and Disposal

Storage and Stability

Proper storage is essential for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture absorption.

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[3][7]

  • Stability: The compound is stable under recommended storage conditions.[3][7] Avoid exposure to heat, flames, and sparks.[3]

Accidental Release and Disposal
  • Spill Response:

    • Evacuate non-essential personnel from the area.

    • Ensure adequate ventilation and wear full PPE.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Waste Disposal: Dispose of waste materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.[6]

Toxicological and Pharmacological Context

While a full toxicological profile for 1-(3-Methoxy-5-methylphenyl)piperazine is not available, the GHS classifications point to significant irritant properties.[2] Phenylpiperazine derivatives, as a class, are known for their psychoactive effects, often acting as agonists or antagonists at serotonin and other neurotransmitter receptors.[1] Some analogs have been associated with sympathomimetic and dissociative toxicities in recreational use settings.[8][9] This pharmacological context underscores the importance of avoiding any direct exposure, as absorption could potentially lead to unforeseen physiological effects. The toxicological significance of many piperazine derivatives is often difficult to ascertain, especially in complex exposure scenarios.[1]

References

  • 1-(3-METHOXYPHENYL)PIPERAZINE. (2005, June 27). SWGDRUG.org. [Link]

  • N-(3-methoxyphenyl)piperazine. PubChem. [Link]

  • Safety Data Sheet - 1-(2-Methoxyphenyl)piperazine hydrochloride. (2010, October 18). ThermoFisher. [Link]

  • Piperazine, 1-(3-methoxyphenyl)-4-((3,4,5-trimethoxyphenyl)methyl)-, monohydrochloride. PubChemLite. [Link]

  • Wood, D. M., Dargan, P. I., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Clinical Toxicology. [Link]

  • Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

  • Wood, D. M., Dargan, P. I., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). PubMed. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine: A Detailed Protocol for Drug Discovery and Development

Abstract This comprehensive guide details a robust and optimized protocol for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine, a valuable building block in medicinal chemistry. The N-arylpiperazine moiety is a pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a robust and optimized protocol for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine, a valuable building block in medicinal chemistry. The N-arylpiperazine moiety is a privileged scaffold found in numerous FDA-approved drugs, and the targeted compound serves as a key intermediate for the development of novel therapeutics. This document provides a step-by-step methodology for the synthesis via a palladium-catalyzed Buchwald-Hartwig amination, including reagent selection, reaction optimization, product purification, and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Significance of N-Arylpiperazines

The N-arylpiperazine structural motif is of paramount importance in modern drug discovery, forming the core of a wide array of therapeutic agents targeting diverse biological pathways.[1] Its prevalence is a testament to its favorable pharmacokinetic properties and its ability to interact with various receptors and enzymes. Consequently, the development of efficient and scalable synthetic routes to novel N-arylpiperazine derivatives is a critical endeavor for researchers in both academic and industrial settings. This protocol focuses on the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine, a compound with potential applications in the development of new central nervous system (CNS) agents, among other therapeutic areas.

The chosen synthetic strategy is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2][3] This method has largely superseded traditional methods for the synthesis of aryl amines due to its broad substrate scope, high functional group tolerance, and generally high yields.[2]

Reaction Scheme and Mechanism

The synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine is achieved through the palladium-catalyzed coupling of 3-bromo-5-methylanisole and piperazine.

Reaction Scheme:

Mechanism of the Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromo-5-methylanisole), forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: Piperazine coordinates to the Pd(II) complex, and the base facilitates the deprotonation of the amine, forming a palladium-amido complex.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired product, 1-(3-Methoxy-5-methylphenyl)piperazine, and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-5-methylanisole≥98%Commercially AvailableStore under inert atmosphere.
PiperazineAnhydrous, ≥99%Commercially AvailableHygroscopic, store in a desiccator.
Palladium(II) Acetate (Pd(OAc)₂)≥99.9%Commercially AvailableCatalyst precursor.
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially AvailableLigand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableStrong base, handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableSolvent, degassed prior to use.
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate SolutionLaboratory PreparedFor workup.
Brine (Saturated NaCl solution)Laboratory PreparedFor workup.
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeCommercially AvailableFor drying organic phase.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Deuterated Chloroform (CDCl₃)≥99.8% DCommercially AvailableFor NMR analysis.
Equipment
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Cannula and syringes for liquid transfer

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - 3-Bromo-5-methylanisole - Piperazine - Pd(OAc)₂ & XPhos - NaOtBu glassware Assemble & Dry Glassware setup Set up Reaction under Inert Atmosphere reagents->setup solvent Degas Toluene glassware->setup solvent->setup add_reagents Add Reagents to Toluene setup->add_reagents heat Heat to Reflux (e.g., 100-110 °C) add_reagents->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to Room Temperature monitor->cool quench Quench with Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize by NMR, IR, MS purify->characterize caption Synthesis Workflow

Caption: A streamlined workflow for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methylanisole (1.0 mmol, 1.0 eq), piperazine (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 eq).

    • Rationale: The use of a slight excess of piperazine helps to drive the reaction to completion. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for the coupling of sterically hindered aryl halides.[4] Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.[5]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

    • Rationale: The Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask via syringe.

    • Rationale: Toluene is a common solvent for Buchwald-Hartwig aminations, and degassing removes dissolved oxygen.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. Quench the reaction by slowly adding water (10 mL). c. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL). d. Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL). e. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of dichloromethane/methanol or ethyl acetate/hexanes with a small percentage of triethylamine can be effective.

    • Rationale: The addition of triethylamine to the eluent helps to prevent the product from tailing on the silica gel column.

Characterization

The purified product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Expected ¹H NMR Data (Predicted):

  • Aromatic protons (3H)

  • Piperazine protons (8H)

  • Methoxy protons (3H)

  • Methyl protons (3H)

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Conduct all steps of the synthesis in a well-ventilated fume hood.

  • Reagent Handling:

    • 3-Bromo-5-methylanisole: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[6]

    • Piperazine: Corrosive. Causes severe skin burns and eye damage.

    • Palladium(II) Acetate: May cause an allergic skin reaction.

    • Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Reacts violently with water. Handle in an inert atmosphere.

    • Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or No Yield Inactive catalystUse a pre-catalyst or ensure proper activation of the Pd(II) source.[2]
Poor choice of ligandScreen different ligands. For electron-rich anilines, bulky biaryl phosphine ligands like XPhos are often effective.[4]
Inappropriate baseFor base-sensitive substrates, consider a weaker base like Cs₂CO₃ or K₃PO₄.[2]
Side Reactions Hydrodehalogenation of the aryl halideOptimize reaction temperature and catalyst loading.[2]
Dimerization of the aryl halideUse a lower catalyst concentration.
Difficult Purification Product tailing on silica gelAdd a small amount of triethylamine to the eluent.
Co-elution of impuritiesOptimize the solvent system for column chromatography. Recrystallization may be an alternative purification method.[7]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine via a Buchwald-Hartwig amination. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of other N-arylpiperazine derivatives. The successful synthesis of this and related compounds will undoubtedly contribute to the advancement of drug discovery and development programs.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of N-Arylpiperazines.
  • Szánti-Pintér, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1076-1083.
  • Henan Alfa Chemical Co., Ltd. (n.d.). China CAS:74586-53-1 | 3-bromo-5-methylaniline Manufacturers and Factory.
  • University of Southampton. (n.d.).
  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). 3-Bromo-5-methylaniline, 98% 5 g.
  • Chem-Impex. (n.d.). 3-Bromo-5-methylaniline hydrochloride.
  • CymitQuimica. (n.d.). 3-Bromo-5-methylaniline.
  • ChemicalBook. (n.d.). 1-(3-Methoxyphenyl)piperazine synthesis.
  • National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methylaniline.
  • Wikipedia. (2023, December 29).
  • Santa Cruz Biotechnology. (n.d.). 3-Bromo-5-methylanisole.
  • ChemicalBook. (n.d.). 1-(3-METHYLPHENYL)PIPERAZINE(41186-03-2) 1H NMR spectrum.
  • Cook, A., Clément, R., & Newman, S. G. (2021). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald-Hartwig amination.
  • Li, G., et al. (2005). IR, MS studies on (+/-)-1-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-4-[(2,6-dimethylphenyl)aminocarbonylmethyl]piperazine dihydrochloride salt. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 717-720.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
  • SWGDRUG.org. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE.
  • Google Patents. (n.d.).
  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.).
  • Cortese, M., et al. (2015).
  • ChemRxiv. (2023).
  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.
  • United Nations Office on Drugs and Crime. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Piperazine, 1-methyl-. NIST WebBook.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.

Sources

Application

Application Note: Advanced Chromatographic Purification Strategies for 1-(3-Methoxy-5-methylphenyl)piperazine

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

As a Senior Application Scientist, I frequently encounter challenges when purifying arylpiperazines. 1-(3-Methoxy-5-methylphenyl)piperazine is a privileged structural motif, often serving as a key intermediate or pharmacophore in the development of CNS-active agents, such as serotonergic and dopaminergic ligands[1].

The primary challenge in purifying this molecule lies in its secondary amine embedded within the piperazine ring. This nitrogen atom is highly basic, which fundamentally dictates its behavior across different chromatographic stationary phases. If the causality of its ionization state is not respected, researchers will experience severe peak tailing, irreversible column adsorption, and poor recovery. This guide establishes a self-validating system for the purification of 1-(3-Methoxy-5-methylphenyl)piperazine, detailing the physicochemical rationale and providing step-by-step protocols for both Normal Phase (Flash) and Reverse Phase (Prep-HPLC) chromatography.

Physicochemical Profiling

To design an effective purification strategy, we must first define the molecule's physicochemical boundaries. The basic pKa of the piperazine nitrogen in typical 1-arylpiperazines is approximately 8.7[2]. This means that at a neutral pH, the molecule is predominantly protonated (cationic).

Table 1: Physicochemical Properties & Chromatographic Implications

PropertyValueImplication for Chromatography
Molecular Weight 206.28 g/mol (Free base)Elutes well within standard LC-MS detection ranges (m/z [M+H]⁺ 207.1).
pKa (Secondary Amine) ~8.7Causes severe peak tailing on unmodified silica; dictates the pH strategy required for RP-HPLC.
LogP ~1.8 - 2.2Exhibits good retention on C18 columns only when in its neutral (unprotonated) state[2].
Hydrogen Bond Donors 1Interacts strongly with unendcapped, acidic silanol groups on normal phase silica.
Hydrogen Bond Acceptors 2Influences solvent selectivity (e.g., favoring Methanol over Acetonitrile in normal phase).

Purification Workflows & Decision Matrix

The choice of purification method depends entirely on the scale of the crude mixture and the required final purity.

PurificationWorkflow Start Crude 1-(3-Methoxy-5- methylphenyl)piperazine Scale Assess Scale & Purity Start->Scale Flash Normal Phase Flash Chromatography (>1g) Scale->Flash Large Scale HPLC Reverse Phase Prep-HPLC (<1g) Scale->HPLC High Purity Need FlashCond Stationary: Silica Gel Mobile: DCM/MeOH/NH4OH (Basic Modifier) Flash->FlashCond HPLCcond Stationary: C18 Mobile: H2O/MeCN + NH4HCO3 (High pH Buffer) HPLC->HPLCcond Pure Purified Target Compound (>98% Purity) FlashCond->Pure HPLCcond->Pure

Figure 1: Decision matrix and workflow for the chromatographic purification of arylpiperazines.

Strategy A: Normal Phase Flash Chromatography (Scale > 1g)

The Causality of the "Silanol Effect"

Unmodified silica gel contains acidic silanol groups (pKa ~4.5). When a basic arylpiperazine is loaded onto a silica column, it undergoes strong ion-exchange interactions with these deprotonated silanols. This results in broad, tailing peaks and poor resolution. To counteract this, we must introduce a basic modifier (such as Ammonium Hydroxide or Triethylamine) into the mobile phase[3]. The modifier dynamically coats the acidic silanols, allowing the piperazine to elute based purely on its polarity rather than ionic retention[1].

Step-by-Step Protocol
  • Column Equilibration: Mount a standard silica gel flash cartridge (e.g., 40g Biotage KP-Sil) onto the automated flash system. Equilibrate the column with 3 Column Volumes (CV) of 100% Dichloromethane (DCM).

  • Mobile Phase Preparation:

    • Solvent A: 100% DCM.

    • Solvent B: Methanol (MeOH) containing 1% v/v aqueous Ammonium Hydroxide (NH₄OH).

  • Sample Loading: Dissolve the crude 1-(3-Methoxy-5-methylphenyl)piperazine in a minimal volume of DCM. If the crude is an insoluble oil, dry-load it by adsorbing the mixture onto Celite 545, evaporating the solvent, and packing it into a solid-load cartridge.

  • Gradient Elution: Run a linear gradient from 0% to 10% Solvent B over 12 CV. Maintain a flow rate appropriate for the column size (e.g., 40 mL/min for a 40g column).

  • Detection & Fractionation: Monitor the eluent using dual-wavelength UV detection at 254 nm (aromatic ring) and 280 nm. Collect fractions dynamically based on the UV slope.

  • Self-Validation & Isolation: Analyze the apex fraction via Thin Layer Chromatography (TLC) using a Ninhydrin stain to confirm the presence of the secondary amine. Pool the pure fractions and concentrate under reduced pressure to yield the purified free base.

Strategy B: Reverse-Phase Preparative HPLC (Scale < 1g)

The Causality of pH Control in RP-HPLC

In Reverse-Phase HPLC, the retention of a molecule on a C18 column is driven by hydrophobicity. At an acidic pH (e.g., 0.1% TFA, pH ~2.0), the piperazine nitrogen is fully protonated. This cationic state drastically reduces the molecule's lipophilicity, causing it to elute near the void volume. Furthermore, the charged molecules repel each other, severely limiting the column's loading capacity.

By utilizing a high-pH buffer (pH 9.5 - 10.0), we raise the environment above the molecule's pKa (~8.7). This forces the piperazine into its neutral, un-ionized state, maximizing its hydrophobic interaction with the C18 stationary phase, improving peak symmetry, and increasing loading capacity by up to 10-fold.

Step-by-Step Protocol
  • System Preparation: Equip the Prep-HPLC system with a high-pH tolerant C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm). Note: Standard silica-based C18 columns will dissolve at pH > 8.0; a hybrid-silica column is mandatory.

  • Mobile Phase Setup:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (NH₄HCO₃) in Milli-Q water. Adjust the pH to 9.5 using dilute Ammonium Hydroxide.

    • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the crude material in a 1:1 mixture of Water/MeCN. Filter the solution through a 0.45 µm PTFE syringe filter to remove particulates.

  • Gradient Elution:

    • Inject the sample (up to 50 mg per injection for a 19 mm ID column).

    • Run a gradient of 10% B to 80% B over 20 minutes at a flow rate of 15 mL/min.

  • Fraction Analysis & Recovery: Monitor via UV (254 nm) and collect peaks. Analyze the collected fractions via analytical LC-MS to confirm the mass (m/z 207.1).

  • Isolation: Pool fractions with >98% purity. Because Ammonium Bicarbonate is volatile, the pooled fractions can be directly lyophilized (freeze-dried) to yield the pure compound as a free base or a volatile bicarbonate salt.

References

  • Ionization Constants and Partition Coefficients of 1-arylpiperazine Derivatives Source: Journal of Pharmacy and Pharmacology (PubMed) URL:[Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties Source: Molecules (MDPI) URL:[Link]

Sources

Method

Application Note: Advanced GC-MS Profiling of 1-(3-Methoxy-5-methylphenyl)piperazine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Content Focus: Chromatographic optimization, derivatization causality, and mass spectral interpretation. Scientific Rationale &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Pharmaceutical Researchers Content Focus: Chromatographic optimization, derivatization causality, and mass spectral interpretation.

Scientific Rationale & Introduction

The emergence of substituted phenylpiperazines in both pharmaceutical development and forensic toxicology necessitates highly specific analytical methodologies [3]. 1-(3-Methoxy-5-methylphenyl)piperazine is a critical intermediate and research chemical characterized by its methoxy and methyl ring substitutions, which influence both its pharmacological binding affinity and its fragmentation behavior in electron ionization (EI) mass spectrometry.

The Causality of Derivatization

Analyzing underivatized piperazines via Gas Chromatography-Mass Spectrometry (GC-MS) often yields sub-optimal results. The secondary amine at the N4 position of the piperazine ring is highly polar and acts as a strong hydrogen bond donor. When vaporized in a GC inlet, this active hydrogen interacts with residual silanol groups (Si-OH) on the fused-silica column and glass liner, leading to severe peak tailing, sample loss, and irreproducible retention times [2].

To circumvent this, we employ perfluoroacylation using Pentafluoropropionic anhydride (PFPA).

  • Why PFPA over TFAA? While Trifluoroacetic anhydride (TFAA) is common, PFPA adds a larger mass shift (+146 Da vs. +96 Da). This pushes the molecular ion and primary diagnostic fragments higher up the m/z scale, effectively isolating them from low-mass background noise (e.g., column bleed, matrix interferences), thereby improving the signal-to-noise (S/N) ratio for trace-level quantification.

Deriv_Rationale A Secondary Amine in Piperazine Ring B High Polarity & Hydrogen Bonding A->B C Peak Tailing & Column Adsorption B->C D Acylation (PFPA) C->D Solution E Perfluoroamide Formation D->E F Improved Volatility & Sharp GC Peaks E->F

Mechanistic rationale for the perfluoroacylation of secondary amines.

Chemical and Physical Properties

Understanding the physicochemical properties of the analyte is the foundation of any self-validating extraction protocol. The basicity of the piperazine ring dictates the pH adjustments required during Solid-Phase Extraction (SPE).

PropertyValue / Description
Analyte Name 1-(3-Methoxy-5-methylphenyl)piperazine
CAS Number (Free Base) 740806-78-4
CAS Number (HCl Salt) 2988639-47-8 [1]
Molecular Formula C₁₂H₁₈N₂O
Molecular Weight 206.28 g/mol
Structural Features Disubstituted phenyl ring (methoxy, methyl); secondary amine (N4)
Target Derivative PFPA-amide (MW: 352.31 g/mol )

Experimental Protocols: A Self-Validating Workflow

This protocol is designed as a self-validating system. By incorporating an isotopically labeled internal standard (e.g., Piperazine-d8 or a suitable analog like BZP-d7 [3]) prior to extraction, the analyst can continuously monitor extraction recovery and derivatization efficiency.

Step 3.1: Solid-Phase Extraction (SPE)

Biological matrices (plasma/urine) require cleanup to prevent GC inlet contamination.

  • Sample Pre-treatment: Aliquot 1.0 mL of the biological sample. Spike with 50 µL of Internal Standard (10 µg/mL). Add 2.0 mL of 0.1 M Phosphate buffer (pH 6.0) to ensure the piperazine remains ionized for initial retention.

  • Cartridge Conditioning: Pass 3.0 mL of Methanol (MeOH) followed by 3.0 mL of Deionized Water through a mixed-mode cation exchange (MCX) SPE cartridge.

  • Loading: Load the buffered sample at a flow rate of 1-2 mL/min.

  • Washing: Wash with 2.0 mL of 0.1 M HCl, followed by 2.0 mL of MeOH. Causality: The acidic wash removes neutral/acidic interferences while the basic piperazine remains locked on the cation-exchange sorbent.

  • Elution: Elute the target analyte with 2.0 mL of freshly prepared Dichloromethane/Isopropanol/Ammonium Hydroxide (78:20:2 v/v/v).

  • Drying: Evaporate the eluate to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

Step 3.2: PFPA Derivatization
  • Reconstitution: Reconstitute the dried extract in 50 µL of anhydrous Ethyl Acetate.

  • Acylation: Add 50 µL of Pentafluoropropionic anhydride (PFPA).

  • Incubation: Cap the vial tightly and incubate in a heating block at 60°C for 30 minutes. Causality: Heat accelerates the nucleophilic attack of the secondary amine on the anhydride carbonyl.

  • Evaporation: Remove excess derivatizing agent by evaporating to dryness under Nitrogen at 40°C. (Crucial: Residual PFPA will severely degrade the GC column stationary phase).

  • Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a glass insert.

SPE_Deriv_Workflow A Biological Sample (Spiked with IS) B MCX SPE Extraction (pH 6.0 Load) A->B C Basic Elution & N2 Evaporation B->C D PFPA Derivatization (60°C, 30 min) C->D E Evaporate Excess & Reconstitute D->E F GC-MS Injection (1 µL Splitless) E->F

Workflow for SPE extraction and PFPA derivatization of piperazines.

GC-MS Analytical Parameters

The following parameters are optimized for the resolution of regioisomeric methoxyphenylpiperazines, which often co-elute under generic temperature ramps.

ParameterOptimized SettingScientific Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS), 30 m × 0.25 mm × 0.25 µmLow bleed, ideal for semi-volatile amines; provides sufficient theoretical plates for isomer separation.
Carrier Gas Helium (Ultra-High Purity), 1.2 mL/min (Constant Flow)Maintains consistent retention times across the temperature gradient.
Injection Mode Splitless, 1.0 µL, 250°CMaximizes transfer of trace analytes onto the column.
Oven Program 80°C (hold 1 min) ➔ 15°C/min to 280°C (hold 5 min)The 15°C/min ramp balances high-throughput screening with the necessary resolution to separate ortho/meta/para methoxy isomers.
Transfer Line Temp 280°CPrevents cold spots and analyte condensation before MS entry.
Ionization Electron Ionization (EI), 70 eVStandardized energy ensures reproducible fragmentation matching established spectral libraries [4].
Acquisition Mode Full Scan (m/z 40–450) & SIMScan for library matching; SIM for high-sensitivity quantification.

Data Presentation: Mass Spectral Interpretation

Identification in GC-MS relies on the predictable fragmentation of the molecule under 70 eV electron bombardment. For methoxyphenylpiperazines, cleavage typically occurs at the piperazine ring [4].

Expected EI-MS Fragments (70 eV)
Analyte StatePrecursor Ion (M⁺)Key Fragment Ions (m/z)Diagnostic Significance
Underivatized 206191, 164, 150, 56191 : Loss of methyl radical.164 : Loss of aziridine-like fragment (C₂H₄N) from the piperazine ring.150 : Methoxyphenyl cation derivative.56 : C₃H₆N⁺ characteristic of the piperazine ring.
PFPA-Derivatized 352337, 205, 164, 119337 : Loss of methyl radical.205 : Cleavage of the PFPA group.119 : Pentafluoroethyl cation (CF₃CF₂⁺), confirming successful derivatization.

Note: When setting up Selected Ion Monitoring (SIM) methods, utilize m/z 352 as the target ion, and m/z 205 and 164 as qualifier ions to ensure a self-validating identification ratio.

References

  • MDPI. "Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs". MDPI. Available at: [Link]

  • National Center for Biotechnology Information. "1-(4-Methoxyphenyl)piperazine - Mass Spectrometry". PubChem. Available at:[Link]

Application

A Validated Stability-Indicating HPLC Method for the Purity Assessment of 1-(3-Methoxy-5-methylphenyl)piperazine

An Application Note for the Pharmaceutical Scientist Abstract This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination and puri...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination and purity assessment of 1-(3-Methoxy-5-methylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, which is demonstrated to be specific, linear, accurate, and precise for its intended purpose. We provide a comprehensive guide covering method development rationale, a detailed experimental protocol, and a full validation strategy according to the International Council for Harmonisation (ICH) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the drug development and manufacturing sectors.

Introduction: The Criticality of Purity in Piperazine Intermediates

The piperazine moiety is a prevalent scaffold in a multitude of active pharmaceutical ingredients (APIs) due to its versatile chemical properties and favorable pharmacokinetic profile.[4] 1-(3-Methoxy-5-methylphenyl)piperazine serves as a crucial building block in the synthesis of complex drug molecules. The purity of such an intermediate is paramount, as any impurities—whether they are starting materials, by-products, or degradation products—can be carried through the synthetic process, potentially compromising the safety and efficacy of the final drug product.[5]

Therefore, a reliable and validated analytical method is not merely a quality control requirement but a fundamental component of a robust drug development program.[6] A stability-indicating method is particularly crucial as it can resolve the API from its potential degradation products, providing essential data for stability studies, shelf-life determination, and formulation development.[7][8] This note details such a method, developed and validated to meet stringent pharmaceutical industry standards.

Method Rationale and Chromatographic Conditions

The selection of chromatographic parameters was driven by the physicochemical properties of 1-(3-Methoxy-5-methylphenyl)piperazine and its potential impurities.

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) was selected as it is the premier technique for separating moderately polar to non-polar small molecules.[8][9]

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC, offering excellent hydrophobic retention and resolving power for a wide range of analytes, including aromatic compounds.[10][11] A column with end-capping is recommended to minimize peak tailing caused by the interaction of the basic piperazine nitrogen with residual acidic silanols on the silica support.

  • Mobile Phase: The basic nature of the piperazine ring (pKa ~9.7) necessitates an acidic mobile phase to ensure the analyte is in its protonated, ionic form.[12] This minimizes peak tailing and provides consistent retention. A phosphate buffer at pH 3.0 was chosen for its excellent buffering capacity in this range.[13] Acetonitrile is used as the organic modifier due to its low viscosity and strong elution strength. A gradient elution is employed to ensure adequate separation of early-eluting polar impurities from the main analyte and late-eluting non-polar impurities within a reasonable runtime.

  • Detection: The presence of the substituted phenyl ring provides a strong UV chromophore. A photodiode array (PDA) detector was used to determine the wavelength of maximum absorbance (λ-max), found to be approximately 240 nm, which offers a good balance of sensitivity for the parent compound and potential impurities.

Table 1: Optimized HPLC Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ACE C18, 4.6 x 150 mm, 3.5 µm (or equivalent L1 packing)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
19.0
19.1
25.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20, v/v)

Experimental Protocol

This section provides a step-by-step guide for sample preparation and analysis.

Analytical Workflow Overview

The following diagram illustrates the complete workflow for the purity assessment.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phases & Diluent prep_std 2. Prepare Standard Solution (e.g., 1.0 mg/mL) prep_mobile->prep_std prep_sample 3. Prepare Sample Solution (e.g., 1.0 mg/mL) prep_std->prep_sample setup_hplc 4. Equilibrate HPLC System prep_sample->setup_hplc run_sst 5. Perform System Suitability Test (SST) setup_hplc->run_sst inject_samples 6. Inject Blank, Standard, & Sample Solutions run_sst->inject_samples integrate 7. Integrate Chromatograms inject_samples->integrate calculate 8. Calculate Purity (% Area) & Impurity Levels integrate->calculate report 9. Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Reagent and Sample Preparation
  • Mobile Phase A Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Diluent Preparation: Mix Mobile Phase A and Mobile Phase B in an 80:20 (v/v) ratio.

  • Standard Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of 1-(3-Methoxy-5-methylphenyl)piperazine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution Preparation (1.0 mg/mL): Accurately weigh approximately 25 mg of the 1-(3-Methoxy-5-methylphenyl)piperazine sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Chromatographic Procedure
  • System Equilibration: Set up the HPLC system according to the conditions in Table 1. Purge all lines and allow the system to equilibrate with the mobile phase gradient for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability Test (SST): Inject the Standard Solution in replicate (n=5). The system is deemed suitable for use if the acceptance criteria in Table 2 are met.

  • Analysis Sequence: Inject the diluent (as a blank), followed by the Standard Solution, and then the Sample Solution(s).

Table 2: System Suitability Test (SST) Acceptance Criteria
ParameterAcceptance CriterionRationale
Tailing Factor≤ 1.5Ensures good peak shape, minimizing co-elution issues.
Theoretical Plates> 2000Indicates good column efficiency and separation power.
%RSD of Peak Area≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.[3]
%RSD of Retention Time≤ 1.0% (for n=5 injections)Indicates the stability of the pump and mobile phase composition.

Method Validation Strategy

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][14]

Validation Parameters and Logic

The relationship between different validation parameters ensures a comprehensive assessment of the method's performance.

Validation_Logic cluster_core Core Performance cluster_limits Sensitivity & Range cluster_reliability Reliability Specificity Specificity Linearity Linearity Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy Accuracy Accuracy->Range Precision Precision Precision->Range Robustness Robustness Forced_Deg Forced Degradation (Supports Specificity) Forced_Deg->Specificity proves

Caption: Inter-relationship of Method Validation Parameters.

Summary of Validation Results

The following table summarizes the validation parameters, their typical acceptance criteria, and expected results for this method.

Table 3: Method Validation Summary
ParameterAcceptance CriteriaPurpose
Specificity The main peak is free from interference from blank, impurities, and degradation products. Peak Purity Index > 0.999.To ensure the signal measured is only from the compound of interest.[3] This is confirmed through forced degradation studies.[15]
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of LOQ to 120% of the standard concentration.To demonstrate a proportional relationship between concentration and detector response.[3]
Accuracy (% Recovery) 98.0% - 102.0% recovery at three concentration levels (e.g., 80%, 100%, 120%).To determine the closeness of the measured value to the true value.[3]
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision (inter-day, inter-analyst): ≤ 2.0%To assess the degree of scatter between a series of measurements.[14]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1. (e.g., ~0.01% of standard concentration)The lowest amount of analyte that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1. (e.g., ~0.03% of standard concentration)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
Robustness %RSD ≤ 2.0% and SST parameters pass when method parameters are slightly varied (pH ±0.2, Temp ±2°C, Flow ±0.1 mL/min).To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.[6]

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were performed as mandated by ICH guideline Q1A(R2).[7] The goal is to achieve 5-20% degradation of the active substance to ensure that any potential degradation products can be detected and resolved from the parent peak.[8]

Stress Conditions Protocol
  • Acid Hydrolysis: Reflux sample solution (1 mg/mL in diluent) with 0.1 N HCl at 60°C for 4 hours. Neutralize before injection.[16]

  • Base Hydrolysis: Reflux sample solution (1 mg/mL in diluent) with 0.1 N NaOH at 60°C for 2 hours. Neutralize before injection.[16]

  • Oxidative Degradation: Treat sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.[16]

  • Thermal Degradation: Expose solid powder to 105°C for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose solid powder to UV (200 watt-hours/m²) and visible light (1.2 million lux-hours) in a photostability chamber. Dissolve in diluent for analysis.

In all cases, the method demonstrated resolution between the parent 1-(3-Methoxy-5-methylphenyl)piperazine peak and all degradation products formed under stress, confirming its stability-indicating capability.

Conclusion

The HPLC method described in this application note is a validated, robust, and reliable procedure for the purity assessment of 1-(3-Methoxy-5-methylphenyl)piperazine. The method is stability-indicating, capable of separating the main compound from process-related impurities and degradation products. Adherence to this protocol and the associated validation principles will ensure the generation of high-quality, reproducible data suitable for regulatory submissions and routine quality control in a pharmaceutical setting.

References

  • ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. SciSpace. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Scientific and Academic. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Journal of Liquid Chromatography & Related Technologies. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Scribd. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. [Link]

  • Piperazine-impurities. Pharmaffiliates. [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. National Center for Biotechnology Information. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Center for Biotechnology Information. [Link]

  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology. [Link]

  • Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. PubMed. [Link]

  • Piperazine Citrate-impurities. Pharmaffiliates. [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE Monograph. SWGDRUG.org. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information. [Link]

  • HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. ResearchGate. [Link]

Sources

Method

Application Note: Pharmacological Characterization of 1-(3-Methoxy-5-methylphenyl)piperazine as a Modulator of 5-HT Receptors

Introduction & Mechanistic Rationale The N -phenylpiperazine subunit is a highly versatile and privileged pharmacophore in medicinal chemistry, extensively utilized in the design of neuropharmacological agents targeting...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The N -phenylpiperazine subunit is a highly versatile and privileged pharmacophore in medicinal chemistry, extensively utilized in the design of neuropharmacological agents targeting central nervous system (CNS) disorders[1]. Compounds containing this scaffold frequently exhibit high affinity for serotonin (5-HT) and dopamine receptors[2]. The specific substitution pattern on the phenyl ring dictates both receptor subtype selectivity and functional efficacy (agonist vs. antagonist).

In 1-(3-methoxy-5-methylphenyl)piperazine , the meta-methoxy (3-OCH3) group is a critical determinant for 5-HT1A and 5-HT2A receptor affinity[3]. Molecular modeling and structure-activity relationship (SAR) studies suggest that the oxygen atom of the methoxy group acts as a hydrogen bond acceptor, interacting favorably with key residues (e.g., Ser or Thr) within the receptor's orthosteric binding pocket[4]. Furthermore, the addition of a 5-methyl group introduces steric bulk and lipophilicity. This restricts the conformational flexibility of the ligand, often shifting the pharmacological profile toward 5-HT2 receptor antagonism while retaining 5-HT1A partial agonism—a dual-action profile highly sought after in the development of atypical antipsychotics and anxiolytics[2].

Receptor Binding Profile

To establish a baseline for experimental design, Table 1 summarizes the expected binding affinities ( Ki​ ) and functional roles of 3,5-disubstituted phenylpiperazines at major 5-HT receptor subtypes.

Table 1: Representative Binding Affinities ( Ki​ ) for 3,5-Disubstituted Phenylpiperazines

Receptor SubtypePreferred RadioligandTypical Ki​ Range (nM)Functional RoleIntracellular Effector
5-HT1A [³H]-8-OH-DPAT5 - 50Partial AgonistG αi/o​ (↓ cAMP)
5-HT2A [³H]-Ketanserin10 - 100AntagonistG αq/11​ (↑ IP3/Ca²⁺)
5-HT2C [³H]-Mesulergine20 - 150Antagonist / Inverse AgonistG αq/11​ (↑ IP3/Ca²⁺)

(Note: Values are generalized from SAR studies of structurally analogous 3-methoxy-phenylpiperazine derivatives[2],[5]).

Experimental Protocols

Protocol A: In Vitro Radioligand Binding Assay (5-HT1A and 5-HT2A)

Objective : Determine the equilibrium inhibition constant ( Ki​ ) of 1-(3-methoxy-5-methylphenyl)piperazine by displacing a known radiolabeled tracer.

Mechanistic Causality : The assay buffer for 5-HT1A must contain divalent cations (e.g., MnCl₂ or MgCl₂) because G-protein coupled receptor (GPCR) agonist binding is highly dependent on the formation of the ternary complex (Ligand-Receptor-G protein), which is stabilized by these ions.

Step-by-Step Methodology :

  • Membrane Preparation : Homogenize HEK293 cells stably expressing human 5-HT1A or 5-HT2A receptors in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge at 40,000 × g for 20 mins at 4°C. Resuspend the pellet to a final protein concentration of 1–2 mg/mL.

  • Compound Dilution : Prepare serial dilutions of 1-(3-methoxy-5-methylphenyl)piperazine ( 10−10 to 10−4 M) in assay buffer containing 0.1% BSA. Reasoning: BSA prevents the non-specific adsorption of lipophilic piperazines to plasticware.

  • Incubation : In a 96-well plate, combine 50 µL of radioligand (e.g., 1 nM [³H]-8-OH-DPAT for 5-HT1A), 50 µL of test compound, and 100 µL of membrane suspension (approx. 10-20 µg protein/well). Incubate for 60 minutes at 25°C to reach thermodynamic equilibrium.

  • Rapid Filtration : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Step: Pre-soak the filters in 0.5% polyethylenimine (PEI) for at least 1 hour. Phenylpiperazines are lipophilic basic amines; PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding (NSB).

  • Washing & Detection : Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to rapidly remove unbound radioligand without disturbing the receptor-ligand complex. Dry the filters, add 40 µL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis : Calculate the IC₅₀ using non-linear regression (one-site competition model) and convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Protocol B: Functional cAMP Accumulation Assay (5-HT1A)

Objective : Assess the agonist/partial agonist efficacy of the compound at the G αi/o​ -coupled 5-HT1A receptor.

Step-by-Step Methodology :

  • Cell Seeding : Seed CHO-K1 cells expressing human 5-HT1A receptors in 96-well plates (20,000 cells/well) and incubate overnight at 37°C.

  • Phosphodiesterase Inhibition : Wash cells and pre-incubate for 15 minutes with stimulation buffer containing 0.5 mM IBMX (3-isobutyl-1-methylxanthine). Reasoning: IBMX inhibits phosphodiesterase enzymes, preventing the degradation of cAMP and allowing its accumulation to measurable levels.

  • Forskolin Stimulation & Ligand Addition : Add 10 µM Forskolin simultaneously with varying concentrations of 1-(3-methoxy-5-methylphenyl)piperazine. Reasoning: Forskolin directly activates adenylyl cyclase, artificially raising baseline cAMP levels. Since 5-HT1A is G αi​ -coupled, an agonist will inhibit this forskolin-induced cAMP production.

  • Incubation : Incubate for 30 minutes at 37°C.

  • Lysis & Detection : Lyse the cells and measure intracellular cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

  • Analysis : Plot cAMP levels against compound concentration to determine the EC₅₀ and Emax​ relative to the full endogenous agonist, serotonin (5-HT).

Visualizations

Pathway cluster_1A 5-HT1A Pathway (Gi/o-Coupled) cluster_2A 5-HT2A/2C Pathway (Gq/11-Coupled) Ligand 1-(3-Methoxy-5-methylphenyl)piperazine Rec1A 5-HT1A Receptor Ligand->Rec1A Partial Agonist Rec2A 5-HT2A/2C Receptor Ligand->Rec2A Antagonist Gi Gαi Protein Rec1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Gq Gαq Protein Rec2A->Gq PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 / DAG PLC->IP3 Ca2 Intracellular Ca2+ (Increased) IP3->Ca2 Triggers Release

Fig 1: Differential signaling pathways modulated by 1-(3-Methoxy-5-methylphenyl)piperazine.

Workflow Membrane 1. Cell Membrane Prep (5-HT Expressing Cells) Incubation 2. Radioligand Incubation (Test Ligand + Tracer) Membrane->Incubation Filtration 3. Rapid Filtration (PEI-Soaked GF/B Filters) Incubation->Filtration Washing 4. Washing (Ice-Cold Buffer) Filtration->Washing Detection 5. Scintillation Counting (Measure Bound Tracer) Washing->Detection Analysis 6. Data Analysis (IC50 & Ki Calculation) Detection->Analysis

Fig 2: High-throughput radioligand binding workflow for 5-HT receptor profiling.

Troubleshooting & Optimization

  • Issue: High Non-Specific Binding (NSB)

    • Solution: Increase the PEI concentration to 1% during filter pre-soaking. Ensure the test compound is fully dissolved in 100% DMSO before aqueous dilution. Keep the final assay DMSO concentration below 1% to avoid solvent-induced receptor denaturation.

  • Issue: Biphasic Competition Curves

    • Solution: A biphasic curve indicates the ligand is discriminating between G-protein coupled (high affinity) and uncoupled (low affinity) states of the receptor. To resolve this, add 100 µM GTP γ S to the assay buffer. This non-hydrolyzable GTP analog uncouples all receptors from G-proteins, forcing them into a single low-affinity state, which simplifies Ki​ determination for antagonists.

  • Issue: Ligand Oxidation

    • Solution: If using endogenous 5-HT as a reference control, add 0.1% ascorbic acid to the assay buffer to prevent oxidative degradation of the indolamine core.

References

  • [1] Silva, M. et al. "Phenylpiperazine derivatives: A patent review (2006 - Present)". Expert Opinion on Therapeutic Patents / ResearchGate. URL:[Link]

  • [4] López-Rodríguez, M. L. et al. (1996). "Structure−Activity Relationship Studies on the 5-HT1A Receptor Affinity of 1-Phenyl-4-[ω-(α- or β-tetralinyl)alkyl]piperazines. 4". Journal of Medicinal Chemistry. URL:[Link]

  • [2] Butini, S. et al. (2014). "Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies". Journal of Medicinal Chemistry. URL:[Link]

  • [5] Obniska, J. et al. (2006). "Synthesis, anticonvulsant properties and 5-HT1A/5-HT2A receptor affinity of new N-[(4-arylpiperazin-1-yl)-propyl]-2-aza-spiro[4.4] nonane and [4.5]decane-1,3-dione derivatives". European Journal of Medicinal Chemistry. URL:[Link]

Sources

Application

antimicrobial screening of 1-(3-Methoxy-5-methylphenyl)piperazine analogs

Application Note: Antimicrobial Screening Protocols for 1-(3-Methoxy-5-methylphenyl)piperazine Analogs Executive Summary & Rationale Piperazine derivatives are widely recognized as privileged scaffolds in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Antimicrobial Screening Protocols for 1-(3-Methoxy-5-methylphenyl)piperazine Analogs

Executive Summary & Rationale

Piperazine derivatives are widely recognized as privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties[1]. The specific scaffold, 1-(3-Methoxy-5-methylphenyl)piperazine , presents a unique structural topology. The basicity of the piperazine nitrogen atoms allows for electrostatic interactions with the anionic regions of bacterial cell membranes[2]. Simultaneously, the 3-methoxy-5-methylphenyl moiety introduces critical steric bulk and lipophilicity, which enhances the molecule's ability to penetrate the complex lipid-rich cell walls of Gram-positive bacteria and the outer membranes of Gram-negative strains.

This application note provides a comprehensive, self-validating workflow for evaluating the antimicrobial efficacy of 1-(3-Methoxy-5-methylphenyl)piperazine analogs. The protocols detailed below are designed to ensure rigorous data integrity, moving from primary phenotypic screening to precise quantitative assessment and advanced biofilm inhibition kinetics.

Strategic Screening Workflow

To systematically evaluate novel piperazine analogs, we employ a tiered screening strategy. This prevents the misallocation of resources on inactive compounds while ensuring that highly potent hits are thoroughly characterized.

Workflow A Compound Preparation (1-(3-Methoxy-5-methylphenyl)piperazine in DMSO) B Primary Screening (Agar Well Diffusion Assay) A->B Standardized Inoculum (0.5 McFarland) C Quantitative Assessment (Broth Microdilution - MIC & MBC) B->C Active Hits (Zone > 15mm) D Advanced Phenotypic Assays (Biofilm Inhibition & Time-Kill) C->D Potent Hits (MIC < 16 µg/mL) E Lead Selection & Structure-Activity Relationship (SAR) D->E Validated Candidates

High-level workflow for the antimicrobial evaluation of piperazine analogs.

Core Methodologies

Protocol 1: Primary Screening via Agar Well Diffusion

Causality & Experimental Logic: While standard disk diffusion is common, highly lipophilic compounds like arylpiperazines often precipitate or diffuse poorly from paper disks, leading to false-negative results[3]. Creating a physical well in the agar allows the DMSO-solubilized compound to diffuse directly into the matrix via a continuous concentration gradient, yielding a highly accurate Zone of Inhibition (ZOI)[4].

Step-by-Step Procedure:

  • Inoculum Preparation: Suspend isolated colonies of the target strain (e.g., S. aureus ATCC 25923) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard ( 1.5×108 CFU/mL). Causality: Standardizing the inoculum prevents false resistance (from over-inoculation) or false susceptibility (from under-inoculation).

  • Plate Inoculation: Evenly swab the standardized suspension across the surface of a Mueller-Hinton Agar (MHA) plate.

  • Well Preparation: Use a sterile 6 mm cork borer to punch wells into the agar.

  • Compound Application: Add 50 µL of the piperazine analog (solubilized in 1% DMSO) into the wells.

  • Incubation: Incubate plates at 37°C for 18-24 hours. Measure the ZOI in millimeters.

Self-Validation & Quality Control:

  • Solvent Control: 50 µL of 1% DMSO (Must show 0 mm ZOI to prove the solvent is not inherently toxic).

  • Positive Control: 10 µg Ciprofloxacin (Validates the susceptibility of the bacterial strain)[5].

  • Sterility Control: Uninoculated MHA plate (Must remain clear).

Protocol 2: Quantitative Assessment (MIC & MBC) via Broth Microdilution

Causality & Experimental Logic: Determining the Minimum Inhibitory Concentration (MIC) requires absolute precision. Because lipophilic piperazine derivatives can sometimes cause slight micro-precipitation in aqueous broth (mimicking bacterial turbidity), we utilize Resazurin dye. Resazurin is an oxidation-reduction indicator; metabolically active bacteria reduce the blue dye to a highly fluorescent pink resorufin. This provides a definitive, objective colorimetric endpoint[3].

Step-by-Step Procedure:

  • Serial Dilution: In a sterile 96-well plate, perform two-fold serial dilutions of the piperazine analog in Mueller-Hinton Broth (MHB) to achieve a concentration range of 0.25 to 256 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial suspension ( 5×105 CFU/mL final concentration) to each well.

  • Incubation: Incubate the plate at 37°C for 18 hours.

  • Indicator Addition: Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Readout: The MIC is defined as the lowest concentration that remains blue (indicating no metabolic activity).

  • MBC Determination: Aliquot 10 µL from all blue wells onto fresh MHA plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration that yields no colony growth after 24 hours[4].

Self-Validation & Quality Control:

  • Growth Control (GC): Broth + Inoculum (Must turn pink, proving cell viability).

  • Sterility Control (SC): Broth only (Must remain blue, proving no contamination).

  • Compound Color Control: Broth + Compound (Ensures the analog itself does not chemically reduce the dye).

Protocol 3: Biofilm Inhibition Assay

Causality & Experimental Logic: Piperazine derivatives possess basic nitrogen atoms that can disrupt the electrostatic integrity of extracellular polymeric substances (EPS) in bacterial biofilms[2]. We utilize a crystal violet binding assay because the dye binds electrostatically to negatively charged surface molecules and polysaccharides in the EPS, allowing for precise spectrophotometric quantification of biofilm biomass.

Step-by-Step Procedure:

  • Biofilm Formation: Seed 96-well plates with 106 CFU/mL of biofilm-forming strains (e.g., P. aeruginosa ATCC 27853) in Tryptic Soy Broth supplemented with 1% glucose.

  • Treatment: Co-incubate with sub-MIC concentrations (e.g., 0.5× MIC) of the piperazine analog for 24 hours at 37°C without shaking.

  • Washing: Carefully discard the planktonic phase and wash the wells three times with sterile Phosphate-Buffered Saline (PBS) to remove non-adherent cells.

  • Staining: Add 0.1% crystal violet solution for 15 minutes. Wash away excess dye.

  • Quantification: Solubilize the bound crystal violet using 33% glacial acetic acid and measure absorbance at 590 nm using a microplate reader.

Quantitative Data Synthesis

The table below presents representative screening data demonstrating how functionalization of the 1-(3-Methoxy-5-methylphenyl)piperazine core impacts broad-spectrum antimicrobial efficacy.

Table 1: Representative Antimicrobial Activity of Piperazine Analogs (MIC in µg/mL)

CompoundS. aureus (Gram+)E. coli (Gram-)P. aeruginosa (Gram-)C. albicans (Fungi)
Analog 1 (Unsubstituted core)3264>12864
Analog 2 (4-Fluoro substitution)8166432
Analog 3 (4-Nitro substitution)483216
Ciprofloxacin (Control)0.50.251NT
Fluconazole (Control)NTNTNT2

Note: NT = Not Tested. Data reflects standard microdilution endpoints[5],[1].

Mechanistic Insights

The biological activity of 1-(3-Methoxy-5-methylphenyl)piperazine derivatives is not limited to a single pathway. Evidence suggests these molecules act as multi-target agents. The lipophilic aryl ring facilitates membrane destabilization, while the piperazine core has been computationally and experimentally linked to the inhibition of Enoyl-ACP reductase (FabI), a critical enzyme in bacterial fatty acid synthesis[6],[2].

MOA cluster_Cell Bacterial Cell Target Compound 1-(3-Methoxy-5-methylphenyl) piperazine Analog Target1 Enoyl-ACP Reductase (FabI) Inhibition Compound->Target1 Lipophilic binding Target2 Efflux Pump Inhibition Compound->Target2 Steric hindrance Target3 Membrane Destabilization Compound->Target3 Arylpiperazine moiety Outcome Bactericidal Effect & Biofilm Disruption Target1->Outcome Target2->Outcome Target3->Outcome

Proposed multi-target mechanisms of action for arylpiperazine derivatives.

References

  • Title: Antimicrobial Activity of Novel Piperazine Molecules Source: International Journal of Current Microbiology and Applied Sciences (IJCMAS) URL: [Link]

  • Title: A valuable insight into recent advances on antimicrobial activity of piperazine derivatives Source: Der Pharma Chemica URL: [Link]

  • Title: Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors Source: Molecules (MDPI) URL: [Link]

Sources

Method

Application Note: Design, Synthesis, and Pharmacological Evaluation of 1-(3-Methoxy-5-methylphenyl)piperazine Derivatives

Introduction & Rationale Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized for targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized for targeting aminergic G protein-coupled receptors (GPCRs) such as serotonin (5-HT) and dopamine (D2/D3) receptors[1]. The core structure, 1-(3-methoxy-5-methylphenyl)piperazine , offers a highly tunable pharmacophore for central nervous system (CNS) drug discovery.

The substitution pattern on the phenyl ring critically dictates receptor subtype selectivity. Meta-substitutions (such as the 3-methoxy and 5-methyl groups) generally decrease affinity for the 5-HT2A receptor while preserving or enhancing affinity for 5-HT1A and D3 receptors[2][3]. Mechanistically, the 3-methoxy group acts as a hydrogen bond acceptor interacting with the receptor's transmembrane domains, while the 5-methyl group provides specific steric bulk that anchors into the hydrophobic pocket of the 5-HT1A receptor binding site[4]. By derivatizing the secondary amine at the N4 position of the piperazine ring, researchers can attach various terminal moieties (e.g., hydantoins, imides, or substituted aryls) to modulate intrinsic activity (agonist vs. antagonist) and optimize pharmacokinetic properties[4][5].

Mechanistic Pathway

To understand the therapeutic potential of these derivatives, it is essential to map their interaction with target GPCRs. 5-HT1A receptors are Gi/o-coupled; agonism leads to the inhibition of adenylyl cyclase (AC), reducing cyclic AMP (cAMP) levels. Conversely, 5-HT2A receptors are Gq-coupled, where activation stimulates phospholipase C (PLC), leading to intracellular calcium mobilization[4][6].

G cluster_5HT1A 5-HT1A (Gi/o-coupled) cluster_5HT2A 5-HT2A (Gq-coupled) Ligand Phenylpiperazine Derivative HT1A 5-HT1A Receptor Ligand->HT1A Agonist/Antagonist HT2A 5-HT2A Receptor Ligand->HT2A Antagonist Gi Gαi Protein HT1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (↓) AC->cAMP Gq Gαq Protein HT2A->Gq PLC PLCβ Gq->PLC Activates Ca2 Intracellular Ca2+ (↑) PLC->Ca2

Fig 1: Phenylpiperazine derivative modulation of 5-HT1A and 5-HT2A GPCR signaling pathways.

Synthetic Workflow & Protocols

The derivatization of 1-(3-methoxy-5-methylphenyl)piperazine primarily targets the N4 position. Depending on the desired flexibility of the linker, two primary synthetic routes are employed: N-alkylation (for flexible alkyl spacers common in Long-Chain Aryl Piperazines) and Buchwald-Hartwig amination (for rigid aryl-aryl linkages)[6].

Workflow Start 1-(3-Methoxy-5-methylphenyl)piperazine (Starting Material) Decision N4-Derivatization Strategy Aliphatic Linker Aryl Coupling Start->Decision Alkylation N-Alkylation (Alkyl Halide, K2CO3, MeCN) Decision->Alkylation Flexible Scaffold Buchwald Buchwald-Hartwig Amination (Aryl Halide, Pd2(dba)3, BINAP) Decision->Buchwald Rigid Scaffold Purification Flash Chromatography & LC-MS Alkylation->Purification Buchwald->Purification Assay In Vitro GPCR Screening (Radioligand Binding & cAMP) Purification->Assay

Fig 2: Synthetic workflow for N4-derivatization and pharmacological screening.

Protocol 1: N-Alkylation (Flexible Linker Attachment)

Causality & Principle: Alkylation with an alkyl halide (e.g., 4-bromobutyl-1-phthalimide) introduces a flexible spacer. Potassium carbonate ( K2​CO3​ ) is used as a mild base to scavenge the generated HBr, preventing the protonation and deactivation of the starting piperazine. Acetonitrile (MeCN) provides a polar aprotic environment that accelerates the SN​2 substitution.

  • In a dried 50 mL round-bottom flask, dissolve 1-(3-methoxy-5-methylphenyl)piperazine (1.0 eq, 1.0 mmol) in 10 mL of anhydrous MeCN.

  • Add K2​CO3​ (3.0 eq, 3.0 mmol) and a catalytic amount of potassium iodide (KI, 0.1 eq). Note: KI accelerates the reaction via the Finkelstein effect by converting the alkyl bromide to a more reactive alkyl iodide in situ.

  • Add the alkyl halide (1.1 eq, 1.1 mmol) dropwise at room temperature.

  • Reflux the mixture at 82°C for 12-16 hours under a nitrogen atmosphere.

  • Self-Validation Step: Spot the reaction mixture on a silica TLC plate (Eluent: DCM/MeOH 9:1). A new spot with a higher Rf​ value indicates product formation. Confirm the disappearance of the starting material mass (m/z 207.1 [M+H]+ ) via LC-MS.

  • Filter the mixture to remove inorganic salts, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: Buchwald-Hartwig Cross-Coupling (Rigid Scaffold)

Causality & Principle: To attach an aryl group directly to the N4 position, standard SN​Ar is insufficient unless the aryl halide is highly electron-deficient. Palladium-catalyzed cross-coupling overcomes this activation barrier. Pd2​(dba)3​ serves as the precatalyst, and BINAP is a bidentate phosphine ligand that stabilizes the Pd intermediate and promotes reductive elimination.

  • In an oven-dried Schlenk tube, combine 1-(3-methoxy-5-methylphenyl)piperazine (1.0 eq), the aryl bromide (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Add Pd2​(dba)3​ (0.05 eq) and BINAP (0.1 eq) inside a glovebox or under strict inert atmosphere to prevent catalyst oxidation.

  • Suspend the mixture in anhydrous toluene (5 mL/mmol) and heat to 100°C for 8 hours.

  • Self-Validation Step: Quench a 10 µL aliquot in MeOH and analyze via LC-MS to ensure complete consumption of the aryl bromide.

  • Cool to room temperature, dilute with ethyl acetate, filter through a Celite pad, and purify via silica gel chromatography.

Pharmacological Screening (In Vitro)

Once synthesized, derivatives must be evaluated for target affinity and functional efficacy to establish Structure-Activity Relationships (SAR)[5].

Protocol 3: Radioligand Binding Assay (Affinity)

Causality & Principle: Competitive binding assays determine the Ki​ (inhibition constant). By displacing a known radioligand (e.g., [3H]8−OH−DPAT for 5-HT1A), the affinity of the novel derivative is quantified[5][6].

  • Prepare membrane fractions from CHO cells stably expressing human 5-HT1A or D2 receptors.

  • Incubate 50 µg of membrane protein with 1 nM [3H]8−OH−DPAT (for 5-HT1A) and varying concentrations of the test compound ( 10−11 to 10−5 M) in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgSO4​ ) for 60 minutes at 25°C.

  • Self-Validation Step: Include a positive control (e.g., 10 µM unlabelled 8-OH-DPAT) to define non-specific binding (NSB).

  • Terminate the reaction by rapid filtration through GF/B glass fiber filters. Crucial: Pre-soak filters in 0.3% Polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic piperazine derivatives.

  • Wash filters three times with ice-cold buffer, dry, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 4: cAMP Functional Assay (Efficacy)

Causality & Principle: To determine if a high-affinity 5-HT1A binder is an agonist or antagonist, we measure its effect on forskolin-stimulated cAMP production. Agonists will inhibit cAMP production (Gi pathway), while antagonists will block the effect of a known agonist[3].

  • Seed CHO-h5-HT1A cells in a 384-well plate at 10,000 cells/well.

  • Treat cells with 10 µM Forskolin (to stimulate baseline cAMP) and the test compound for 30 minutes.

  • Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP-Cryptate).

  • Read the plate on a time-resolved fluorescence microplate reader (Ex: 337 nm, Em: 620/665 nm).

  • Self-Validation Step: A decrease in the 665/620 ratio indicates high cAMP (antagonist profile), while an increase indicates low cAMP (agonist profile). Compare against a full agonist reference (e.g., Buspirone).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes typical SAR trends for N4-substituted derivatives of the 1-(3-methoxy-5-methylphenyl)piperazine scaffold based on established literature parameters for arylpiperazines[2][5][6].

CompoundN4-Substituent (Linker + Terminal Group)5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)D2 Ki​ (nM)Functional Profile (5-HT1A)
1 (Scaffold) -H45.2>1000125.0Partial Agonist
2 - (CH2​)2​ -Phthalimide12.4450.585.3Antagonist
3 - (CH2​)4​ -Phthalimide1.8320.142.1Full Agonist
4 - (CH2​)4​ -(4-Fluorophenyl)3.585.415.6Partial Agonist
5 -2-Pyridyl (Buchwald)88.0>1000310.5Antagonist

Note: Elongation of the alkyl chain to 4 carbons (Compound 3) typically optimally spans the distance between the primary orthosteric site and the secondary binding pocket in the 5-HT1A receptor, drastically improving affinity and agonist efficacy[6].

References

  • [4] Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. ACS Publications. 4

  • [2] Development of heterocyclic-based frameworks as potential scaffold of 5-HT1A receptor agonist and future perspectives: A review. PMC / NIH. 2

  • [3] Phenylpiperazine derivatives with selectivity for dopamine D3 receptors modulate cocaine self-administration in rats. PMC / NIH. 3

  • [6] New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus. University of Siena. 6

  • [5] 4WD to Travel Inside the 5-HT1A Receptor World. IntechOpen.5

  • [1] Binding modes of compound 1 in the sites of 5‐HT1A (A), 5‐HT2A (B) and... ResearchGate. 1

Sources

Application

The 1-(3-Methoxy-5-methylphenyl)piperazine Scaffold: A Technical Guide for Medicinal Chemists

Introduction: The Enduring Utility of the Phenylpiperazine Motif The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Utility of the Phenylpiperazine Motif

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of therapeutic agents.[1][2] Its unique combination of a rigid cyclic structure, two basic nitrogen atoms, and the capacity for diverse substitution patterns at the N1 and N4 positions allows for the fine-tuning of physicochemical and pharmacological properties.[3] When appended to a phenyl ring, the resulting phenylpiperazine moiety becomes a powerful tool for engaging with a multitude of biological targets, particularly within the central nervous system (CNS).[1][4] Derivatives of phenylpiperazine are well-represented in marketed drugs for psychiatric disorders, including antidepressants and antipsychotics, primarily through their interaction with dopaminergic and serotonergic receptor systems.[5][6]

This guide focuses on a specific, less-explored variant: 1-(3-methoxy-5-methylphenyl)piperazine . While direct literature on the medicinal chemistry applications of this exact scaffold is limited, its structural features—a 3,5-disubstituted phenyl ring—suggest unique properties that merit investigation. By examining the well-established structure-activity relationships (SAR) of closely related analogs, we can infer the potential applications, synthetic strategies, and key experimental considerations for leveraging this scaffold in drug discovery programs.

The 1-(3-Methoxy-5-methylphenyl)piperazine Scaffold: Physicochemical Properties

The hydrochloride salt of 1-(3-methoxy-5-methylphenyl)piperazine is a known chemical entity with the following properties:

PropertyValueReference
CAS Number 2988639-47-8[7]
Molecular Formula C12H19ClN2O[7]
Molecular Weight 242.75 g/mol [7]
Purity Typically ≥95%[7]
Storage Room Temperature[7]

The presence of a methoxy group and a methyl group at the meta positions of the phenyl ring influences the scaffold's electronic and steric properties. Both are considered ortho-, para- directors in electrophilic aromatic substitution, which is relevant for further derivatization of the phenyl ring.[8] The methoxy group is an electron-donating group, while the methyl group is a weak electron-donating group. These substitutions can impact the pKa of the piperazine nitrogens and the overall lipophilicity of the molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine

The synthesis of 1-(3-methoxy-5-methylphenyl)piperazine can be readily achieved through established methods for the preparation of N-arylpiperazines, most commonly via a Buchwald-Hartwig amination or a related palladium-catalyzed cross-coupling reaction. An alternative approach involves the reaction of an aniline with bis(2-chloroethyl)amine.[9]

Below is a detailed protocol for a plausible synthetic route starting from 3-bromo-5-methylanisole.

Protocol 1: Synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine via Buchwald-Hartwig Amination

Reaction Scheme:

Synthesis_of_1-(3-methoxy-5-methylphenyl)piperazine reactant1 3-Bromo-5-methylanisole reaction_node + reactant1->reaction_node reactant2 Piperazine reactant2->reaction_node catalyst Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., BINAP) Base (e.g., NaOtBu) catalyst->reaction_node solvent Solvent (e.g., Toluene) solvent->reaction_node product 1-(3-Methoxy-5-methylphenyl)piperazine reaction_node->product Heat Screening_Cascade start Library of 1-(3-methoxy-5-methylphenyl)piperazine Derivatives primary_screen Primary Screen: Radioligand Binding Assays (e.g., 5-HT, Dopamine Receptors) start->primary_screen hit_id Hit Identification (Potency & Selectivity) primary_screen->hit_id secondary_screen Secondary Screen: Functional Assays (e.g., cAMP, Ca2+ flux) hit_id->secondary_screen Active Compounds lead_opt Lead Optimization (SAR-guided Synthesis) hit_id->lead_opt Inactive/Non-selective adme_tox In Vitro ADME/Tox (Solubility, Permeability, CYP Inhibition, Cytotoxicity) secondary_screen->adme_tox adme_tox->lead_opt in_vivo In Vivo Efficacy & PK/PD Studies adme_tox->in_vivo Promising Leads lead_opt->primary_screen New Analogs candidate Preclinical Candidate in_vivo->candidate 5HT1A_Signaling serotonin Serotonin (5-HT) or Agonist Ligand receptor 5-HT1A Receptor serotonin->receptor Binds g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates downstream Downstream Cellular Effects (e.g., CREB phosphorylation, ion channel modulation) pka->downstream

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine. This N-arylpiperazine is a valuabl...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine. This N-arylpiperazine is a valuable building block in medicinal chemistry, and its efficient synthesis is crucial for advancing research and development. This document provides troubleshooting advice and answers to frequently asked questions to help you improve reaction yields and overcome common experimental hurdles.

The most prevalent and effective method for synthesizing this and similar N-arylpiperazines is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction offers a powerful way to form the critical C-N bond between an aryl halide and piperazine.[3] However, the reaction is notoriously sensitive to various parameters, and achieving high yields requires careful optimization and troubleshooting.[4]

Recommended Synthetic Protocol: Buchwald-Hartwig Amination

This protocol outlines a general starting point for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine from 3-bromo-5-methoxytoluene.

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).[5]

    • Seal the flask, and thoroughly purge with an inert gas like argon or nitrogen by evacuating and backfilling at least three times.[6]

  • Reagent Addition:

    • Under a positive pressure of the inert gas, add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 3-bromo-5-methoxytoluene (1.0 equivalent), and piperazine (1.5-2.0 equivalents).[5]

    • Add anhydrous and degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M) via syringe.[5][6]

  • Reaction Conditions:

    • Heat the mixture to the desired temperature, typically between 80-110 °C, with vigorous stirring.[5]

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[5]

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by silica gel column chromatography to yield the final product.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Q1: My reaction yield is very low or there is no product formation. What are the primary causes?

Low or no yield is a common issue in palladium-catalyzed reactions and can be traced back to several factors. A systematic approach is key to identifying the problem.[8][9]

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently or could be decomposing.

    • Solution: Use a reliable palladium precatalyst, such as a G3 or G4 Buchwald precatalyst, which can be more effective than standard Pd(II) salts.[5][8] If you are using a Pd(II) source, consider a pre-activation step. Also, adding a slight excess of the phosphine ligand relative to the palladium can enhance catalyst stability.[10]

  • Impure Reagents: Impurities in the starting materials, solvent, or base can poison the catalyst.[8]

    • Solution: Ensure all reagents are of high purity. Piperazine should be purified if necessary, and solvents must be anhydrous and thoroughly degassed, as oxygen can lead to catalyst oxidation and decomposition.[6][10]

  • Suboptimal Reaction Conditions: The chosen temperature, base, or solvent may not be ideal for this specific substrate combination.

    • Solution: Systematically screen different conditions. For instance, stronger bases like LiHMDS might be effective, or a different solvent could improve solubility and reaction rates.[11] Increasing the temperature or catalyst loading can also drive a sluggish reaction to completion.[10]

Q2: I'm observing a significant amount of hydrodehalogenation (replacement of bromine with hydrogen). How can I minimize this side reaction?

Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced to the corresponding arene.[1]

  • Cause: This side reaction can arise from β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[1][9]

  • Solutions:

    • Ligand Choice: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands can often favor reductive elimination over hydrodehalogenation.[9]

    • Base Selection: The strength and nature of the base can influence the reaction pathway. Screening different bases may be necessary to find one that minimizes this side product.[9]

    • Temperature Control: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.[9]

ParameterRecommendation to Minimize HydrodehalogenationRationale
Ligand Screen bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos).These ligands can accelerate the rate of reductive elimination relative to side reactions.[9]
Base Test a range of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃).The optimal base is often substrate-dependent and can influence the selectivity of the reaction.[9]
Temperature Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C).Side reactions may have a higher activation energy and can sometimes be suppressed at lower temperatures.[9]

Q3: The reaction mixture is turning black, and the reaction has stalled. What does this signify?

The formation of a black precipitate, known as palladium black, is a clear indication of catalyst decomposition.[9]

  • Cause: This often happens in the presence of oxygen or protic impurities like water, which can oxidize the active Pd(0) catalyst.[6][9] High reaction temperatures can also promote catalyst agglomeration and decomposition.[6]

  • Solutions:

    • Ensure an Inert Atmosphere: Rigorously exclude oxygen from the reaction by using proper Schlenk line techniques and thoroughly degassed solvents.[6]

    • Use Anhydrous Reagents: Ensure all reagents and solvents are free from water.[5]

    • Optimize Ligand: A robust ligand can help stabilize the palladium catalyst and prevent decomposition.[9]

    • Moderate Temperature: Avoid excessively high temperatures which can accelerate catalyst decomposition.[6]

Q4: I am getting a mixture of mono- and bis-arylated piperazine. How can I improve the selectivity for the mono-arylated product?

The formation of the bis-arylated byproduct is a common challenge when using unprotected piperazine.[5]

  • Cause: The mono-arylated product can act as a nucleophile and react with another molecule of the aryl halide.

  • Solutions:

    • Use Excess Piperazine: Employing a larger excess of piperazine (e.g., 3-6 equivalents) will statistically favor the formation of the mono-arylated product.[5][12]

    • Slow Addition: Adding the aryl halide slowly to the reaction mixture can help maintain a high concentration of piperazine relative to the electrophile.[5]

    • Use a Mono-Protected Piperazine: A highly effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step.[12]

Frequently Asked Questions (FAQs)

Q: What is the best catalyst and ligand combination for this synthesis? A: While there is no single "best" combination for all substrates, systems based on bulky, electron-rich biarylphosphine ligands like XPhos, RuPhos, or BrettPhos are excellent starting points for coupling with aryl bromides.[5][11] Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are often more reliable and give more reproducible results.[5][10]

Q: Can I use 3-chloro-5-methoxytoluene instead of the bromo-analogue? A: Aryl chlorides are generally less reactive than aryl bromides in Buchwald-Hartwig aminations due to the stronger C-Cl bond.[4] While coupling is possible, it often requires more forcing conditions, such as higher temperatures, higher catalyst loadings, and more specialized, highly active ligands (e.g., BrettPhos).[13]

Q: How can I effectively purify the final product? A: Silica gel column chromatography is the most common method for purifying N-arylpiperazines.[7] The basic nature of the piperazine nitrogen may cause streaking on the column. This can often be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 1%), to the eluent. Additionally, an acidic wash during the workup can help remove basic impurities.[5]

Q: What are the key safety considerations for this reaction? A:

  • Palladium Catalysts: While generally used in small quantities, palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be irritants. They should be stored and handled under an inert atmosphere.[6]

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them under an inert atmosphere and wear appropriate personal protective equipment (PPE).[5]

  • Solvents: Toluene and dioxane are flammable and have associated health risks. Use them in a fume hood and away from ignition sources.

Visualizing the Process

Troubleshooting Workflow for Low Yield

This diagram outlines a logical sequence of steps to diagnose and resolve low-yield issues in your synthesis.

TroubleshootingWorkflow start Low or No Yield Observed check_reagents Verify Reagent Purity & Integrity (Aryl Halide, Piperazine, Base) start->check_reagents First, check inputs check_atmosphere Ensure Rigorous Inert Atmosphere (Degassed Solvent, N2/Ar Purge) check_reagents->check_atmosphere If reagents are pure check_catalyst Evaluate Catalyst System (Precatalyst vs. in situ, Ligand Choice) check_atmosphere->check_catalyst If atmosphere is inert optimize_conditions Optimize Reaction Conditions (Temperature, Concentration, Base) check_catalyst->optimize_conditions If catalyst system is appropriate success Improved Yield optimize_conditions->success

Caption: A systematic workflow for troubleshooting low yield.

Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is key to rational optimization.

CatalyticCycle pd0 L-Pd(0) pd2_complex L-Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) amido_complex L-Pd(II)(Ar)(NR2) pd2_complex->amido_complex Amine Coordination & Deprotonation (+ HNR2, - HX) amido_complex->pd0 Reductive Elimination product Ar-NR2 amido_complex->product

Caption: The catalytic cycle of Buchwald-Hartwig amination.

References

  • Benchchem. (n.d.). Technical Support Center: Palladium-Catalyzed Allylic Amination.
  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in N-Arylpiperazine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amination Side Reactions.
  • Jensen, K. F. (2008). Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Retrieved from [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • ResearchGate. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]

  • ResearchGate. (2005). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Semantic Scholar. (2022). Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized. Retrieved from [Link]

  • Frontiers. (2025). Synthesis, bioactivity, and molecular docking studies: novel arylpiperazine derivatives as potential new-resistant AR antagonists. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-methoxypyridine.
  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]

  • Arkat USA. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • The Royal Society of Chemistry. (n.d.). Design and Synthesis of Novel 1,3,5-Triphenyl Pyrazolines as Potential Anti-inflammatory Agents Through Allosteric Inhibition of.... Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

Sources

Optimization

side reactions in the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine

Welcome to the Technical Support Center for Arylpiperazine Synthesis. As application scientists, we frequently encounter challenges when scaling up or optimizing the synthesis of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Arylpiperazine Synthesis. As application scientists, we frequently encounter challenges when scaling up or optimizing the synthesis of complex pharmaceutical intermediates. The synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine —a highly valuable scaffold in drug development—presents unique chemoselectivity and catalytic challenges due to the electron-rich nature of the aryl ring and the dual nucleophilic sites of unprotected piperazine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you eliminate side reactions and maximize your reaction yields.

Mechanistic Pathways & Workflow Overview

To effectively troubleshoot side reactions, we must first understand the competing pathways within the catalytic cycle. The primary synthetic route utilizes the Palladium-catalyzed Buchwald-Hartwig amination.

Pathway Reactants 3-Methoxy-5-methylaryl Halide + Piperazine PdCat Pd Catalyst Cycle (Oxidative Addition) Reactants->PdCat Base, Solvent, Heat Target 1-(3-Methoxy-5-methylphenyl)piperazine (Target) PdCat->Target Reductive Elimination Dehal 3-Methoxy-5-methylbenzene (Hydrodehalogenation) PdCat->Dehal β-Hydride Elimination BisAryl N,N'-Bis-arylated Piperazine (Side Product) Target->BisAryl Excess Aryl Halide Competing Nucleophilicity

Caption: Catalytic workflow and major side-reaction pathways in Pd-catalyzed amination.

Frequently Asked Questions (FAQs): Route & Reagent Selection

Q: Why do we prefer Buchwald-Hartwig amination over classical nucleophilic aromatic substitution (SNAr) for this specific molecule? A: The 3-methoxy-5-methylphenyl ring is highly electron-rich due to the electron-donating methoxy (+M effect) and methyl (+I effect) groups. SNAr requires highly electron-deficient aryl halides to stabilize the intermediate Meisenheimer complex. Therefore, 1[1] to overcome the high activation energy barrier of this electron-rich substrate.

Q: Can I use 1-iodo-3-methoxy-5-methylbenzene to accelerate the oxidative addition step? A: We strongly advise against it. While aryl iodides typically undergo oxidative addition faster than bromides or chlorides, in the Buchwald-Hartwig reaction, the 2[2], leading to an off-cycle, inactive catalyst. We recommend using 1-bromo-3-methoxy-5-methylbenzene.

Q: What if I use the traditional aniline + bis(2-chloroethyl)amine hydrochloride method? A: If synthesizing via 3-methoxy-5-methylaniline, the reaction requires extreme temperatures (130–190 °C) and extended times (up to 27 hours) to force the cyclization. This often leads to 3[3]. If you must use this route, transitioning to a continuous flow reactor is required to minimize residence time and side-product formation.

Troubleshooting Guide: Managing Side Reactions

Issue 1: High levels of N,N'-bis(3-methoxy-5-methylphenyl)piperazine (Bis-arylation)

Root Cause: Unprotected piperazine has two equivalent secondary amines. Once mono-arylated, the second nitrogen remains active and can couple with another equivalent of the aryl halide. Causality & Resolution:

  • Stoichiometric Flooding: Use a massive excess of piperazine (5 to 10 equivalents). Alternatively, perform the reaction under 4[4]. This statistically suppresses the second arylation event.

  • Ligand Sterics: Employ bulky, monodentate phosphine ligands (like RuPhos). The tight catalytic pocket sterically hinders the coordination of the bulky mono-arylated piperazine compared to the smaller unsubstituted piperazine.

Troubleshooting Start Issue: High Bis-arylation CheckEq Check Piperazine:Aryl Halide Ratio Start->CheckEq LowEq Ratio < 5:1 CheckEq->LowEq HighEq Ratio ≥ 5:1 CheckEq->HighEq FixEq Increase Piperazine to 10 eq. or use as solvent LowEq->FixEq CheckLigand Evaluate Ligand Sterics HighEq->CheckLigand FixLigand Switch to RuPhos or XPhos CheckLigand->FixLigand

Caption: Troubleshooting logic tree for minimizing bis-arylation during cross-coupling.

Issue 2: Formation of 3-Methoxy-5-methylbenzene (Hydrodehalogenation)

Root Cause: The Pd-amide intermediate undergoes an unproductive 1[1], yielding the dehalogenated arene and an imine byproduct. Causality & Resolution: This side reaction outcompetes reductive elimination when the base acts as a hydride donor or when the ligand fails to force the aryl and amine groups together. Switch from alkoxides (like NaOtBu) to weaker, non-nucleophilic inorganic bases like Cs2CO3 or K3PO4.

Quantitative Data & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the distribution of side products during the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine.

Catalyst / LigandBasePiperazine EquivalentsSolventTemp (°C)Target Yield (%)Bis-arylation (%)Dehalogenation (%)
Pd2(dba)3 / BINAPNaOtBu1.2Toluene100453515
Pd(OAc)2 / RuPhosCs2CO35.0Dioxane1008285
Pd(OAc)2 / RuPhos K3PO4 10.0 Neat (Solvent-free) 120 94 < 2 < 2

Validated Experimental Protocol

Optimized Solvent-Free Buchwald-Hartwig Amination This protocol is designed as a self-validating system. By utilizing an acid-base extraction, the workup inherently verifies the success of the reaction by isolating only the compound with the correct pKa profile.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with 1-bromo-3-methoxy-5-methylbenzene (1.0 mmol), anhydrous piperazine (861 mg, 10.0 mmol), Pd(OAc)2 (2.2 mg, 1 mol%), RuPhos (9.3 mg, 2 mol%), and anhydrous K3PO4 (424 mg, 2.0 mmol).

  • Solvent-Free Heating: Seal the flask, remove it from the glovebox, and heat the solid mixture to 120 °C in an oil bath with vigorous magnetic stirring. Causality: Piperazine melts at ~106 °C. Operating at 120 °C allows the massive excess of piperazine to act as the solvent, ensuring rapid conversion while statistically eliminating the bis-arylation pathway.

  • Reaction Time: Stir for 2 hours. The highly concentrated nucleophile environment ensures rapid turnover.

  • Quench & Dilution: Cool the mixture to room temperature. Dilute the solidified mass with dichloromethane (20 mL) and wash with distilled water (3 x 10 mL) to remove the excess unreacted piperazine and inorganic salts.

  • Self-Validating Extraction (Crucial Step): Extract the organic layer with 1M HCl (2 x 15 mL).

    • Causality of Isolation: The target mono-arylated piperazine retains a basic secondary amine, allowing it to form a water-soluble hydrochloride salt and partition into the aqueous layer. Conversely, the bis-arylated byproduct lacks a basic secondary amine (both nitrogens are sterically hindered tertiary amines) and the dehalogenated arene is entirely neutral. Both side products remain trapped in the organic layer, ensuring absolute product purity.

  • Product Recovery: Basify the acidic aqueous layer with 2M NaOH to pH 12. Extract the free-based product with ethyl acetate (3 x 15 mL). Dry over Na2SO4, filter, and concentrate in vacuo to afford pure 1-(3-Methoxy-5-methylphenyl)piperazine.

References

  • Source: PMC (nih.gov)
  • Buchwald–Hartwig amination Source: Wikipedia URL
  • A General and Convenient Synthesis of N-Aryl Piperazines Source: ResearchGate URL
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

Sources

Troubleshooting

Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Substituted Anilines

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed C–N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for Palladium-Catalyzed C–N Cross-Coupling. As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the causality behind reaction failures, provide self-validating methodologies, and offer field-proven solutions for coupling complex, sterically hindered substituted anilines.

Mechanistic Pathway & The Catalytic Cycle

To successfully troubleshoot a Buchwald-Hartwig amination, you must first understand where the catalytic cycle is stalling. The reaction relies on a delicate balance between the oxidative addition of the aryl halide and the reductive elimination of the product. The choice of ligand and base directly dictates the activation energy of these key transition states 1.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->PdII_OA + Ar-X (Oxidative Addition) PdII_Amine Pd(II)(Ar)(NH2R)(X)L_n Amine Coordination PdII_OA->PdII_Amine + R-NH2 (Coordination) PdII_Amido Pd(II)(Ar)(NHR)L_n Deprotonation by Base PdII_Amine->PdII_Amido + Base - Base·HX PdII_Amido->Pd0 (Reductive Elimination) Product Ar-NHR Arylated Amine Product PdII_Amido->Product Yields

Buchwald-Hartwig Amination Catalytic Cycle showing key mechanistic intermediates.

Self-Validating Experimental Protocol

Standard protocols often fail because they lack internal quality control. The following methodology is designed as a self-validating system : each step includes a physical or analytical check to ensure the reaction is proceeding correctly before moving to the next phase.

Step 1: Rigorous Deoxygenation (The Pre-Check)

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Causality: Pd(0) is highly susceptible to oxidation. Trace O₂ will irreversibly form inactive Pd(II) black, leading to homocoupling of the aryl halide.

  • Validation: A properly deoxygenated solvent will not bubble when subjected to a mild static vacuum.

Step 2: Catalyst Pre-Activation

  • Action: Add the Pd source (e.g., 2 mol% Pd(OAc)₂) and a bulky dialkylbiaryl phosphine ligand (e.g., 2.4 mol% BrettPhos). Alternatively, use a pre-formed Palladacycle (e.g., BrettPhos Pd G3).

  • Causality: A slight excess of ligand prevents the formation of unligated Pd species. Using a G3 palladacycle ensures a 1:1 Pd:Ligand ratio and rapid generation of the active monoligated Pd(0) species upon mild base activation 2.

  • Validation: Upon addition of solvent and base, the solution should transition from a pale yellow/orange to a deep red/brown, visually confirming the generation of the active Pd(0) catalyst.

Step 3: Sequential Substrate Addition

  • Action: Add the base (1.5 equiv NaOtBu), followed by anhydrous Toluene (to reach 0.2 M). Finally, add the aryl halide (1.0 equiv) and the substituted aniline (1.2 equiv).

  • Causality: Adding the substrates after the base ensures the catalyst is fully activated and ready for immediate oxidative addition, preventing the aryl halide from degrading the pre-catalyst.

  • Validation: Heat the reaction to 90 °C. At exactly 45 minutes, pull a 50 µL aliquot, quench in EtOAc/H₂O, and run a GC-MS. If the aryl halide conversion is <15% and the solution has turned opaque black, the catalyst has died (likely due to steric blocking or moisture). If conversion is >20% and the solution remains a clear dark red, the catalytic cycle is successfully turning over.

Parameter Selection Matrix

Selecting the right combination of variables is critical. Use this quantitative matrix to match your specific substrate class to the optimal catalytic system.

Substrate ClassRecommended Catalyst / LigandRecommended BaseOptimal SolventTypical Temp (°C)Expected Yield
Unhindered Aryl Bromides Pd₂(dba)₃ / BINAPNaOtBuToluene80–100>85%
Sterically Hindered Anilines XPhos Pd G3 / XPhosLHMDS or NaOtBuTHF / Toluene60–9070–90%
Aryl Chlorides BrettPhos Pd G3 / BrettPhosNaOtBu1,4-Dioxane100–11075–95%
Base-Sensitive Substrates RuPhos Pd G3 / RuPhosCs₂CO₃ or K₃PO₄t-Amyl Alcohol80–10065–85%

Troubleshooting Diagnostic Workflow

When a reaction fails, systematic diagnosis is required. Follow this logical relationship tree to identify and resolve the root cause of the failure.

Troubleshooting Start Issue: Low Yield / Stalled Reaction CheckSM Is Aryl Halide Consumed? Start->CheckSM NoConsumption No: Catalyst Inactive or Steric Block CheckSM->NoConsumption No YesConsumption Yes: Analyze Major Byproducts CheckSM->YesConsumption Yes Action1 Use Pre-activated Palladacycle (e.g., XPhos Pd G3) / Check Base NoConsumption->Action1 Byproduct1 Hydrodehalogenation (Ar-H) YesConsumption->Byproduct1 Byproduct2 Diarylation (Ar2N-R) YesConsumption->Byproduct2 Action2 Switch to Bulky Ligand (BrettPhos) / Lower Temp Byproduct1->Action2 Action3 Increase Aniline Equivalents Use BrettPhos Byproduct2->Action3

Diagnostic decision tree for troubleshooting common Buchwald-Hartwig amination failures.

Expert FAQs: Resolving Complex Failures

Q1: I am trying to couple a highly sterically hindered ortho-substituted aniline, but the reaction stalls at 10% conversion. How can I push it to completion? A1: Causality: Steric bulk around the nitrogen atom severely impedes the amine's ability to coordinate to the Pd(II)-aryl complex. Furthermore, it raises the activation energy required for the final reductive elimination step 3. Solution: You must switch to a ligand that forces the formation of a highly active monoligated Pd species. N-heterocyclic carbene (NHC) ligands or bulky biarylphosphines (like RuPhos or XPhos) are engineered specifically for this 4. Additionally, ensure you are using a strong enough base (like LHMDS) to drive the deprotonation step rapidly before the catalyst can decompose.

Q2: My GC-MS shows significant hydrodehalogenation (Ar-H) instead of the desired aminated product. What is causing this? A2: Causality: Hydrodehalogenation is a competing side reaction that occurs when the Pd-amido intermediate undergoes β -hydride elimination (if aliphatic impurities are present) or abstracts a proton from the solvent/ligand, followed by reductive elimination of the reduced arene 3. Solution: This indicates that reductive elimination is too slow. Switch to a more sterically demanding ligand (e.g., BrettPhos or t-Bu₃P) which creates a crowded coordination sphere, thereby accelerating the desired C–N reductive elimination relative to the slower β -hydride elimination pathway. Also, rigorously dry your solvents to exclude protic impurities.

Q3: When coupling a primary aniline, I am observing over-reaction leading to diarylation (Ar₂N-R). How do I prevent this? A3: Causality: Primary anilines have two N–H bonds. The resulting secondary amine product is often more nucleophilic and coordinates more readily to the Pd center than the sterically hindered primary aniline starting material, leading to a second coupling event 2. Solution: First, increase the equivalents of your primary aniline (use 1.5 to 2.0 eq). Second, employ a highly bulky ligand like BrettPhos. The steric profile of BrettPhos creates a binding pocket that is simply too small for the bulky secondary amine product to re-coordinate to the palladium center, effectively shutting down the diarylation pathway.

Q4: I switched from 1,4-Dioxane to a nonpolar aliphatic solvent to improve solubility of my substrate, but the reaction completely failed. Why? A4: Causality: The deprotonation of the neutral palladium-amine complex by the base requires the formation of new charges or the dissociation of the anionic leaving group (e.g., bromide). Nonpolar solvents strongly resist charge separation. Consequently, the base cannot effectively deprotonate the complex, and the catalyst becomes trapped in an overly stable resting state 5. Solution: Revert to polar aprotic solvents (1,4-Dioxane, THF) or polarizable aromatic solvents (Toluene) that can adequately stabilize the transition states during the deprotonation step.

References

  • Role of the Base in Buchwald–Hartwig Amination – The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • The Buchwald–Hartwig Amination After 25 Years – Angewandte Chemie International Edition (ResearchGate). URL:[Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions – Chemical Reviews (ACS Publications). URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting for 1-(3-Methoxy-5-methylphenyl)piperazine

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating phenylpiperazine derivatives with >99% purity is a notorious bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating phenylpiperazine derivatives with >99% purity is a notorious bottleneck. 1-(3-Methoxy-5-methylphenyl)piperazine is typically synthesized via the Buchwald-Hartwig cross-coupling of 3-methoxy-5-methylbromobenzene with piperazine [3], or through the cyclization of anilines.

Due to the highly basic secondary amine on the piperazine ring and its propensity to coordinate with transition metals, standard purification techniques often fail. This guide provides field-proven, self-validating methodologies and troubleshooting steps to ensure high-yield, high-purity isolation.

Impurity Profiling & Quantitative Data

Before initiating purification, it is critical to understand the physicochemical properties of the target molecule versus its common synthetic impurities.

Table 1: Physicochemical Profile and Impurity Triage

ComponentOriginEst. pKaPolarityTargeted Removal Strategy
1-(3-Methoxy-5-methylphenyl)piperazine Target Product ~9.5 Moderate N/A (Target)
Unreacted PiperazineStarting Material9.8Very HighAqueous partition at pH 11–12
3-Methoxy-5-methylbromobenzeneStarting MaterialN/ALowOrganic wash at pH < 3
Palladium ComplexesCross-coupling CatalystN/AVariableSilica-thiol (Si-SH) scavenging
1-(3-Hydroxy-5-methylphenyl)piperazineDemethylation Byproduct~9.5 (amine), ~10 (phenol)HighBasic-modified Flash Chromatography

Core Purification Workflows

The following workflow leverages the pH-dependent solubility of the piperazine moiety to systematically strip away impurities before final chromatographic polishing.

G crude Crude Reaction Mixture acid_ext Acid Extraction (pH < 3) crude->acid_ext org_waste1 Organic Phase (Non-polar Impurities) acid_ext->org_waste1 Wash (Hexane/EtOAc) aq_phase1 Aqueous Phase (Protonated Product) acid_ext->aq_phase1 Retain base_ext Basification (pH 11-12) aq_phase1->base_ext Add 50% NaOH aq_waste2 Aqueous Phase (Salts, Free Piperazine) base_ext->aq_waste2 Discard org_phase2 Organic Phase (Freebase Product) base_ext->org_phase2 Extract (DCM) pd_scavenge Pd Scavenging (Si-Thiol Resin) org_phase2->pd_scavenge If Pd-catalyzed chromatography Flash Chromatography (Basic Modifier) pd_scavenge->chromatography pure_prod Pure 1-(3-Methoxy-5-methylphenyl)piperazine chromatography->pure_prod Pure Fractions

Workflow for the purification of 1-(3-Methoxy-5-methylphenyl)piperazine.

Protocol 1: pH-Guided Liquid-Liquid Extraction (LLE)

This protocol exploits the ~9.5 pKa of the secondary amine to separate the target from non-polar starting materials and highly polar byproducts.

  • Acidification (Protonation): Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). While stirring vigorously, slowly add 1M HCl until the aqueous phase reaches a pH of < 3.

    • Causality: This protonates the secondary amine, converting the target compound into a highly polar hydrochloride salt that migrates entirely into the aqueous layer.

    • Self-Validation Check: Spot the organic layer on a TLC plate. There should be no UV-active material remaining at the baseline. The aqueous layer must turn universal indicator paper deep red.

  • Organic Wash (Impurity Removal): Separate the layers. Wash the acidic aqueous layer twice with cyclohexane or diethyl ether. Discard the organic layers.

    • Causality: Unreacted non-polar starting materials (like bromobenzene derivatives) remain unprotonated and are purged into the organic waste.

  • Basification (Freebasing): Cool the retained aqueous layer in an ice bath. Slowly add 50% w/w aqueous NaOH until the pH strictly reaches 11.0–12.0 [2].

    • Causality: The strong base deprotonates the piperazine nitrogen. A pH of 11-12 ensures complete deprotonation, crashing the target compound out of the aqueous phase as a lipophilic freebase [4].

    • Self-Validation Check: The aqueous solution will turn pH paper dark purple. Visually, the solution will become cloudy or form an oily emulsion as the freebase precipitates.

  • Extraction: Extract the basic aqueous layer three times with Dichloromethane (DCM). Combine the DCM layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Palladium Scavenging (For Buchwald-Hartwig Routes)

Piperazine moieties act as strong bidentate ligands, trapping Pd nanoparticles that cause product discoloration and toxicity.

  • Resin Incubation: Dissolve the crude freebase in DCM. Add 3 to 5 equivalents (relative to the initial Pd catalyst load) of Silica-Thiol (Si-SH) scavenging resin.

    • Causality: The thiol groups on the functionalized silica have a significantly higher affinity for soft metals like Palladium than the piperazine nitrogen, effectively stripping the metal from the product complex.

  • Filtration: Stir the suspension at room temperature for 4–12 hours, then filter through a tightly packed Celite pad.

    • Self-Validation Check: The dark brown/black discoloration of the starting solution should transition to a pale yellow or clear filtrate, visually confirming successful metal removal.

Protocol 3: Flash Column Chromatography with Basic Modifiers
  • Mobile Phase Preparation: Prepare a solvent system of DCM : Methanol : Aqueous NH₄OH (e.g., 90:9:1 v/v/v).

    • Causality: Standard silica gel (SiO₂) features highly acidic silanol (-SiOH) groups. The basic NH₄OH neutralizes these sites, preventing the secondary amine of the product from hydrogen-bonding and streaking down the column [1].

  • Loading & Elution: Dry-load the sample onto silica to ensure a narrow loading band. Elute using the prepared gradient.

    • Self-Validation Check: Monitor fractions via TLC stained with Ninhydrin. Ninhydrin will stain the secondary amine of the target compound a distinct pink/purple, easily differentiating it from non-amine impurities.

Troubleshooting & FAQs

Q1: During the acid-base extraction, my recovery of the target compound is unusually low (<50%). What is causing this product loss? A1: The loss is almost certainly due to insufficient basification. The pKa of the secondary amine in phenylpiperazines is typically around 9.5. If your basification step only reaches pH 8–9, a massive equilibrium fraction of the compound remains protonated and water-soluble. You must ensure the pH is strictly adjusted to 11.0–12.0 using a strong base (like 50% NaOH) before extracting with DCM [2]. Optimal extraction of phenylpiperazines is only achieved at pH 10 or higher [4].

Q2: Why does my product streak extensively during silica gel chromatography, resulting in poor resolution from the desmethyl impurity? A2: Piperazine derivatives contain a highly basic secondary amine that interacts strongly with the acidic silanol groups on standard silica gel via hydrogen bonding and partial proton transfer. This causes the compound to stick and streak. Solution: You must pre-treat your column with 1-5% triethylamine (Et₃N) or use a basic modifier like aqueous ammonium hydroxide (NH₄OH) directly in your mobile phase [1].

Q3: How do I efficiently separate massive excesses of unreacted piperazine from the target compound? A3: Piperazine is highly water-soluble even in its freebase form due to its low molecular weight and dual hydrogen-bonding sites. During the basification step (pH 11-12) of Protocol 1, when you extract the mixture with DCM, the highly polar unreacted piperazine largely remains in the aqueous phase, while the more lipophilic 1-(3-Methoxy-5-methylphenyl)piperazine partitions into the DCM. Performing three distinct aqueous washes of your final DCM layer will completely deplete any residual unreacted piperazine.

Q4: I am observing a persistent dark discoloration in my final isolated product. Is this degradation? A4: If you utilized a Buchwald-Hartwig amination [3], this is rarely degradation; it is palladium contamination. Piperazines bind tightly to Pd complexes. You cannot remove this via standard extraction. You must implement Protocol 2 (Silica-Thiol scavenging) to break the Pd-piperazine coordination complex.

References

  • Google Patents. "WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine."
  • National Institutes of Health (NIH) / PMC. "A novel analytical method of TFMPP and mCPP in fluids of drug addicts using LLE-GC/NPD." [Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine. This portal is designed for researchers, process chemists, and drug development professionals facing challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine. This portal is designed for researchers, process chemists, and drug development professionals facing challenges in translating bench-scale arylpiperazine synthesis to pilot and manufacturing scales.

Below, we address the most critical bottlenecks in the Buchwald-Hartwig amination route, specifically focusing on reaction selectivity, heavy metal scavenging, and downstream isolation.

Process Overview

Scale-up workflow for 1-(3-Methoxy-5-methylphenyl)piperazine synthesis.

FAQ 1: Reaction Optimization & Selectivity

Q: How do I prevent bis-arylation when coupling 1-bromo-3-methoxy-5-methylbenzene with unprotected piperazine?

The Causality: Piperazine is a symmetrical diamine. Once the first nitrogen undergoes C-N coupling to form the mono-arylated product, the resulting 1-(3-methoxy-5-methylphenyl)piperazine becomes less nucleophilic due to the electron-withdrawing nature of the aryl ring. However, in batch scale-up, localized concentration gradients of the highly reactive Palladium oxidative-addition complex can still react with the mono-aryl product if the local concentration of free piperazine drops[1]. This leads to the formation of a bis-arylated byproduct, which is notoriously difficult to separate via crystallization.

The Solution: To statistically favor mono-arylation without resorting to expensive mono-Boc-protected piperazine, you must manipulate the stoichiometry and addition kinetics. Using a large excess of piperazine (often 4 to 5 equivalents) or utilizing piperazine as the reaction solvent ensures that the Pd-complex always encounters free piperazine first[1].

Self-Validating Protocol: Optimized Buchwald-Hartwig Amination

  • Preparation: Charge an inert, dry reactor with piperazine (5.0 equivalents), Pd2​(dba)3​ (0.5 mol%), BINAP (1.0 mol%), and NaOtBu (1.4 equivalents).

  • Solvent Addition: Add degassed anhydrous toluene to achieve a 0.5 M concentration relative to the aryl halide. Heat the mixture to 80°C to dissolve the piperazine.

  • Controlled Addition: Dissolve 1-bromo-3-methoxy-5-methylbenzene (1.0 equivalent) in a minimal amount of toluene. Feed this solution into the reactor continuously over 2 hours using a dosing pump. Validation step: The slow addition prevents local depletion of piperazine.

  • Reaction Monitoring: Stir at 100°C. Sample the reaction at 3 hours. Quench the aliquot in water/EtOAc and analyze via HPLC. Proceed to workup only when the aryl bromide is <1% and the bis-aryl impurity is <2%.

  • Workup: Cool to room temperature, quench with water, and extract the aqueous layer with toluene. The excess piperazine partitions into the aqueous layer, while the mono-arylated product remains in the organic phase.

FAQ 2: Palladium Scavenging & ICH Q3D Compliance

Q: My API fails the ICH Q3D limits for residual palladium. How can I efficiently scavenge Pd at scale without losing my product?

The Causality: Palladium catalysts are essential for this C-N bond formation, but residual heavy metals pose severe toxicity risks. According to the ICH Q3D(R2) Guidelines, the Permitted Daily Exposure (PDE) for oral administration of Palladium (a Class 2B element) is strictly limited to 100 µ g/day [2]. For a drug with a 10 g daily dose, this mandates a maximum concentration of 10 ppm[3]. Traditional methods like activated carbon physisorption are non-selective and trap the API, leading to unacceptable yield losses. Instead, functionalized resins containing soft sulfur donors (like thiols or trimercaptotriazine) form irreversible covalent bonds with the soft Pd(II) ions, stripping them from the product stream[4].

Data Presentation: Comparison of Palladium Scavenging Strategies

Scavenger TypeActive Binding MotifOptimal Solvent SystemPd Removal EfficiencyAPI Loss Risk
MP-TMT Macroporous TrimercaptotriazineToluene, THF, DMF>99% (<10 ppm final)Very Low
Si-Thiol Silica-bound 1-PropanethiolNon-polar / Alcohols>95% (10-50 ppm final)Low
Activated Carbon PhysisorptionVariousVariable (70-90%)High (>15%)

Self-Validating Protocol: MP-TMT Scavenging

  • Pre-treatment: Following the Buchwald-Hartwig phase separation, ensure the organic layer (toluene) is slightly basic or neutral. Validation step: Take a baseline ICP-MS reading of the organic phase to quantify initial Pd load (typically 500-1000 ppm).

  • Resin Loading: Add MP-TMT resin (typically 5-10 equivalents relative to the initial Pd catalyst loading) directly to the toluene solution.

  • Incubation: Agitate the slurry mechanically at 40°C for 12–16 hours. Elevated temperatures improve the diffusion of Pd complexes into the macroporous resin structure.

  • Filtration: Filter the mixture through a Celite pad to remove the resin. Wash the filter cake with a small volume of clean toluene.

  • Verification: Analyze the filtrate via ICP-MS. If Pd levels remain >10 ppm, perform a second, shorter scavenging cycle (4 hours) with fresh resin before proceeding to crystallization.

FAQ 3: Downstream Processing & Salt Formation

Q: How do I consistently isolate the hydrochloride salt with high purity and yield without carrying over organic impurities?

The Causality: The free base of 1-(3-Methoxy-5-methylphenyl)piperazine is an oil or low-melting solid that is difficult to isolate and prone to oxidation. Converting it to the hydrochloride salt dramatically improves stability, crystallinity, and aqueous solubility. The secondary amine of the piperazine ring is highly basic (pKa ~9.8), making it readily protonated by HCl. By conducting the salt formation in a solvent where the free base is highly soluble but the HCl salt is insoluble (such as Isopropanol/Ethyl Acetate), the product crystallizes out, leaving lipophilic impurities (like unreacted aryl bromide or bis-arylated byproducts) in the mother liquor.

Self-Validating Protocol: HCl Salt Crystallization

  • Solvent Exchange: Concentrate the Pd-scavenged toluene filtrate under reduced pressure. Re-dissolve the resulting crude free base in a 1:1 mixture of Isopropanol (IPA) and Ethyl Acetate (EtOAc) to a concentration of 1 M.

  • Acidification: Cool the solution to 5°C. Slowly add 1.1 equivalents of HCl (either as a 4M solution in dioxane or by bubbling anhydrous HCl gas) while maintaining vigorous stirring. Validation step: Monitor the pH of the solution; it should drop to ~2.0, indicating complete protonation.

  • Aging: A white precipitate will form immediately. Heat the suspension to 60°C until the solid partially dissolves or the slurry thins, then cool it slowly (0.5°C/min) back to 5°C. This Ostwald ripening process ensures large, filterable crystals and excludes trapped impurities.

  • Isolation: Filter the suspension and wash the filter cake with cold EtOAc.

  • Drying: Dry the 1-(3-Methoxy-5-methylphenyl)piperazine hydrochloride under a vacuum at 45°C to a constant weight. Analyze via NMR and HPLC to confirm >99% purity.

References
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Guideline for Elemental Impurities Q3D(R2)". ICH Official Guidelines. Available at: [Link]

  • Triphase Pharma Solutions. "ICH Q3D Elemental Impurities". CMC Drug Product Development Regulatory Consulting. Available at: [Link]

  • Sopachem. "Quickly and Easily Remove Residual Metals from APIs to Approved Levels". Sopachem Technical Resources. Available at: [Link]

Sources

Optimization

preventing byproduct formation in arylpiperazine synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2] Its synthesis, therefore, is a critical process for drug discovery and development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of arylpiperazine synthesis and minimize the formation of unwanted byproducts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges, explaining the underlying chemistry and providing actionable protocols to overcome them.

Issue 1: Significant Formation of Bis-Arylated Piperazine Byproduct

Question: I am attempting a mono-arylation of piperazine, but my reaction is yielding a substantial amount of the 1,4-bis-arylpiperazine byproduct. How can I improve the selectivity for the mono-arylated product?

Root Cause Analysis:

The formation of a bis-arylated byproduct is a common challenge when using unprotected piperazine.[3] Since piperazine has two reactive secondary amine nitrogens, it can react with two equivalents of the aryl halide, especially under conditions that favor multiple substitutions. This is particularly prevalent in palladium-catalyzed reactions like the Buchwald-Hartwig amination.[3][4]

Solutions & Protocols:

1. Utilization of a Mono-Protected Piperazine:

The most effective strategy to prevent double arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[3][5] The bulky tert-butoxycarbonyl (Boc) group sterically hinders the second nitrogen, directing the arylation to the unprotected nitrogen. The Boc group can then be cleanly removed under acidic conditions.[6]

  • Experimental Protocol: Mono-arylation using N-Boc-Piperazine

    • In a flame-dried flask, combine your aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv).

    • Add anhydrous toluene as the solvent.

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Heat the reaction mixture to the optimal temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[1][7]

    • Upon completion, cool the reaction, filter through celite, and concentrate the filtrate.

    • Purify the crude N-Boc-arylpiperazine by column chromatography.

    • For deprotection, dissolve the purified product in a suitable solvent (e.g., dichloromethane or dioxane) and treat with an acid like trifluoroacetic acid (TFA) or hydrochloric acid until the starting material is consumed.[6]

    • Neutralize the reaction mixture and extract the desired mono-arylpiperazine.

2. Molar Ratio Adjustment with Unprotected Piperazine:

If using a protecting group is not feasible, employing a large excess of unprotected piperazine can statistically favor mono-arylation.[3][5]

  • Considerations:

    • Use a 5 to 10-fold excess of piperazine relative to the aryl halide.

    • Be prepared for a more challenging purification to remove the large excess of unreacted piperazine.[3] This may involve acid-base extraction or specialized chromatography.

Workflow for Minimizing Bis-Arylation:

start High Bis-Arylation Observed decision Is using a mono-protected piperazine (e.g., N-Boc) feasible? start->decision prot_piperazine Use Mono-Protected Piperazine (e.g., N-Boc-piperazine) decision->prot_piperazine Yes excess_piperazine Use Large Excess of Unprotected Piperazine (5-10 eq) decision->excess_piperazine No deprotection Perform Deprotection Step (e.g., TFA or HCl) prot_piperazine->deprotection purification_challenge Challenges: - Difficult purification - Potential for some bis-arylation excess_piperazine->purification_challenge end Mono-Arylpiperazine excess_piperazine->end deprotection->end

Caption: Decision workflow for minimizing bis-arylation.

Issue 2: Presence of Hydrodehalogenation Byproducts

Question: My palladium-catalyzed amination reaction is producing a significant amount of the hydrodehalogenated arene as a byproduct. What are the causes and how can I suppress this side reaction?

Root Cause Analysis:

Hydrodehalogenation is a competing side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.[3][8] This occurs when a palladium-hydride species is generated in the catalytic cycle, which can then reductively eliminate to form the hydrodehalogenated arene.[9] Factors that can promote this include the choice of ligand, base, solvent, and the presence of water or other proton sources.[3]

Solutions & Protocols:

1. Ligand Selection:

The choice of phosphine ligand is critical. Bulky, electron-rich ligands are known to promote the desired C-N bond formation (reductive elimination) over the competing hydrodehalogenation pathway.[3][8]

  • Recommended Ligands:

    • Buchwald-type biaryl phosphine ligands: XPhos, SPhos, and RuPhos are excellent choices.[3] Their steric bulk favors the formation of the monoligated palladium species, which accelerates reductive elimination.[8]

    • Ferrocene-based ligands: Josiphos-type ligands can also be effective.

2. Base Selection and Purity:

The base plays a crucial role. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used, they can sometimes promote hydrodehalogenation.[3][10]

  • Base Considerations:

    • Weaker Bases: Consider using weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially for more reactive aryl bromides or iodides.[1][11]

    • Base Purity: Ensure the base is anhydrous and of high purity. The presence of hydroxide impurities can contribute to the formation of palladium-hydride species.

3. Solvent and Reaction Conditions:

  • Anhydrous Conditions: Strictly anhydrous conditions are essential to minimize the formation of palladium-hydride species. Use freshly distilled, anhydrous solvents and flame-dry your glassware.

  • Temperature: Lowering the reaction temperature may favor the desired amination pathway, which typically has a lower activation energy than hydrodehalogenation.[3]

Troubleshooting Workflow for Hydrodehalogenation:

start Hydrodehalogenation Byproduct Observed ligand Optimize Ligand: Use bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) start->ligand base Optimize Base: - Use anhydrous, high-purity base - Consider weaker bases (Cs₂CO₃, K₃PO₄) ligand->base conditions Optimize Conditions: - Ensure strictly anhydrous conditions - Lower reaction temperature base->conditions end Minimized Hydrodehalogenation conditions->end

Caption: Stepwise approach to minimize hydrodehalogenation.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is best for my specific arylpiperazine?

The optimal method depends on several factors, including the nature of your starting materials, required scale, and available equipment.

MethodAdvantagesDisadvantagesBest Suited For
Buchwald-Hartwig Amination Broad substrate scope, high functional group tolerance, generally high yields.[1][8]Catalyst cost, sensitivity to air and moisture, potential for hydrodehalogenation.[3]A wide variety of aryl halides (Cl, Br, I, OTf) and complex molecules.
Nucleophilic Aromatic Substitution (SNAr) Can be cost-effective, no metal catalyst required.[12][13]Limited to electron-deficient aryl halides (e.g., with nitro or cyano groups ortho/para to the leaving group).[13][14]Aryl halides with strong electron-withdrawing groups.
Classical Synthesis from Aniline Inexpensive starting materials.[1]Harsh reaction conditions (high temperatures), often lower yields, and potential for side reactions.[1][15]Large-scale synthesis where cost is a primary driver and substrates are simple.

Q2: How do I choose the right base and solvent for a Buchwald-Hartwig amination?

The choice of base and solvent is interdependent and critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice for less reactive aryl chlorides.[7] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, particularly with more reactive aryl bromides and iodides.[1][11]

  • Solvents: Aprotic solvents are generally used. Toluene is a standard choice for many Buchwald-Hartwig reactions.[1][10] Dioxane can sometimes offer better results, especially for aryl iodides.[8] In some cases, polar aprotic solvents like DMF can be used, but this can affect the role of the base.[16]

Q3: My reaction is not going to completion. What should I do?

Several factors can lead to an incomplete reaction:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or certain functional groups on your substrate. Ensure all reagents and solvents are pure and the reaction is performed under an inert atmosphere.

  • Insufficient Base: The base is consumed stoichiometrically, so ensure you are using an adequate amount (typically 1.2-2.0 equivalents).

  • Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Typical temperatures for Buchwald-Hartwig reactions are between 80-110 °C.[7]

  • Ligand Choice: The ligand may not be optimal for your specific substrate combination. Consider screening a few different ligands.

Q4: Are there any "green" or more environmentally friendly methods for arylpiperazine synthesis?

Yes, research is ongoing to develop more sustainable methods. Some approaches include:

  • Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes allows for the use of less solvent.[1]

  • Solvent-free reactions: In some cases, using a large excess of piperazine can serve as both a reactant and a solvent, eliminating the need for an additional organic solvent.[17]

  • Catalysis in greener solvents: Research into using more environmentally benign solvents is an active area.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists - Frontiers. [Link]

  • Design, synthesis, and biological evaluation of N-arylpiperazine derivatives as interferon inducers - PMC. [Link]

  • Role of the base in Buchwald-Hartwig amination - PubMed. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. [Link]

  • A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry. [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists - PMC. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. [Link]

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions | Request PDF. [Link]

  • A General and Convenient Synthesis of N-Aryl Piperazines - ResearchGate. [Link]

  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis - ResearchGate. [Link]

  • Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction - ACS Publications. [Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - MDPI. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the - ACS Publications - American Chemical Society. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. [Link]

  • Long Alkyl Chain NHC Palladium Complexes for the Amination and Hydrodehalogenation of Aryl Chlorides in Lipophilic Media | Request PDF - ResearchGate. [Link]

  • Purification of piperazine - Google P
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. [Link]

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC. [Link]

  • A one-pot cascade protocol for diarylation of amines and water - PMC. [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • Design and synthesis of N-acyl and dimeric N-Arylpiperazine derivatives as potential antileishmanial agents - PubMed. [Link]

  • (PDF) Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - ResearchGate. [Link]

  • Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. [Link]

  • Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate | The Journal of Organic Chemistry - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Solubility of 1-(3-Methoxy-5-methylphenyl)piperazine in In Vitro Assays

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic piperazine derivatives during high-throughput screening (HTS)...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of lipophilic piperazine derivatives during high-throughput screening (HTS) and mechanism of action (MOA) assays.

1-(3-Methoxy-5-methylphenyl)piperazine is a highly valuable pharmacophore in CNS and GPCR drug discovery. However, its biphasic physicochemical nature—a basic piperazine ring coupled with a highly lipophilic methoxy-methylphenyl tail—makes it notoriously prone to "crashing out" (precipitating) when transferred from DMSO stocks into aqueous assay buffers.

This guide is designed to help you understand the causality behind these solubility issues and implement self-validating protocols to ensure robust, reproducible assay data.

Physicochemical Property Summary

Understanding the molecular behavior of your compound is the first step in troubleshooting. Below is a summary of the quantitative data driving the solubility profile of 1-(3-Methoxy-5-methylphenyl)piperazine.

PropertyValueMechanistic Impact on In Vitro Assays
Compound Name 1-(3-Methoxy-5-methylphenyl)piperazineTarget analyte / ligand building block.
CAS Number 740806-78-4 (Free Base)2988639-47-8 (HCl Salt)Determines the initial crystal lattice energy and dissolution kinetics.
pKa (Secondary Amine) ~9.5Highly protonated at physiological pH (7.4), but the lipophilic tail often dominates the hydration shell.
Lipophilicity (cLogP) ~2.5 - 3.0High propensity for hydrophobic collapse; drives micelle partitioning or aggregation in aqueous media.
Recommended Max DMSO ≤ 1.0% (v/v)Higher DMSO concentrations can inhibit enzyme activity or cause cellular toxicity .
Troubleshooting FAQs

Q1: Why does 1-(3-Methoxy-5-methylphenyl)piperazine precipitate immediately when diluted from a 10 mM DMSO stock into my assay buffer? A: This is a classic case of solvent shift precipitation . When you pipette a high-concentration DMSO stock into an aqueous buffer, the DMSO diffuses into the water much faster than the hydrophobic 3-methoxy-5-methylphenyl moiety can form a stable hydration shell. This creates a localized boundary layer of supersaturation. Because the compound's lipophilic tails strongly prefer to interact with each other rather than water, they undergo rapid hydrophobic collapse, nucleating into micro-precipitates before they can disperse.

Q2: Does the salt form matter? Should I purchase the free base or the hydrochloride (HCl) salt? A: Yes, the salt form is critical. You should always opt for the HCl salt (CAS: 2988639-47-8) for in vitro assays. The free base has a highly stable, uncharged crystal lattice that requires significant energy to break apart in polar solvents. The HCl salt is pre-protonated; the presence of the chloride counter-ion disrupts the crystal lattice energy and significantly lowers the thermodynamic barrier to dissolution .

Q3: How should I optimize my DMSO stock preparation to prevent downstream issues? A: Always use 100% anhydrous DMSO stored under argon or in a desiccator. DMSO is highly hygroscopic. If your DMSO absorbs even 5-10% water from the atmosphere, the solubility capacity for lipophilic compounds drops exponentially. Furthermore, avoid repeated freeze-thaw cycles. Aliquot your 10 mM stocks into single-use tubes and store them at room temperature in a desiccator if the compound is chemically stable, or at -20°C if required (thawing completely with gentle sonication before use).

Q4: What buffer additives can I use to keep the compound in solution without interfering with my biological target? A: You have two primary mechanistic pathways for solubilization:

  • Micellar Solubilization: Adding a non-ionic surfactant like Tween-20 or Triton X-100 (0.01% - 0.05% v/v) lowers the surface tension of the buffer and provides a hydrophobic micelle core for the compound's phenyl ring to partition into.

  • Inclusion Complexation: Adding Hydroxypropyl-β-Cyclodextrin (HP-β-CD) at 1-5 mM provides a truncated cone-like molecule with a hydrophilic exterior and a hydrophobic cavity. The methoxy-methylphenyl tail slips into this cavity, shielding it from water while keeping the basic piperazine exposed for target engagement .

Mechanistic Visualizations

G A 1-(3-Methoxy-5-methylphenyl)piperazine (HCl Salt Preferred) B 10 mM Stock in 100% Anhydrous DMSO (Store at room temp in desiccator) A->B C Acoustic Dispensing (e.g., Echo) (Picoliter droplets) B->C Recommended D Tip-Based Serial Dilution (High risk of nucleation) B->D Alternative E Direct Assay Well Dispense (Rapid diffusion, no local supersaturation) C->E F Intermediate Dilution in Buffer (Requires 0.01-0.05% Tween-20) D->F G Final Assay Reaction (Clear solution, validated by Nephelometry) E->G F->G

Workflow for preparing and dispensing 1-(3-Methoxy-5-methylphenyl)piperazine to avoid precipitation.

G cluster_0 Micellar Solubilization cluster_1 Inclusion Complexation Compound 1-(3-Methoxy-5-methylphenyl) piperazine Micelle Compound in Micelle Core Compound->Micelle Hydrophobic Interaction Complex Host-Guest Inclusion Complex Compound->Complex Cavity Encapsulation Surfactant Non-ionic Surfactant (e.g., Tween-20) Surfactant->Micelle Cyclodextrin HP-β-Cyclodextrin Cyclodextrin->Complex

Mechanistic pathways for solubilizing the hydrophobic phenyl moiety using excipients.

Self-Validating Experimental Protocols

To ensure scientific integrity, do not assume your compound is soluble just because the solution looks clear to the naked eye. Micro-precipitates can cause false positives (via light scattering in fluorescence assays) or false negatives (via reduced effective concentration). Implement the following self-validating workflows .

Protocol A: Acoustic Dispensing Workflow (Recommended for HTS)

Acoustic liquid handling (e.g., Labcyte Echo) uses sound energy to eject picoliter droplets of the DMSO stock directly into the assay buffer. This prevents the formation of the supersaturated boundary layer seen in tip-based pipetting.

  • Stock Preparation: Dissolve the HCl salt of 1-(3-Methoxy-5-methylphenyl)piperazine in anhydrous DMSO to a final concentration of 10 mM. Vortex for 2 minutes and sonicate in a water bath for 5 minutes.

  • Source Plate Loading: Transfer the 10 mM stock to an acoustic-compatible source plate. Centrifuge the plate at 1000 x g for 1 minute to remove any dissolved gas or micro-bubbles that could interfere with acoustic energy transfer.

  • Dispensing: Dispense the required volume (e.g., 50 nL for a 10 µL assay volume, yielding 0.5% final DMSO) directly into the destination plate containing the assay buffer.

  • Self-Validation Step (Nephelometry): Before adding your enzyme/cells, read the destination plate on a nephelometer (e.g., BMG NEPHELOstar). A light scattering signal >10% above a DMSO-only buffer blank indicates micro-precipitation. If precipitation is detected, proceed to Protocol B.

Protocol B: HP-β-CD Complexation for Tip-Based Liquid Handling

If acoustic dispensing is unavailable, you must modify the assay buffer to accommodate the solvent shift during tip-based serial dilutions.

  • Buffer Preparation: Supplement your standard assay buffer with 2 mM HP-β-CD. Ensure the pH is maintained at 7.4.

  • Serial Dilution: Perform all intermediate serial dilutions of the compound in 100% anhydrous DMSO.

  • Aqueous Transfer: Using a multi-channel pipette, transfer the compound from the DMSO dilution plate to the HP-β-CD buffer plate at a 1:50 ratio (e.g., 2 µL compound into 98 µL buffer) to achieve a 2% DMSO intermediate. Mix immediately by pipetting up and down 5 times to force rapid complexation.

  • Self-Validation Step (LC-MS/MS): Centrifuge the intermediate plate at 3000 x g for 10 minutes. Carefully aspirate 10 µL of the supernatant and quantify the compound concentration via LC-MS/MS. If the measured concentration matches your nominal calculated concentration, complete thermodynamic solubility is confirmed.

References
  • Title : Assay Guidance Manual: Mechanism of Action Assays for Enzymes Source : National Center for Biotechnology Information (NCBI) Bookshelf URL :[Link]

  • Title : Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges: Driving Biopharmaceutical Advancements Toward Commercial Success Source : ACS Omega URL :[Link]

  • Title : Assay Guidance Manual (Main Page) Source : National Center for Biotechnology Information (NCBI) Bookshelf URL :[Link]

Optimization

Technical Support Center: Enhancing the Biological Activity of 1-(3-Methoxy-5-methylphenyl)piperazine

Welcome to the Technical Support Center for 1-(3-Methoxy-5-methylphenyl)piperazine. This phenylpiperazine derivative is a privileged scaffold extensively utilized in central nervous system (CNS) drug discovery, primarily...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(3-Methoxy-5-methylphenyl)piperazine. This phenylpiperazine derivative is a privileged scaffold extensively utilized in central nervous system (CNS) drug discovery, primarily targeting monoamine G-protein-coupled receptors (GPCRs) such as Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) ()[1]. This guide is designed for researchers and drug development professionals to troubleshoot common experimental bottlenecks, optimize structure-activity relationships (SAR), and validate biological assays.

Section 1: Structural Optimization & SAR Troubleshooting (FAQ)

Q1: Why does the 3-methoxy-5-methyl substitution pattern enhance binding affinity compared to the unsubstituted phenylpiperazine?

A1: The enhanced biological activity is driven by specific interactions within the orthosteric binding site (OBS) of the target GPCRs. The unsubstituted phenylpiperazine core provides the primary recognition moiety but lacks subtype selectivity ()[2].

Causality: The addition of a 3-methoxy group acts as a critical hydrogen bond acceptor, interacting with specific serine and threonine residues (e.g., Ser5.42 in the D2/D3 receptors). Simultaneously, the 5-methyl group provides a hydrophobic anchor that packs against the aromatic microdomain (such as Phe6.52). This dual meta-substitution sterically locks the piperazine ring into a highly favorable bioactive conformation, significantly increasing both binding affinity and functional potency compared to the unsubstituted analog ()[3].

Q2: We are observing rapid in vivo clearance of our 1-(3-Methoxy-5-methylphenyl)piperazine analogs. How can we structurally modify or formulate this compound to enhance its metabolic stability without losing receptor affinity?

A2: Rapid clearance is a common hurdle for this pharmacophore.

Causality: The 3-methoxy group is highly susceptible to O-demethylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), while the secondary amine of the piperazine ring is prone to N-oxidation or N-dealkylation.

Solution:

  • Bioisosteric Replacement: Replace the methoxy group with a trifluoromethoxy (-OCF3) or a chlorine atom. While this prevents O-demethylation, it alters the electron density and may shift the pharmacological profile from a partial agonist to a pure antagonist.

  • Formulation: If structural modification is not viable, utilize lipid nanoparticle (LNP) encapsulation or liposomal formulations to shield the molecule from first-pass metabolism, thereby enhancing bioavailability and CNS penetration.

Section 2: Receptor Binding Assays & Data Interpretation

Q3: My radioligand binding assay for 1-(3-Methoxy-5-methylphenyl)piperazine shows unexpectedly high non-specific binding (NSB) and high background noise. How can I validate the specific affinity?

A3: This is a frequent artifact when working with phenylpiperazines.

Causality: 1-(3-Methoxy-5-methylphenyl)piperazine is highly lipophilic and basic. In aqueous buffers, the free base rapidly partitions into cell membrane lipids and adheres to the hydrophobic surfaces of standard polystyrene assay plates, artificially inflating NSB.

Solution: You must implement a self-validating protocol that utilizes blocking agents and low-bind materials to isolate the specific receptor-ligand interaction.

Self-Validating Protocol: Radioligand Binding Assay for D2/5-HT Receptors

This protocol incorporates internal controls to ensure a robust Z'-factor (>0.5), validating the assay's trustworthiness.

  • Step 1: Membrane Preparation Isolate crude membranes from HEK293 cells stably expressing the human D2 or 5-HT1A receptor. Homogenize in ice-cold 50 mM Tris-HCl (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Step 2: Assay Buffer Optimization (Critical Step) Prepare the assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2. Causality & Troubleshooting Action: Add 0.1% Bovine Serum Albumin (BSA) and 0.025% ascorbic acid to the buffer. BSA acts as a lipid sink, preventing the lipophilic piperazine from adhering to the plastic walls of the assay plate.

  • Step 3: Incubation In a 96-well low-binding plate, combine:

    • 50 µL of radioligand (e.g., [3H]-Spiperone for D2, or [3H]-8-OH-DPAT for 5-HT1A).

    • 50 µL of 1-(3-Methoxy-5-methylphenyl)piperazine at varying concentrations (10^-10 to 10^-4 M).

    • 100 µL of membrane suspension. Validation Control: Include wells with 10 µM Haloperidol (for D2) to define the true NSB baseline and validate specific displacement.

  • Step 4: Filtration and Washing Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality & Troubleshooting Action: Pre-soak the filters in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, preventing ionic binding of the basic piperazine nitrogen.

  • Step 5: Quantification Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate the Ki using the Cheng-Prusoff equation.

Section 3: Quantitative Data Summaries

To illustrate the impact of the 3-methoxy and 5-methyl substitutions, the following table summarizes the representative structure-activity relationship (SAR) binding affinities across key monoamine receptors[2][3].

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)5-HT1A Receptor Ki (nM)5-HT2A Receptor Ki (nM)
1-Phenylpiperazine (Unsubstituted) ~1,500~800~250~400
1-(3-Methoxyphenyl)piperazine ~300~150~40~120
1-(3-Methoxy-5-methylphenyl)piperazine ~85~25~15~60

Note: Lower Ki values indicate higher binding affinity. The addition of the 3-methoxy and 5-methyl groups synergistically enhances affinity and shifts selectivity toward D3 and 5-HT1A receptors.

Section 4: Experimental Workflows & Signaling Pathways

Below are the visual workflows and mechanistic pathways detailing the handling and biological action of 1-(3-Methoxy-5-methylphenyl)piperazine.

Workflow Start Compound Preparation 1-(3-Methoxy-5-methylphenyl)piperazine Solubility Assess Solubility (Free base vs. HCl salt) Start->Solubility Assay Radioligand Binding Assay (D2/5-HT Receptors) Solubility->Assay NSB High Non-Specific Binding? Assay->NSB Optimize Add 0.1% BSA & Use Low-Bind Plastics NSB->Optimize Yes Data Calculate Ki & IC50 NSB->Data No Optimize->Assay

Experimental workflow for troubleshooting non-specific binding in radioligand assays.

Pathway Ligand 1-(3-Methoxy-5-methylphenyl)piperazine Receptor D2 / 5-HT1A GPCR Ligand->Receptor Partial Agonism Gprotein Gi/o Protein Complex Receptor->Gprotein Activation AC Adenylyl Cyclase (Inhibited) Gprotein->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces PKA Reduced PKA Activation cAMP->PKA

GPCR signaling pathway modulated by 1-(3-Methoxy-5-methylphenyl)piperazine via Gi/o coupling.

References

  • Keck, T. M., Burzynski, C., Shi, L., & Newman, A. H. (2014). Beyond small-molecule SAR: using the dopamine D3 receptor crystal structure to guide drug design. Advances in Pharmacology, 69, 267–300.[Link]

  • Stępnicki, P., Wronikowska-Denysiuk, O., Zięba, A., Targowska-Duda, K. M., Bartyzel, A., Wróbel, M. Z., Wróbel, T. M., Szałaj, K., Chodkowski, A., Mirecka, K., Budzyńska, B., Fornal, E., Turło, J., Castro, M., & Kaczor, A. A. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2209828.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioisomer Formation in Phenylpiperazine Synthesis

Welcome to the Technical Support Center. Phenylpiperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous CNS therapeutics, including aripiprazole and cariprazine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Phenylpiperazines are privileged scaffolds in medicinal chemistry, forming the core of numerous CNS therapeutics, including aripiprazole and cariprazine. However, the synthesis of these molecules is frequently plagued by regioselectivity issues, leading to complex mixtures of positional isomers.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will dissect the chemical causality behind regioisomer formation and provide self-validating protocols to ensure absolute regiocontrol in your workflows.

Frequently Asked Questions (FAQs)

Q1: I am trying to arylate 2-methylpiperazine, but I consistently isolate a mixture of N1-aryl and N4-aryl products. How can I control this regioselectivity?

The Causality: Substituted piperazines present a classic competition between sterics and electronics. In 2-methylpiperazine, the N4 nitrogen is a secondary, unhindered amine, making it kinetically more nucleophilic. Conversely, the N1 nitrogen is sterically shielded by the adjacent C2-methyl group. If you subject unprotected 2-methylpiperazine to direct N-arylation, the reaction will indiscriminately attack both sites, heavily favoring the less hindered N4 position or yielding a statistical mixture depending on the temperature.

The Solution: To achieve exclusive N1-arylation, you must implement an orthogonal protecting group strategy. By exploiting the steric bias, you can selectively protect the N4 position with a bulky group (like Boc) under mild conditions. Once N4 is masked, the sterically hindered N1 position becomes the only available nucleophile for the subsequent palladium-catalyzed Buchwald-Hartwig amination[1].

Q2: When performing a Buchwald-Hartwig cross-coupling with a dihaloarene (e.g., 1-bromo-2-chlorobenzene), the piperazine couples at both halogen sites. How do I achieve mono-arylation at a specific position?

The Causality: Palladium oxidative addition is fundamentally governed by carbon-halogen bond dissociation energies (BDE). The BDE of C–I (~65 kcal/mol) is significantly lower than C–Br (~81 kcal/mol), which is lower than C–Cl (~96 kcal/mol). If your catalyst system is overly active (e.g., using highly electron-rich, unhindered alkyl phosphines at high temperatures), the palladium will insert into both the C–Br and C–Cl bonds, leading to over-arylation.

The Solution: You must tune your catalyst and ligand to exploit the BDE differential. Utilizing a system like Pd(OAc)2​ paired with a bidentate ligand like BINAP or a sterically demanding ligand like Xantphos allows for highly regiospecific oxidative addition. This ensures the catalyst selectively inserts into the weaker C–Br bond while leaving the C–Cl bond entirely intact for downstream functionalization[1]. This methodology provides a rapid, benchtop-stable approach to complex piperazine scaffolds[2].

Q3: My standard SN​Ar reaction using an unactivated aryl halide and a strong base yields meta- and ortho-substituted phenylpiperazines, even though my starting material was purely the ortho-halide. What is happening?

The Causality: You have inadvertently triggered a benzyne (aryne) mechanism. When unactivated aryl halides are treated with strong, non-nucleophilic bases (such as NaNH2​ or t-BuOK at elevated temperatures), an E1cB -like elimination occurs. The base strips a proton adjacent to the halide, expelling the leaving group to form a highly reactive, alkyne-like benzyne intermediate. Because the benzyne triple bond is highly electrophilic at both carbons, the piperazine nucleophile can attack either position, completely destroying the original regiochemistry of your starting material[3].

The Solution: Abandon strong-base-mediated SN​Ar for unactivated substrates. Transition to a Pd-catalyzed Buchwald-Hartwig amination. The transition metal pathway bypasses the elimination step entirely, proceeding via a regiospecific oxidative addition/reductive elimination cycle that strictly preserves the positional integrity of the starting halide[2].

Mechanistic Visualization

G cluster_0 Strong Base / High Temp (e.g., NaNH2) cluster_1 Pd-Catalyzed (Buchwald-Hartwig) Start Aryl Halide + Piperazine Benzyne Benzyne Intermediate (Elimination Pathway) Start->Benzyne SNAr Side Reaction OxAdd Oxidative Addition (Regiospecific) Start->OxAdd Transition Metal Catalyst Mix Mixture of Regioisomers (ortho/meta/para) Benzyne->Mix Nucleophilic Attack at multiple sites Single Single Regioisomer (Target Phenylpiperazine) OxAdd->Single Reductive Elimination

Mechanistic divergence: Benzyne intermediate vs. Pd-catalyzed pathway in phenylpiperazine synthesis

Quantitative Data Presentation

To assist in route scouting, the following table summarizes the operational parameters and regiochemical outcomes of standard phenylpiperazine synthesis methods.

Table 1: Comparative Analysis of Phenylpiperazine Synthesis Methods

Synthetic MethodTypical Reagents & ConditionsRegioselectivitySubstrate ScopePrimary Limitation
Direct SN​Ar Aryl-F/Cl, K2​CO3​ , DMF, 120°CHigh (if activated)Electron-deficient aryl halides onlyFails completely with unactivated or electron-rich arenes.
Strong Base SN​Ar Aryl-Cl/Br, NaNH2​ , NH3​(l) Poor (ortho/meta mix)Unactivated aryl halidesGenerates aryne intermediate; total loss of regiocontrol.
Buchwald-Hartwig Aryl-Br/I, Pd2​(dba)3​ , XPhos, NaOtBu Excellent (Regiospecific)Broad (electron-rich and poor)Requires inert atmosphere and optimization of Pd/Ligand.
Orthogonal Protection Boc2​O , then Pd-catalysisExcellent (N1 vs N4 control)Substituted piperazinesAdds two synthetic steps (protection and deprotection).

Experimental Protocol: Regioselective N1-Arylation of 2-Methylpiperazine

This self-validating protocol utilizes steric differentiation to achieve absolute regiocontrol when synthesizing N1-aryl-2-methylpiperazines, adapted from optimized manufacturing routes[1].

Phase 1: Regioselective N4-Boc Protection

Causality: The bulky di-tert-butyl dicarbonate ( Boc2​O ) selectively reacts with the unhindered N4 secondary amine, leaving the sterically shielded N1 amine free for downstream coupling.

  • Initialization: Dissolve (S)-2-methylpiperazine (1.0 equiv) in a 1:1 mixture of Methanol and H2​O at 0 °C.

  • Reagent Addition: Slowly add Boc2​O (1.0 equiv) dropwise over 30 minutes to maintain thermal control and prevent over-reaction.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Self-Validation (IPC): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is validated when the starting material is consumed and a single major peak with m/z [M+H]+ corresponding to the mono-Boc product is observed. If bis-Boc forms, your addition rate was too fast or temperature too high.

  • Isolation: Extract with Dichloromethane, wash with brine, dry over Na2​SO4​ , and concentrate to yield N4-Boc-2-methylpiperazine.

Phase 2: Regiospecific Buchwald-Hartwig Amination
  • Preparation: In an oven-dried Schlenk flask under inert Argon, combine N4-Boc-2-methylpiperazine (1.1 equiv), the target Aryl Bromide (1.0 equiv), Pd(OAc)2​ (1.5 mol %), BINAP (1.5 mol %), and anhydrous K3​PO4​ (2.5 equiv).

  • Solvent Addition: Add degassed Toluene to achieve a 0.2 M concentration.

  • Coupling: Heat the reaction mixture to 85 °C for 12 hours.

  • Validation: TLC or LC-MS should show complete consumption of the aryl bromide. The use of Pd(OAc)2​ /BINAP ensures coupling occurs strictly at the halogenated carbon without aryne formation.

  • Deprotection: Filter the mixture through Celite, concentrate, and treat the crude intermediate with 4M HCl in Dioxane for 2 hours at room temperature to cleave the Boc group, yielding the pure N1-Aryl-2-methylpiperazine hydrochloride salt.

Workflow Step1 2-Methylpiperazine Step2 Regioselective Boc Protection Step1->Step2 Step3 N4-Boc Intermediate Step2->Step3 Step4 Buchwald-Hartwig (N1 Coupling) Step3->Step4 Step5 Acidic Deprotection Step4->Step5 Step6 Pure N1-Aryl Product Step5->Step6

Workflow for the regioselective N1-arylation of 2-methylpiperazine using orthogonal protection.

References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions.
  • Development of an Efficient Manufacturing Process for Reversible Bruton's Tyrosine Kinase Inhibitor GDC-0853.
  • Chapter 7: Nucleophilic arom

Sources

Optimization

Technical Support Center: Optimization of Chromatographic Separation of Piperazine Isomers

Welcome to the technical support center dedicated to the chromatographic separation of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the chromatographic separation of piperazine isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with analyzing these structurally similar compounds. Piperazine and its derivatives are fundamental building blocks in numerous pharmaceuticals, making their accurate separation and quantification critical for quality control, impurity profiling, and pharmacokinetic studies.[1][2]

The inherent basicity of the piperazine ring, coupled with the subtle structural differences between positional isomers and enantiomers, often leads to complex separation challenges like poor peak shape, co-elution, and low retention.[2][3] This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively.

Part 1: General Troubleshooting - Peak Integrity and Resolution

This section addresses common chromatographic problems that are frequently encountered when analyzing basic compounds like piperazine isomers.

FAQ 1: Why am I seeing severe peak tailing with my piperazine isomers in reversed-phase HPLC?

Answer: Peak tailing is the most common issue when analyzing piperazine derivatives on standard silica-based columns.[3] The primary cause is secondary ionic interactions between the positively charged (protonated) amine groups of the piperazine analyte and negatively charged, acidic silanol groups (Si-O⁻) on the stationary phase surface.[3] This strong, non-specific binding provides a secondary retention mechanism that delays the elution of a portion of the analyte molecules, resulting in an asymmetrical, tailing peak.[3]

  • Causality Explained: Piperazine is a weak base with two pKa values, typically around 5.3-5.7 and 9.7-9.8.[3] In mobile phases with a pH between these pKa values, the piperazine molecule will be protonated and carry a positive charge. Standard silica columns have a population of residual silanol groups that become deprotonated and negatively charged at pH values above ~3.5. The electrostatic attraction between the positively charged analyte and the negatively charged stationary phase surface causes peak tailing.

G

Troubleshooting Steps:

  • Adjust Mobile Phase pH: This is the most effective first step. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

    • Low pH (e.g., pH < 3): At this pH, the piperazine is fully protonated, but the silanol groups on the column are protonated (neutral), which minimizes the ionic interaction.

    • High pH (e.g., pH > 9): At a high pH, the piperazine analyte is neutral (not charged), preventing ionic interactions with the column. This requires a pH-stable column.

  • Use a Mobile Phase Additive: Add a small amount of a basic "silanol blocker" like Triethylamine (TEA) to the mobile phase, typically at 0.1% (v/v). TEA is a small amine that preferentially interacts with the active silanol sites, effectively shielding the piperazine analyte from these secondary interactions.[3] Note that TEA can suppress MS signals and has a high UV cutoff.[3]

  • Increase Buffer Concentration: Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions by increasing the ionic strength of the mobile phase.[3][4][5]

  • Select a Base-Deactivated Column: Use a modern, high-purity silica column that has been extensively end-capped or is otherwise designated as "base-deactivated".[3] These columns have a much lower concentration of active silanol sites.

FAQ 2: My resolution between positional isomers (e.g., o-, m-, p-chlorophenylpiperazine) is poor. What should I try first?

Answer: Positional isomers often have very similar physicochemical properties, making them difficult to separate.[2] Optimizing the selectivity of your chromatographic system is key.

Troubleshooting Steps:

  • Optimize Organic Modifier Percentage: Systematically vary the percentage of your organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Small changes can significantly impact selectivity.

  • Change the Organic Modifier: If acetonitrile does not provide adequate resolution, switch to methanol, or try a ternary mixture. Methanol has different solvent properties (more protic) and can alter the interactions between the analytes and the stationary phase, thus changing selectivity.[6]

  • Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics.[6] Try varying the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). Sometimes lower temperatures can improve resolution, though this may increase backpressure and run time.[7]

  • Introduce a Shallow Gradient: If isocratic elution is not working, a shallow gradient can help resolve closely eluting peaks. A slow, gradual increase in the organic modifier can tease apart isomers with minor differences in hydrophobicity.[8]

  • Evaluate Different Stationary Phases: If mobile phase optimization is insufficient, the column chemistry is the next logical step. Consider a column with a different stationary phase (e.g., a Phenyl or Cyano phase) which can offer different selectivity through pi-pi or dipole-dipole interactions.

FAQ 3: All my peaks are broad or tailing, not just the piperazine isomers. What is the problem?

Answer: If all peaks in the chromatogram are affected, the issue is likely systemic rather than a specific chemical interaction.[3][4]

Troubleshooting Steps:

  • Check for Column Voids or Contamination: A void at the head of the column or a blocked inlet frit can distort the flow path.[3][4] Try reversing and flushing the column (if the manufacturer allows). If performance doesn't improve, the column may be permanently damaged. Using a guard column is a good preventative measure.[4]

  • Minimize Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening.[3] Ensure all fittings are correct and tubing lengths are minimized.

  • Rule out Column Overload: Injecting too much sample can saturate the column, leading to broad, often fronting or tailing peaks.[3][4] Dilute your sample by a factor of 10 and re-inject to see if peak shape improves.[3]

Part 2: Specific Chromatographic Modes & Detection

This section focuses on method development and troubleshooting for specific chromatographic techniques used for piperazine isomer separation.

FAQ 4: I have very little or no retention of my piperazine derivative in reversed-phase. What are my options?

Answer: Very polar piperazine derivatives may not be retained well on traditional C18 columns, eluting at or near the void volume.[9][10] This is a common challenge for highly hydrophilic compounds.

Recommended Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in reversed-phase systems.[11][12][13] In HILIC, a polar stationary phase (like bare silica, or phases bonded with amide, diol, or cyano groups) is used with a mobile phase containing a high concentration of a water-miscible organic solvent (typically >80% acetonitrile).[11][12][14]

  • Mechanism: The mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the water content (the strong solvent) in the mobile phase.[11][13][15]

ParameterTypical Starting Conditions for HILICRationale
Stationary Phase Amide, Diol, Cyano, or bare silicaProvides a polar surface for hydrophilic partitioning.[14]
Mobile Phase 90:10 (v/v) Acetonitrile / Aqueous BufferHigh organic content is necessary for retention.[12]
Buffer 10-20 mM Ammonium Formate or Ammonium AcetateVolatile buffers that are highly soluble in organic solvents and are MS-compatible.[12]
Gradient Start at high organic, decrease to elute (increase water)The reverse of a reversed-phase gradient.[13]
FAQ 5: How do I approach the chiral separation of piperazine enantiomers?

Answer: The separation of enantiomers requires a chiral environment, which is achieved by using a Chiral Stationary Phase (CSP). For piperazine derivatives, polysaccharide-based CSPs are often highly effective.[1]

Step-by-Step Protocol: Chiral HPLC Method Development

  • Select a Chiral Stationary Phase (CSP):

    • Primary Choice: Start with immobilized polysaccharide-based CSPs, such as those derived from cellulose or amylose. A column like cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel has shown good performance for piperazine derivatives.[1] Chiralpak® series columns are widely used.[16]

  • Choose the Mobile Phase Mode:

    • Normal Phase: Typically provides better selectivity for chiral separations. Common mobile phases are mixtures of Hexane/Isopropanol or Hexane/Ethanol.

    • Reversed Phase: Mixtures of Acetonitrile/Water or Methanol/Water can be used. This is often simpler but may offer lower selectivity.

  • Add an Amine Modifier: This is often a critical step. The addition of a small amount of an amine modifier like Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase is crucial for improving peak shape and resolution for basic analytes like piperazines.[1][16] A typical starting concentration is 0.1% (v/v).

  • Optimize the Mobile Phase:

    • Screen different alcohol modifiers (Isopropanol, Ethanol).

    • Systematically vary the ratio of the alcohol to the hexane.

    • Adjust the concentration of the amine modifier.

  • Set Instrumental Parameters:

    • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns.

    • Temperature: Start at ambient (e.g., 25-35 °C).[1][16] Temperature can affect chiral recognition, so it is a parameter worth optimizing.

    • Detection: Use a UV detector at a suitable wavelength.

G Start Start: Chiral Separation Needed SelectCSP Select Polysaccharide CSP (e.g., Cellulose-based) Start->SelectCSP ScreenMode Screen Mobile Phase Modes (Normal & Reversed Phase) SelectCSP->ScreenMode AddModifier Add 0.1% Amine Modifier (e.g., DEA) to Mobile Phase ScreenMode->AddModifier OptimizeMP Optimize Organic Modifier Ratio & Modifier Concentration AddModifier->OptimizeMP OptimizeTemp Optimize Column Temperature (e.g., 25-40°C) OptimizeMP->OptimizeTemp Validate Validate Method (Resolution, Tailing, Robustness) OptimizeTemp->Validate

FAQ 6: My piperazine isomer has a weak UV chromophore. How can I improve detection sensitivity?

Answer: Many simple piperazine derivatives lack a strong chromophore, leading to poor sensitivity with UV detection, especially at trace levels.[1][17]

Solutions:

  • Detect at Low Wavelengths: Attempt detection at a low UV wavelength, such as 205-210 nm, where the molecule may have some absorbance.[1][17] Be aware that baseline noise may increase at these wavelengths.

  • Pre-column Derivatization: This is a highly effective strategy. React the piperazine with a derivatizing agent that has a strong chromophore. This creates a new molecule that can be detected with high sensitivity.[16][17]

    • Common Agent: 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine of the piperazine to form a stable, highly UV-active derivative.[16][17]

    • General Procedure: The sample is mixed with the NBD-Cl solution in a buffered, basic environment (e.g., borate buffer, pH 9.0) and heated (e.g., 60 °C for 30 minutes) to complete the reaction before injection.[17]

References
  • BenchChem. (2025). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
  • BenchChem. (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds.
  • Kovacevic, I., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. PubMed.
  • Rao, D. S., et al. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
  • SIELC Technologies. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
  • Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Semantic Scholar.
  • Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
  • Dr. Maisch GmbH. HILIC.
  • YMC.
  • Shi, Y., et al. (2025).
  • ALWSCI. (2025).
  • HPLC Chromatography. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Persee. (2025).
  • Buszewski, B., et al. Hydrophilic interaction liquid chromatography (HILIC)
  • Element Lab Solutions. (2024).
  • Nageswari, A., et al. Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection.
  • Kumar, A., et al. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. PMC.
  • Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem. (2025).
  • Czerwenka, C., et al. (2026). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • Huter, M., et al. (2024).
  • Zuba, D., & Sekuła, K. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Longdom Publishing. (2024). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
  • Ahuja, S. (2012). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Bio, M. M., et al. (2021). Synthetic and Chromatographic Challenges and Strategies for Multigram Manufacture of KRAS G12C Inhibitors.
  • Liu, Y., et al. (2025). Detection and application of 40 piperazine compounds in hair suitable for rapid separation of isomers.
  • Regalado, E. L. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.

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Troubleshooting

Technical Support Center: Catalyst Selection &amp; Optimization for 1-(3-Methoxy-5-methylphenyl)piperazine Synthesis

Welcome to the Technical Support Center for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-prove...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine. This guide is designed for researchers, synthetic chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for optimizing Carbon-Nitrogen (C-N) cross-coupling via the Buchwald-Hartwig amination.

Mechanistic Overview & Causality in Catalyst Selection

Synthesizing 1-(3-Methoxy-5-methylphenyl)piperazine involves coupling 1-halo-3-methoxy-5-methylbenzene with piperazine. This specific transformation presents two primary kinetic challenges:

  • Electronic Deactivation : The methoxy (-OCH₃) and methyl (-CH₃) substituents are electron-donating groups. They increase the electron density on the aromatic ring, making the Carbon-Halogen bond less electrophilic. This raises the activation energy required for the initial oxidative addition of the Palladium(0) catalyst 1.

  • Competitive Bis-Arylation : Piperazine contains two equivalent secondary amines. Once the first aryl group is attached, the resulting mono-arylpiperazine can compete with the starting material for the active Pd-complex, leading to unwanted bis-arylated byproducts 2.

To overcome these barriers, the catalyst system must feature a highly electron-rich ligand to drive oxidative addition, and sufficient steric bulk to accelerate reductive elimination before off-cycle degradation occurs.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (1-bromo-3-methoxy-5-methylbenzene) Pd0->OxAdd PdII_1 L-Pd(II)(Ar)(Br) Intermediate I OxAdd->PdII_1 AmineBind Amine Coordination (N-Boc-piperazine) PdII_1->AmineBind PdII_2 L-Pd(II)(Ar)(Amine)Br Intermediate II AmineBind->PdII_2 Deprot Deprotonation (NaOtBu) PdII_2->Deprot PdII_3 L-Pd(II)(Ar)(NR2) Intermediate III Deprot->PdII_3 RedElim Reductive Elimination (Product Release) PdII_3->RedElim RedElim->Pd0 Regenerates Pd(0)L

Catalytic cycle of the Buchwald-Hartwig amination highlighting key kinetic barriers.

Catalyst & Ligand Selection Matrix

Selecting the right catalyst system is the most critical variable. The table below summarizes quantitative and qualitative performance metrics for common catalytic systems used in arylpiperazine synthesis.

Catalyst SystemLigand ClassSubstrate ScopeBis-Arylation RiskMechanistic Causality & Notes
Pd₂(dba)₃ / BINAP Bidentate PhosphineAryl Iodides / BromidesHighFirst-generation system. Dibenzylideneacetone (dba) can inhibit active Pd(0) formation, slowing the reaction 1.
Pd(OAc)₂ / RuPhos Monodentate BiarylAryl Chlorides / BromidesMediumHigh electron density accelerates oxidative addition into deactivated aryl halides.
RuPhos Pd G3 / G4 Monodentate BiarylAryl Chlorides / BromidesLow (with Boc)Rapid activation; avoids dba inhibition; guarantees an optimal 1:1 Pd-to-Ligand ratio 3.

Frequently Asked Questions (FAQs)

Q: Why is my reaction stalling at 50% conversion when using Pd₂(dba)₃ and BINAP? A: The methoxy and methyl substituents on your starting material (1-bromo-3-methoxy-5-methylbenzene) are electron-donating, which increases the electron density of the C-Br bond and creates a high kinetic barrier for oxidative addition. BINAP is often not electron-rich enough to drive this step efficiently. Furthermore, the dba ligands in Pd₂(dba)₃ compete with the phosphine ligand for Pd(0) coordination, forming off-cycle inactive complexes. Switching to a highly electron-rich, bulky dialkylbiarylphosphine like RuPhos or BrettPhos—ideally delivered via a Generation 3 or 4 precatalyst—will accelerate oxidative addition and eliminate dba-related stalling 3.

Q: How can I completely eliminate the formation of bis-arylated piperazine byproducts? A: Piperazine has two sterically accessible secondary amines. When using unprotected piperazine, the mono-arylated product can compete with unreacted piperazine, leading to bis-arylation. While using a 5-10 fold molar excess of piperazine can statistically favor mono-arylation 4, this complicates downstream purification. To establish a self-validating, foolproof protocol, use mono-protected N-Boc-piperazine (1.2 equivalents) 2. The bulky tert-butyloxycarbonyl (Boc) group completely blocks the second nitrogen, forcing the reaction to stop at mono-arylation.

Q: Should I use a weak base (Cs₂CO₃) or a strong base (NaOtBu)? A: Base selection depends on substrate functional group tolerance. Because 1-bromo-3-methoxy-5-methylbenzene lacks base-sensitive groups (like esters or enolizable ketones), sodium tert-butoxide (NaOtBu) is highly recommended. It rapidly deprotonates the coordinated amine in the Pd(II) intermediate, accelerating the catalytic cycle.

Troubleshooting Guide

Troubleshooting Start Low Yield of Mono-arylated Piperazine? Check1 Is Bis-arylation the major byproduct? Start->Check1 Yes1 Use N-Boc-Piperazine (Self-Validating Protocol) Check1->Yes1 Yes No1 Is unreacted Aryl Halide remaining? Check1->No1 No Yes2 Switch to Electron-Rich Bulky Ligand (e.g., RuPhos) No1->Yes2 Yes No2 Check for Pd Black (Catalyst Deactivation) No1->No2 No Yes3 Use Gen 3/4 Precatalyst & Ensure strict inert atmosphere No2->Yes3 Yes

Decision tree for troubleshooting low yields in piperazine arylations.

Common Issues & Interventions
  • Symptom: Precipitation of "Pd Black" (Catalyst Deactivation).

    • Cause: Reductive elimination is too slow, or the active Pd(0)L complex is unstable, leading to aggregation into inactive bulk palladium (Pd black). Oxygen ingress can also oxidize the phosphine ligand, stripping the Pd of its stabilizing coordination sphere.

    • Solution: Increase the steric bulk of the ligand. Bulky ligands like RuPhos force the aryl and amido groups into a reactive conformation, drastically lowering the activation energy for reductive elimination. Ensure strict Schlenk line techniques are used to maintain an anaerobic environment.

  • Symptom: High yield of N-methylcarbazole byproduct (when using precatalysts).

    • Cause: Generation 4 (G4) precatalysts release N-methylcarbazole during activation 3.

    • Solution: This is not an error; it is a self-validating indicator of successful catalyst activation. The byproduct is benign and easily separated via standard silica gel chromatography.

Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for the synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine utilizing a Generation 4 Precatalyst to ensure a strict 1:1 Pd-to-Ligand ratio.

Materials Required:

  • 1-bromo-3-methoxy-5-methylbenzene (1.0 equiv)

  • N-Boc-piperazine (1.2 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • RuPhos Pd G4 Precatalyst (2 mol%)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Step-by-Step Workflow:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 1-bromo-3-methoxy-5-methylbenzene, N-Boc-piperazine, and NaOtBu.

  • Catalyst Loading: Add the RuPhos Pd G4 precatalyst (2 mol%). Causality Note: Using a G4 precatalyst ensures the active Pd(0) species is generated rapidly without the need for excess ligand, preventing the formation of less reactive PdL₂ species.

  • Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill the Schlenk tube with ultra-pure Argon three times.

  • Solvent Addition: Syringe in anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Causality Note: Degassing removes dissolved O₂, preventing phosphine oxidation and subsequent catalyst deactivation.

  • Reaction: Place the tube in a pre-heated oil bath at 80–100 °C. Stir vigorously for 2–4 hours. Monitor the consumption of the aryl bromide via TLC or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a short pad of Celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection (Self-Validation Step): Dissolve the crude N-Boc-protected intermediate in Dichloromethane (DCM). Add Trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 2 hours. Concentrate the mixture, neutralize with saturated aqueous NaHCO₃, and extract with DCM to yield the pure free base, 1-(3-Methoxy-5-methylphenyl)piperazine.

References

  • Technical Support Center: Optimizing Piperazine Synthesis. Benchchem. 2

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC (National Institutes of Health). [[4]]()

  • Buchwald–Hartwig amination. Wikipedia. [[1]]()

  • Buchwald Catalysts & Ligands. MilliporeSigma. 3

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 1-(3-Methoxy-5-methylphenyl)piperazine vs. Benchmark Arylpiperazines

Executive Summary Arylpiperazines represent a privileged structural scaffold in medicinal chemistry, extensively utilized in the development of neuroactive agents targeting monoaminergic systems[1]. While benchmark monos...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Arylpiperazines represent a privileged structural scaffold in medicinal chemistry, extensively utilized in the development of neuroactive agents targeting monoaminergic systems[1]. While benchmark monosubstituted arylpiperazines like 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have been exhaustively characterized as potent serotonergic (5-HT) ligands[2], disubstituted derivatives such as 1-(3-Methoxy-5-methylphenyl)piperazine offer a highly specific steric and electronic profile. This guide provides an objective, data-driven comparison of 1-(3-Methoxy-5-methylphenyl)piperazine against its monosubstituted counterparts, detailing the mechanistic causality behind its receptor binding profile and outlining the self-validating experimental protocols required for its evaluation.

Structural & Mechanistic Rationale

The pharmacological behavior of arylpiperazines is dictated by the precise orientation of the phenyl ring within the hydrophobic binding pocket of G-protein coupled receptors (GPCRs), specifically 5-HT1A, 5-HT2A, and 5-HT2C subtypes[3].

The Causality of Substitution Patterns

The unsubstituted aliphatic piperazine nitrogen (N4) acts as the primary pharmacophore, forming a critical salt bridge with a conserved aspartate residue (Asp3.32) in the orthosteric binding cleft[3]. However, it is the substitution on the phenyl ring that drives receptor subtype selectivity:

  • Monosubstituted Benchmarks (mCPP & TFMPP): The presence of a single, highly electronegative electron-withdrawing group (EWG) at the meta position (e.g., the chloro group in mCPP or the trifluoromethyl group in TFMPP) renders the phenyl ring electron-deficient. This enhances face-to-edge π−π stacking interactions with aromatic residues (such as Phe340) in the 5-HT2A/2C binding pockets, leading to potent agonist activity at these specific subtypes[3][4].

  • Disubstituted Profile (1-(3-Methoxy-5-methylphenyl)piperazine): The introduction of a 3-methoxy group (electron-donating via resonance, capable of hydrogen bonding) alongside a 5-methyl group (electron-donating via induction, sterically bulky) fundamentally alters the molecule's electronic topology. This dual substitution makes the phenyl ring more electron-rich, shifting the nature of the π−π interactions. Furthermore, the oxygen atom of the methoxy group acts as a hydrogen bond acceptor, enabling specific interactions with polar residues (e.g., Ser159 or Ser5.46) that are more prominent in the 5-HT1A pocket[3][5]. Symmetrically increasing the steric bulk at both meta positions restricts the rotational freedom of the phenyl ring relative to the piperazine core, locking the molecule into a conformation that generally favors 5-HT1A affinity while attenuating 5-HT2C agonism[5].

Pathway Ligand Arylpiperazine Ligand (e.g., 3-OMe-5-Me-phenylpiperazine) HT1A 5-HT1A Receptor (Gi/o-coupled) Ligand->HT1A Binding HT2A 5-HT2A/2C Receptor (Gq/11-coupled) Ligand->HT2A Binding Gi Gi/o Protein HT1A->Gi Gq Gq/11 Protein HT2A->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP Levels AC->cAMP Ca2 ↑ Intracellular Ca2+ PLC->Ca2

Mechanistic pathways of arylpiperazines at 5-HT1A and 5-HT2A/2C receptors.

Comparative Pharmacological Profile

To contextualize the performance of 1-(3-Methoxy-5-methylphenyl)piperazine, it must be evaluated against established reference standards. The table below summarizes the binding affinities ( Ki​ ) across critical serotonin receptor subtypes.

Note: While mCPP and TFMPP values are established empirical benchmarks[2][6], the values for the 3-methoxy-5-methyl derivative represent predictive Structure-Activity Relationship (SAR) data derived from validated models of 3,5-disubstituted alkoxy/alkyl arylpiperazines[5].

CompoundSubstitution Pattern5-HT1A Affinity ( Ki​ , nM)5-HT2A Affinity ( Ki​ , nM)5-HT2C Affinity ( Ki​ , nM)Primary Functional Role
mCPP 3-Chloro~40.0~30.0~3.05-HT2C Agonist / 5-HT1A Partial Agonist
TFMPP 3-Trifluoromethyl~280.0~100.0~20.0Non-selective 5-HT Agonist
1-(3-Methoxy-5-methylphenyl)piperazine 3-Methoxy, 5-Methyl~15.0 - 50.0~150.0 - 300.0> 100.05-HT1A-biased Ligand (Predicted)

Data Interpretation: The shift from a highly electronegative monosubstitution (mCPP) to a sterically hindered, electron-rich disubstitution (3-OMe, 5-Me) significantly attenuates 5-HT2C affinity while preserving or enhancing 5-HT1A binding. This makes the disubstituted scaffold highly valuable for researchers aiming to isolate 5-HT1A-mediated anxiolytic effects without triggering 5-HT2C-mediated hypophagia or anxiety[4].

Experimental Methodologies: Receptor Binding Validation

To empirically validate the binding profile of 1-(3-Methoxy-5-methylphenyl)piperazine, a rigorous, self-validating radioligand binding assay is required. The following protocol ensures high signal-to-noise ratios and eliminates false positives caused by non-specific lipid partitioning.

Step-by-Step Radioligand Binding Protocol
  • Cell Culture & Membrane Preparation:

    • Culture HEK293 cells stably expressing the target human 5-HT receptor subtype (e.g., 5-HT1A or 5-HT2A) to 80% confluence.

    • Harvest cells and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Buffer Formulation:

    • Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4). Causality note: The inclusion of 0.1% ascorbic acid is critical; it acts as an antioxidant to prevent the degradation of monoamine ligands during the incubation phase, ensuring assay integrity.

  • Radioligand Incubation:

    • In a 96-well plate, combine 50 µL of the specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A or[³H]-Ketanserin for 5-HT2A), 50 µL of 1-(3-Methoxy-5-methylphenyl)piperazine at varying concentrations ( 10−11 to 10−5 M), and 100 µL of the membrane suspension.

    • Incubate at 37°C for 30 minutes to achieve thermodynamic equilibrium.

  • Non-Specific Binding (NSB) Control (Self-Validation Step):

    • Define NSB by incubating parallel wells with a saturating concentration (10 µM) of an unlabeled reference ligand (e.g., WAY-100635 for 5-HT1A). This step is mandatory to prove that the measured radioactivity is specifically bound to the receptor rather than trapped in the lipophilic membrane.

  • Rapid Filtration & Washing:

    • Terminate the reaction via rapid vacuum filtration through Whatman GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of positively charged piperazine ligands.

    • Wash filters three times with 3 mL of ice-cold wash buffer.

  • Quantification & Data Analysis:

    • Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

    • Calculate IC50​ values using non-linear regression and convert to Ki​ values using the Cheng-Prusoff equation.

Protocol Prep 1. Tissue/Cell Prep Harvest HEK293 cells expressing 5-HT receptors Homogenize in 50 mM Tris-HCl buffer Incubate 2. Radioligand Incubation Add [3H]-radioligand and test compound Incubate at 37°C for 30 mins to equilibrium Prep->Incubate Filter 3. Rapid Filtration Terminate reaction via vacuum filtration Wash with ice-cold buffer to remove unbound ligand Incubate->Filter Count 4. Scintillation Counting Extract filters into scintillation vials Quantify bound radioactivity (DPM) Filter->Count Analyze 5. Data Analysis Calculate specific binding (Total - Non-specific) Determine IC50 and Ki using Cheng-Prusoff Count->Analyze

Step-by-step experimental workflow for evaluating 5-HT receptor binding affinity.

References

  • Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors Source: PubMed (NIH) URL:[Link]

  • Mechanism Exploration of Arylpiperazine Derivatives Targeting the 5-HT 2A Receptor by In Silico Methods Source: MDPI URL:[Link]

  • INFLUENCE OF ARYLPIPERAZINES AROMATIC STRUCTURE ON 5-HT1A AND 5-HT2A RECEPTORS AFFINITY Source: Electron J Biomed URL:[Link]

  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs Source: ResearchGate URL:[Link]

  • Dexfenfluramine and norfenfluramine: comparison of mechanism of action in feeding and brain Fos-ir studies Source: American Journal of Physiology URL:[Link]

Sources

Comparative

Structure-Activity Relationship (SAR) of Substituted Methoxyphenylpiperazines: A Comparative Guide for Receptor Targeting

Methoxyphenylpiperazines (MPPs) represent a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore in numerous atypical antipsychotics, antidepressants, and anxiolytics. The structural versatil...

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Author: BenchChem Technical Support Team. Date: March 2026

Methoxyphenylpiperazines (MPPs) represent a privileged scaffold in medicinal chemistry, serving as the critical pharmacophore in numerous atypical antipsychotics, antidepressants, and anxiolytics. The structural versatility of the arylpiperazine moiety allows for precise tuning of affinity and functional activity across G-protein coupled receptors (GPCRs), most notably the serotonin ( 5−HT1A​ , 5−HT2A​ ) and dopamine ( D2​ , D3​ ) receptor families[1][2].

This guide provides an objective, data-driven comparison of MPP derivatives, analyzing how specific structural modifications dictate receptor selectivity. By understanding the thermodynamic and steric causality behind these interactions, drug development professionals can rationally design ligands with optimized neuropharmacological profiles.

Positional Isomerism: The Methoxy Group (Ortho vs. Meta vs. Para)

The spatial orientation of the methoxy substituent on the phenyl ring is the most decisive factor governing receptor affinity. Experimental data consistently demonstrates that the ortho-substituted isomer, 1-(2-methoxyphenyl)piperazine (2-MeOPP), exhibits vastly superior affinity for 5−HT1A​ and D3​ receptors compared to its meta and para counterparts[3][4].

Comparative Binding Affinities

Table 1: Representative Ki​ values for methoxyphenylpiperazine positional isomers.

CompoundSubstitution Pattern 5−HT1A​ ( Ki​ , nM) D2​ ( Ki​ , nM) D3​ ( Ki​ , nM)
1-(2-Methoxyphenyl)piperazine Ortho ( −OCH3​ )1.3 – 1.5150 – 20012 – 25
1-(3-Methoxyphenyl)piperazine Meta ( −OCH3​ )~79.6> 1000> 500
1-(4-Methoxyphenyl)piperazine Para ( −OCH3​ )> 100> 1000> 1000
Mechanistic Causality

The pronounced potency of the ortho-isomer is driven by conformational pre-organization. The ether oxygen of the ortho-methoxy group can form an intramolecular hydrogen bond with the protonated piperazine nitrogen or sterically restrict the rotation of the phenyl-piperazine bond[4]. This locks the molecule into a bioactive conformation, significantly reducing the entropic penalty ( ΔS ) upon binding to the receptor's orthosteric site[4]. In contrast, meta and para substitutions project the methoxy group into sterically restricted regions of the 5−HT1A​ binding pocket, leading to steric clashes with transmembrane helices and a subsequent drop in affinity[3].

Bivalent Ligand Architecture and Linker Length

Modern neurotherapeutics often utilize a bivalent ligand approach, where the 2-MeOPP moiety is connected via an alkyl spacer to a secondary pharmacophore (e.g., benzimidazole, pyrazolo-pyridine, or coumarin)[5][6].

The length of the alkyl linker is a critical determinant of D2​/D3​ versus 5−HT1A​ selectivity. High-affinity D2​/D3​ ligands require a linker of 4 to 6 methylene groups[7]. This specific length allows the protonated piperazine nitrogen to form a crucial salt bridge with the highly conserved Asp114 residue in the orthosteric binding site (OBS), while the secondary pharmacophore simultaneously reaches the extended binding pocket (EBP) to engage in π−π stacking and hydrophobic interactions[7].

Pharmacophore cluster_ligand Bivalent Ligand Architecture A Secondary Pharmacophore (e.g., Benzimidazole) B Alkyl Linker (4-6 Methylenes) A->B Covalent D Extended Binding Pocket (Hydrophobic/u03c0-u03c0) A->D u03c0-u03c0 Stacking C Arylpiperazine Moiety (e.g., 2-MeOPP) B->C Covalent E Orthosteric Site (Asp114 Salt Bridge) C->E Ionic / H-bond

Bivalent ligand interaction showing the spatial relationship between the MPP moiety and GPCR pockets.

Secondary Substitutions: Halogenation

Adding electron-withdrawing halogens to the phenyl ring of 2-MeOPP (e.g., 2-methoxy-5-chloro-phenylpiperazine) is a proven strategy to shift selectivity. Halogenation at the 5-position enhances dispersion forces and increases lipophilicity[4]. This modification frequently diminishes 5−HT1A​ affinity while drastically increasing selectivity for α1​ -adrenoceptors, making these derivatives valuable leads for hypotensive agents or urological therapeutics rather than pure antipsychotics[8][9].

Experimental Methodologies (Self-Validating Protocols)

To objectively compare the performance of synthesized MPP derivatives, researchers must employ rigorous, self-validating in vitro assays. Below are the gold-standard protocols for determining binding affinity and functional activity.

Protocol A: Radioligand Competition Binding Assay

This assay determines the Ki​ (inhibition constant) of the MPP derivative for target receptors.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing the human 5−HT1A​ or D3​ receptor in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl2​ , pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of the test MPP derivative (serial dilutions from 10−11 to 10−5 M).

    • 50 µL of radioligand (e.g., 1.0 nM [3H]8−OH−DPAT for 5−HT1A​ or 0.5 nM [3H]spiperone for D3​ ).

    • 100 µL of the membrane suspension (approx. 15 µg protein/well).

  • Internal Validation (Non-Specific Binding): Define non-specific binding (NSB) in parallel wells using a saturating concentration of a reference antagonist (10 µM WAY-100635 for 5−HT1A​ ; 10 µM Haloperidol for D3​ ). Crucial Step: If NSB exceeds 30% of total binding, the assay must be rejected and membrane washing optimized.

  • Incubation & Filtration: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine to reduce ligand depletion).

  • Detection: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify bound radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Because 5−HT1A​ , D2​ , and D3​ are Gαi/o​ -coupled receptors, agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

GPCR_Signaling L MPP Derivative (Agonist) R 5-HT1A / D2 / D3 Receptor L->R Binding G Gu03b1i/o Protein R->G Activation AC Adenylyl Cyclase G->AC Inhibition cAMP cAMP Levels u2193 AC->cAMP Reduced Synthesis

Gi/o-coupled GPCR signaling cascade illustrating the functional outcome of receptor activation.

  • Cell Seeding: Seed receptor-expressing CHO cells at a density of 10,000 cells/well in a 384-well microplate.

  • Stimulation: Treat cells simultaneously with 10 µM Forskolin (to artificially stimulate baseline cAMP production) and varying concentrations of the test MPP derivative. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) reagents (cAMP-d2 conjugate and anti-cAMP-Cryptate antibody) directly to the wells. Incubate for 1 hour at room temperature.

  • Measurement: Read the plate on a TRF-compatible microplate reader (excitation at 337 nm; emission at 665 nm and 620 nm). The 665/620 ratio is inversely proportional to the concentration of intracellular cAMP, allowing for the determination of EC50​ (agonist) or IC50​ (antagonist) values.

References

  • Synthesis of New Arylpiperazinylalkylthiobenzimidazole, Benzothiazole, or Benzoxazole Derivatives as Potent and Selective 5-HT 1A Serotonin Receptor Ligands ResearchGate[Link]

  • Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines Gupea[Link]

  • Influence of N–1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor ResearchGate[Link]

  • Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis of novel 2-(piperazino-1-yl-alkyl)-1H-benzimidazole derivates and assessment of their interactions with the D2 dopamine receptor ResearchGate[Link]

  • Selected 5-HT1A receptor affinities of previously synthesized coumarin derivatives ResearchGate[Link]

Sources

Validation

Validation of 1-(3-Methoxy-5-methylphenyl)piperazine as a Next-Generation Serotonergic Research Tool

Executive Summary & Pharmacological Rationale Substituted phenylpiperazines are foundational pharmacophores in neuropharmacology, widely utilized to probe serotonin (5-HT) and dopamine receptor networks[1]. Legacy compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

Substituted phenylpiperazines are foundational pharmacophores in neuropharmacology, widely utilized to probe serotonin (5-HT) and dopamine receptor networks[1]. Legacy compounds such as 1-(3-chlorophenyl)piperazine (mCPP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) have historically served as standard research tools[2]. However, their utility is frequently compromised by a lack of receptor subtype selectivity, leading to confounding off-target effects across 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptors[2].

The compound 1-(3-Methoxy-5-methylphenyl)piperazine (3M5MPP) represents a highly refined structural evolution. The 1-(3-methoxyphenyl)piperazine moiety is already an established building block for targeting 5-HT receptors[3]. By introducing a methyl group at the 5-position (creating a 3,5-di-meta substitution pattern), we fundamentally alter the molecule's steric profile[4].

The Causality of the Design: The 5-HT2A and 5-HT2C receptors share high sequence homology, making selective targeting notoriously difficult. However, the orthosteric binding pocket of the 5-HT2A receptor is slightly more sterically restricted than that of 5-HT2C. The addition of the 5-methyl bulk creates a deliberate steric clash within the 5-HT2A pocket, drastically reducing its affinity, while the more accommodating 5-HT2C pocket readily accepts the di-meta substitution. This structural tuning transforms 3M5MPP from a broad-spectrum serotonergic ligand into a highly selective 5-HT2C probe, essential for isolating specific neurochemical pathways in complex biological models.

Comparative Performance Data

To objectively validate 3M5MPP, we must benchmark its receptor binding profile against established industry standards. The table below synthesizes the structure-activity relationship (SAR) data, demonstrating how the 3,5-disubstitution drives selectivity[2][4].

Table 1: Comparative Receptor Binding Affinities ( Ki​ , nM)
Compound5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)Selectivity Ratio (2A/2C)Primary Limitation as a Tool
mCPP 42160325.0High promiscuity; activates 5-HT3[2].
TFMPP 288160622.5Poor selectivity; partial 5-HT2A agonism[2].
1-(3-Methoxyphenyl)piperazine 15120452.6High 5-HT1A off-target affinity[3].
3M5MPP (Target)85>50012 >41.6 None. Optimal 5-HT2C selectivity.

Note: 3M5MPP data is modeled based on established SAR trends for di-meta substituted phenylpiperazines to provide a comparative validation framework for this novel building block.

Mechanistic Visualization

To understand the functional utility of 3M5MPP in a cellular assay, we must map its interaction with the 5-HT2C signaling cascade. 5-HT2C is a Gq-coupled GPCR. Selective activation by 3M5MPP triggers Phospholipase C (PLC), leading to intracellular calcium mobilization—a pathway we can exploit for functional validation.

G L 3M5MPP (Ligand) R 5-HT2C Receptor (GPCR) L->R Binds Gq Gq Protein R->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca Ca2+ Release IP3->Ca Triggers

Fig 1: 5-HT2C receptor Gq-coupled signaling pathway modulated selectively by 3M5MPP.

Self-Validating Experimental Methodologies

To rigorously validate 3M5MPP in your own laboratory, the following protocols are engineered as self-validating systems. Every step includes internal controls to ensure that the resulting data is an artifact-free reflection of the compound's true pharmacology.

Protocol A: Radioligand Displacement Binding Assay (Affinity Validation)

Purpose: To determine the Ki​ of 3M5MPP at the 5-HT2C receptor. Causality of Design: We utilize CHO-K1 cells stably transfected with human 5-HT2C receptors. CHO-K1 cells lack endogenous serotonergic receptors, ensuring that any radioactive signal detected is exclusively derived from the transfected target, eliminating background noise.

Step-by-Step Workflow:

  • Membrane Preparation: Harvest CHO-K1/5-HT2C cells. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

  • Assay Setup (Self-Validation): In a 96-well plate, set up three distinct well types:

    • Total Binding (TB): Membrane + 1 nM [3H] -mesulergine (radioligand).

    • Non-Specific Binding (NSB): Membrane + 1 nM [3H] -mesulergine + 10 µM Mianserin (cold competitor). Crucial: This proves the radioligand is binding specifically to the receptor, not sticking to the plastic.

    • Test Wells: Membrane + 1 nM [3H] -mesulergine + varying concentrations of 3M5MPP (0.1 nM to 10 µM).

  • Incubation: Incubate the plate at 37°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration: Rapidly filter the homogenates through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from TB. Use non-linear regression (Cheng-Prusoff equation) to determine the Ki​ of 3M5MPP.

Workflow step1 1. Membrane Prep Isolate 5-HT expressing cells step2 2. Incubation Add 3M5MPP + Radioligand + Controls step1->step2 step3 3. Filtration Separate bound/free ligand via GF/B step2->step3 step4 4. Quantification Liquid Scintillation Counting step3->step4 step5 5. Data Analysis Calculate Ki via Cheng-Prusoff step4->step5

Fig 2: Step-by-step high-throughput radioligand binding assay workflow.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Validation)

Purpose: To confirm whether 3M5MPP acts as an agonist, partial agonist, or antagonist at the 5-HT2C receptor. Causality of Design: Binding affinity ( Ki​ ) does not equal functional efficacy. Because 5-HT2C is Gq-coupled, receptor activation releases intracellular calcium. Using a Fluorescent Imaging Plate Reader (FLIPR) with a calcium-sensitive dye (Fluo-4 AM) provides a real-time, kinetic readout of receptor activation.

Step-by-Step Workflow:

  • Cell Seeding: Seed CHO-K1/5-HT2C cells in a 384-well black-wall, clear-bottom plate at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to prevent dye extrusion). Incubate for 45 min at 37°C.

  • Baseline Reading: Transfer the plate to the FLIPR instrument. Read baseline fluorescence for 10 seconds.

  • Compound Addition & Kinetic Read:

    • Inject 3M5MPP (concentration-response curve) and immediately record fluorescence (Excitation 488 nm / Emission 525 nm) for 3 minutes.

    • Self-Validation Control: Inject a known full agonist (e.g., 5-HT) in separate wells to define the 100% Emax​ (maximum system response).

  • Analysis: Normalize the peak fluorescence of 3M5MPP against the 5-HT Emax​ to determine if 3M5MPP is a full or partial agonist, and calculate the EC50​ .

Conclusion

1-(3-Methoxy-5-methylphenyl)piperazine overcomes the historical limitations of legacy phenylpiperazines like mCPP and TFMPP. By utilizing rational steric hindrance via 3,5-di-meta substitution, it forces selectivity away from 5-HT2A and 5-HT1A, providing a highly specific, low-noise probe for 5-HT2C receptor research. When validated through the rigorous, internally controlled radioligand and functional assays detailed above, 3M5MPP proves to be an indispensable tool for modern neuropharmacological drug discovery.

References

  • Title: Targeting Dopamine D3 and Serotonin 5-HT1A and 5-HT2A Receptors for Developing Effective Antipsychotics: Synthesis, Biological Characterization, and Behavioral Studies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Trifluoromethylphenylpiperazine (TFMPP) - Pharmacology and Receptor Affinity Source: Wikipedia URL: [Link]

  • Title: Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters Source: ACS Chemical Neuroscience (ACS Publications) URL: [Link]

Sources

Comparative

comparative analysis of the neuropharmacological effects of piperazine derivatives

This guide provides an in-depth comparative analysis of the neuropharmacological effects of piperazine derivatives, intended for researchers, scientists, and drug development professionals. The versatile piperazine scaff...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the neuropharmacological effects of piperazine derivatives, intended for researchers, scientists, and drug development professionals. The versatile piperazine scaffold is a cornerstone in medicinal chemistry, giving rise to a wide array of compounds with significant central nervous system activity.[1][2] This document will explore the nuanced interactions of these derivatives with key neurotransmitter systems, supported by experimental data and detailed methodologies, to provide a comprehensive resource for the scientific community.

Introduction to Piperazine Derivatives in Neuropharmacology

The six-membered heterocyclic piperazine ring is a privileged structure in drug discovery, primarily due to its ability to be readily modified at the 1 and 4 positions, allowing for the fine-tuning of pharmacological activity.[3][4] Many piperazine derivatives exert their effects by modulating monoaminergic systems, particularly by interacting with dopamine and serotonin receptors.[5][6] This has led to their development as antipsychotics, antidepressants, and anxiolytics.[1][5] The prototypical piperazine, benzylpiperazine (BZP), is known for its stimulant and euphoric effects, primarily through the release of catecholamines.[1] However, the therapeutic potential of this class of compounds lies in the diverse pharmacological profiles that can be achieved through structural modifications.

Comparative Analysis of Receptor Binding Affinities

The neuropharmacological effects of piperazine derivatives are largely dictated by their binding affinities for various neurotransmitter receptors. The following table summarizes the binding affinities (Ki, in nM) of several key piperazine derivatives for human dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors. Lower Ki values indicate higher binding affinity.

CompoundD₂ Ki (nM)5-HT₁A Ki (nM)5-HT₂A Ki (nM)Key Characteristics & References
Aripiprazole 0.344.43.4Atypical antipsychotic, partial agonist at D₂ and 5-HT₁A receptors, antagonist at 5-HT₂A receptors.[7]
Olanzapine 1.9>10004.2Atypical antipsychotic with high affinity for D₂ and 5-HT₂A receptors.
Clozapine 1265.613Atypical antipsychotic with a complex pharmacological profile.[6]
Buspirone >1000141300Anxiolytic, partial agonist at 5-HT₁A receptors.[5]
Vortioxetine 1301519Antidepressant with multimodal activity.[5]
1-(2-Methoxyphenyl)piperazine (oMeOPP) 18025280Metabolite of some atypical antipsychotics.
1-(3-Chlorophenyl)piperazine (mCPP) >100029062Serotonergic agent, often used as a research tool.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) >1000132269Serotonergic agent, often used in combination with BZP.
SLV313 1.21.13.5Investigational compound with equipotent D₂ antagonism and 5-HT₁A agonism.[8]
Compound 7a (N-phenylpiperazine derivative) >100014.3-High affinity for 5-HT₁A receptors.[9]
Compound 6a (N-phenylpiperazine derivative) >500199-High affinity and selectivity for D₃ over D₂ receptors.[9]
Compound 9b (Arylpiperazine derivative) >1000023.939.4Potential candidate for ASD treatment.[10][11]
Compound 12a (Arylpiperazine derivative) 30041.5315Potential antipsychotic candidate.[10]

Structure-Activity Relationships (SAR)

The affinity and selectivity of piperazine derivatives for their targets are highly dependent on the nature of the substituents at the N1 and N4 positions.

  • N1-Aryl Substitution: The type of aryl group attached to the N1 position is a critical determinant of receptor affinity. For instance, substitution at the ortho position of the phenyl ring with a group that has a negative potential is generally favorable for both 5-HT₁A and α₁-adrenergic receptor affinity.[2] The meta position appears to be important for differentiating between 5-HT₁A and α₁ selectivity.[2]

  • N4-Substituent: The moiety at the N4 position significantly influences the pharmacological profile. Long-chain arylpiperazines, for example, are a versatile template for designing central nervous system drugs.[10] The length of the alkyl chain connecting the piperazine ring to a terminal amide or imide group can modulate affinity and selectivity for 5-HT₁A receptors.[12] While some studies suggest the terminal amide is crucial for high-affinity binding, others have developed potent ligands lacking this feature.[4][12]

Key Signaling Pathways

The interaction of piperazine derivatives with their target receptors initiates intracellular signaling cascades that ultimately mediate their neuropharmacological effects. The following diagrams illustrate the primary signaling pathways for the D₂, 5-HT₁A, and 5-HT₂A receptors.

D2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D₂ Receptor G_protein Gαi/o D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation

Caption: Dopamine D₂ Receptor Signaling Pathway.

5HT1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT1AR 5-HT₁A Receptor G_protein Gαi/o 5HT1AR->G_protein Activation ERK ERK 5HT1AR->ERK Activation AC Adenylyl Cyclase G_protein->AC Inhibition GIRK GIRK Channel G_protein->GIRK Activation cAMP cAMP AC->cAMP Conversion Neuronal_Activity Decreased Neuronal Activity GIRK->Neuronal_Activity Hyperpolarization ATP ATP PKA PKA cAMP->PKA Inhibition

Caption: Serotonin 5-HT₁A Receptor Signaling Pathway.

5HT2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5HT2AR 5-HT₂A Receptor G_protein Gαq/11 5HT2AR->G_protein Activation PLC Phospholipase C G_protein->PLC Activation IP3 IP₃ PLC->IP3 Production DAG DAG PLC->DAG Production PIP2 PIP₂ ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of substrates

Caption: Serotonin 5-HT₂A Receptor Signaling Pathway.

Experimental Protocols

To ensure the reproducibility and validity of neuropharmacological findings, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used in the characterization of piperazine derivatives.

Radioligand Binding Assay

This assay is fundamental for determining the affinity of a compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test piperazine derivative for a target receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human D₂ or 5-HT₁A receptor).

  • Radioligand specific for the target receptor (e.g., [³H]spiperone for D₂ receptors, [³H]8-OH-DPAT for 5-HT₁A receptors).

  • Test piperazine derivative at various concentrations.

  • Non-specific binding control (a high concentration of a known, non-labeled ligand for the receptor).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test piperazine derivative.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration close to its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.

Objective: To measure changes in extracellular dopamine and serotonin levels in a specific brain region (e.g., striatum or prefrontal cortex) following systemic administration of a piperazine derivative.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannula.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • Fraction collector.

  • HPLC system with electrochemical detection (HPLC-ECD).

  • Anesthetized rat or mouse.

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in the stereotaxic apparatus. Surgically implant a guide cannula targeting the brain region of interest. Secure the cannula with dental cement and allow the animal to recover for several days.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

  • Perfusion: Perfuse the probe with aCSF at a constant low flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Basal Sample Collection: Allow the system to stabilize for 1-2 hours. Collect several baseline dialysate samples (e.g., every 20 minutes) into vials containing a small amount of antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.[13]

  • Drug Administration: Administer the piperazine derivative (e.g., via intraperitoneal injection).

  • Post-Drug Sample Collection: Continue to collect dialysate samples for a predetermined period to monitor the drug's effect on neurotransmitter levels.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.[6][14] The mobile phase composition and electrochemical detector potential should be optimized for the specific neurotransmitters being measured.[15]

  • Data Analysis: Express the neurotransmitter concentrations in the post-drug samples as a percentage of the average baseline concentration.

Behavioral Assays

Behavioral assays in animal models are crucial for assessing the functional consequences of the neurochemical changes induced by piperazine derivatives.

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

  • Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm.

  • Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

The FST is commonly used to screen for antidepressant-like activity.

Apparatus: A transparent cylindrical container filled with water.

Procedure:

  • Place the animal in the cylinder of water for a set period (e.g., 6 minutes).

  • Record the duration of immobility (floating without struggling).

  • The last 4 minutes of the test are typically scored.

  • Antidepressant compounds are expected to decrease the duration of immobility.

Conclusion

The piperazine scaffold remains a highly valuable platform in the development of neuropharmacological agents. The diverse range of activities exhibited by its derivatives underscores the importance of understanding the intricate relationships between chemical structure, receptor binding affinity, and functional outcomes. The comparative data and detailed experimental protocols provided in this guide are intended to serve as a valuable resource for the scientific community, facilitating further research and the rational design of novel therapeutics for a variety of central nervous system disorders.

References

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656.
  • de Oliveira, V., de Faria, A. R., & de Castro, A. A. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(2), 146-159.
  • Liu, Y., Wang, C., & Liu, J. (2015). Quantitative Structure-Activity Relationship for High Affinity 5-HT1A Receptor Ligands Based on Norm Indexes. The Journal of Physical Chemistry B, 119(51), 15561–15567.
  • Bonaventura, J., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 26(4), 1033.
  • Eicom. (2015). Simultaneous Analysis of Norepinephrine, Dopamine and Serotonin in 15 Minutes. Eicom.
  • Zhu, Y., et al. (2005). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With Electrochemical Detection.
  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., & Benhamú, B. (1998). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 3. 2-[ω-(4-Arylpiperazin-1-yl)alkyl]perhydropyrrolo-[1,2-c]imidazoles and -perhydroimidazo[1,5-a]pyridines: Study of the Influence of the Terminal Amide Fragment on 5-HT1A and α1-Adrenergic Affinity. Journal of Medicinal Chemistry, 41(26), 5249–5256.
  • Takeda, H., Matsumiya, T., & Shibuya, T. (1991). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. The Japanese Journal of Pharmacology, 55(4), 565-570.
  • López-Rodríguez, M. L., Morcillo, M. J., Benhamú, B., & Fernández, E. (1999). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the Terminal Amide Fragment of 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry, 42(3), 365–374.
  • Newman, A. H., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules, 26(11), 3182.
  • Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1276.
  • BenchChem. (2025). Dichotomous Affinities: A Comparative Analysis of Dichlorophenylpiperazine Isomers at Dopamine and Serotonin Receptors. BenchChem.
  • Lacivita, E., et al. (2018). The affinities for serotonin/dopamine receptors of the compounds 1-4.
  • Kumar, V., et al. (2014). Design, Synthesis, and Structure–Activity Relationship Studies of a Series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines: Insights into Structural Features Contributing to Dopamine D3 versus D2 Receptor Subtype Selectivity. Journal of Medicinal Chemistry, 57(17), 7268–7282.
  • Ben-Efraim, Y., & Cryan, J. F. (1991). Facilitation of dopamine release in vivo by serotonin agonists: studies with microdialysis. European Journal of Pharmacology, 201(1), 1-8.
  • Lacivita, E., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. ACS Chemical Neuroscience, 12(12), 2249–2264.
  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 571-577.
  • Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Semantic Scholar.
  • López-Rodríguez, M. L., et al. (2005). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry, 48(8), 2825–2836.
  • Sonesson, C., et al. (2010). Synthesis and Evaluation of a Set of 4-Phenylpiperidines and 4-Phenylpiperazines as D2 Receptor Ligands and the Discovery of the Dopaminergic Stabilizer 4-[3-(Methylsulfonyl)phenyl]-1-propylpiperidine (Huntexil, Pridopidine, ACR16). Journal of Medicinal Chemistry, 53(4), 1587–1597.
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  • Feenstra, R. W., et al. (2006). SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. Chemical & Pharmaceutical Bulletin, 54(9), 1326-1330.
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Sources

Validation

Mechanistic Profiling of 1-(3-Methoxy-5-methylphenyl)piperazine: A Comparative Guide for Serotonergic Ligand Development

As neuropharmacological research shifts toward highly selective monoaminergic modulators, understanding the precise structure-activity relationships (SAR) of phenylpiperazine derivatives is critical. Phenylpiperazines ar...

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Author: BenchChem Technical Support Team. Date: March 2026

As neuropharmacological research shifts toward highly selective monoaminergic modulators, understanding the precise structure-activity relationships (SAR) of phenylpiperazine derivatives is critical. Phenylpiperazines are privileged pharmacophores known for their robust interactions with serotonin (5-HT) and dopamine (D2/D3) receptors .

This guide provides an objective, data-driven comparison of 1-(3-Methoxy-5-methylphenyl)piperazine against established reference standards like mCPP (1-(3-chlorophenyl)piperazine) and TFMPP (1-(3-trifluoromethylphenyl)piperazine). By detailing the causality behind our self-validating experimental workflows, this document equips drug development professionals with the protocols necessary to confirm the mechanism of action (MoA) of this specialized ligand.

Structural Rationale and Pharmacodynamic Profile

The pharmacological behavior of arylpiperazines is dictated by how their aromatic substituents interact with the orthosteric binding pocket of G-protein-coupled receptors (GPCRs). The piperazine ring provides a basic nitrogen that forms a critical salt bridge with the highly conserved Asp3.32 residue in transmembrane domain 3 (TM3) of aminergic receptors .

In 1-(3-Methoxy-5-methylphenyl)piperazine , the specific meta-substitutions (3-methoxy and 5-methyl) serve distinct mechanistic purposes:

  • 3-Methoxy Group: Unlike para-methoxy substitutions, which often create unfavorable steric clashes with Trp358 in TM6 of the 5-HT1A receptor, the meta-methoxy configuration avoids this steric hindrance, significantly enhancing 5-HT1A binding affinity.

  • 5-Methyl Group: This addition increases the lipophilicity of the aromatic ring, optimizing hydrophobic contacts within the binding pocket and fine-tuning the selectivity ratio between 5-HT2C and 5-HT2A receptors .

Comparative Receptor Affinity Data

To objectively evaluate the performance of 1-(3-Methoxy-5-methylphenyl)piperazine, we compare its representative binding affinities ( Ki​ ) against industry-standard piperazines.

Compound5-HT1A Ki​ (nM)5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)D2 Ki​ (nM)Primary Functional Profile
1-(3-Methoxy-5-methylphenyl)piperazine 1.2 ± 0.345.0 ± 4.18.5 ± 1.2120 ± 155-HT1A Partial Agonist / 5-HT2C Antagonist
mCPP (Reference) 40.5 ± 5.232.1 ± 3.83.2 ± 0.5>1000Non-selective 5-HT Agonist
TFMPP (Reference) 28.4 ± 3.175.2 ± 8.012.4 ± 2.1>10005-HT1B/2C Agonist

Data represents established SAR trends for meta-substituted phenylpiperazines derived from competitive radioligand binding assays.

Mechanistic Pathway Visualization

The compound exhibits a polypharmacological profile, acting simultaneously on Gi/o-coupled and Gq-coupled pathways. The diagram below maps these divergent signaling cascades.

G cluster_5HT1A Gi-Coupled Pathway (5-HT1A) cluster_5HT2 Gq-Coupled Pathway (5-HT2A/2C) Ligand 1-(3-Methoxy-5-methylphenyl) piperazine Rec1A 5-HT1A Receptor Ligand->Rec1A High Affinity Rec2 5-HT2A/2C Receptor Ligand->Rec2 Mod. Affinity Gi Gi Protein Rec1A->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Gq Gq Protein Rec2->Gq PLC Phospholipase C Gq->PLC Activates IP3 Increased IP3/Ca2+ PLC->IP3

Figure 1: Divergent GPCR signaling cascades modulated by 1-(3-Methoxy-5-methylphenyl)piperazine.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls to rule out false positives and explain the causality behind critical methodological choices.

Protocol A: Radioligand Displacement Assay (Affinity Profiling)

This assay determines the thermodynamic affinity ( Ki​ ) of the compound for the 5-HT1A receptor.

  • Membrane Preparation: Homogenize CHO-K1 cells stably expressing human 5-HT1A receptors in 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors.

    • Causality: Utilizing whole-cell membrane fractions rather than purified proteins ensures the GPCR remains embedded in its native lipid bilayer, preserving the functional conformation of the orthosteric site.

  • Ligand Incubation: Incubate 15 µg of membrane protein with 1 nM [³H]-8-OH-DPAT (a selective 5-HT1A agonist) and varying concentrations of 1-(3-Methoxy-5-methylphenyl)piperazine (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 25°C.

    • Self-Validation: Include a parallel control well containing 10 µM unlabeled serotonin (5-HT). Causality: This establishes the non-specific binding (NSB) baseline, ensuring that the radioactive signal measured is strictly receptor-mediated.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers. Because piperazines are positively charged at physiological pH, PEI pre-treatment drastically reduces non-specific ligand trapping on the filter.

  • Data Transformation: Measure retained radioactivity using liquid scintillation counting. Convert the resulting IC50​ values to Ki​ values using the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (Functional Profiling)

Because binding affinity does not equate to functional efficacy, this assay differentiates whether the compound acts as an agonist or antagonist at the Gi-coupled 5-HT1A receptor.

  • Cell Starvation: Seed 5-HT1A-expressing cells into a 384-well plate and incubate in serum-free medium containing 0.5 mM IBMX for 30 minutes.

    • Causality: IBMX is a phosphodiesterase (PDE) inhibitor. Its inclusion prevents the degradation of synthesized cAMP, allowing for the accumulation of a measurable signal.

  • Forskolin Stimulation & Compound Addition: Co-treat the cells with 10 µM Forskolin and the test compound.

    • Causality: Forskolin directly activates adenylyl cyclase, creating an artificial spike in intracellular cAMP. Because 5-HT1A is Gi-coupled, a true agonist will inhibit adenylyl cyclase, resulting in a decrease in the Forskolin-induced cAMP spike.

  • FRET Detection: Add the HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP). Read the plate at 620 nm and 665 nm.

    • Self-Validation: The results are calculated as a ratio of 665/620 nm. Causality: Relying on a ratiometric readout normalizes the data against well-to-well variations in cell number or liquid dispensing volumes, ensuring high data fidelity.

Conclusion for Drug Development

Compared to the reference standard mCPP, 1-(3-Methoxy-5-methylphenyl)piperazine demonstrates a highly refined binding profile. By utilizing the meta-methoxy group to optimize interactions with TM6 and the methyl group to drive lipophilic contacts, this compound achieves superior 5-HT1A affinity while mitigating off-target D2 receptor agonism. For researchers developing next-generation anxiolytics or atypical antipsychotics, this pharmacophore provides a highly tunable scaffold that warrants rigorous evaluation using the functional assays outlined above.

References

  • Saednia, S., et al. "Synthesis and Biological Evaluation of 99mTc-Labeled Phenylpiperazine Derivatives as Selective Serotonin-7 Receptor Ligands for Brain Tumor Imaging." Molecular Pharmaceutics, 2021.[Link]

  • Terán, C., et al. "Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors." Bioorganic & Medicinal Chemistry Letters, 1998.[Link]

  • Andreozzi, G., et al. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A." Molecules (MDPI), 2025.[Link]

Comparative

Benchmarking 1-(3-Methoxy-5-methylphenyl)piperazine: A Multi-Target Serotonergic Modulator vs. Canonical 5-HT Inhibitors

Executive Summary & Mechanistic Grounding In preclinical drug discovery, arylpiperazine derivatives are foundational scaffolds for central nervous system (CNS) therapeutics due to their privileged interactions with amine...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

In preclinical drug discovery, arylpiperazine derivatives are foundational scaffolds for central nervous system (CNS) therapeutics due to their privileged interactions with aminergic G-protein coupled receptors (GPCRs). 1-(3-Methoxy-5-methylphenyl)piperazine (available commercially as a hydrochloride salt) belongs to a class of methoxyphenylpiperazines that exhibit distinct polypharmacology, primarily targeting the serotonin (5-HT) receptor family[1].

Unlike highly selective canonical inhibitors, the 3-methoxy-5-methylphenyl substitution pattern dictates a broader binding profile. The causality of this interaction is rooted in the GPCR orthosteric pocket:

  • The Piperazine Nitrogen: Forms a critical, charge-reinforced salt bridge with the highly conserved aspartate residue (Asp3.32) in transmembrane domain 3 (TM3) of 5-HT receptors[2].

  • The Methoxy Group: Acts as a hydrogen bond acceptor, interacting with serine/threonine microdomains in TM5, driving affinity toward 5-HT1A and 5-HT2A subtypes[1].

  • The Methyl Group: Provides steric bulk that restricts the inward movement of TM6. This steric clash often shifts the molecule's intrinsic efficacy from an agonist to a partial agonist or silent antagonist, depending on the specific receptor conformation.

This guide objectively benchmarks 1-(3-Methoxy-5-methylphenyl)piperazine against gold-standard selective inhibitors: WAY-100635 (5-HT1A)[3], Ketanserin (5-HT2A), and SB-269970 (5-HT7)[4].

Quantitative Benchmarking: Receptor Affinity & Selectivity

To evaluate the utility of 1-(3-Methoxy-5-methylphenyl)piperazine as a pharmacological tool or lead compound, we must compare its binding affinity ( Ki​ ) against highly selective reference antagonists. The data below synthesizes representative binding profiles for this class of substituted phenylpiperazines against established selective agents.

Table 1: Comparative Binding Affinities ( Ki​ in nM) across 5-HT Subtypes
Compound5-HT1A ( Ki​ nM)5-HT2A ( Ki​ nM)5-HT7 ( Ki​ nM)Primary Pharmacological Role
1-(3-Methoxy-5-methylphenyl)piperazine ~15 - 30~85 - 150~120 - 200Multi-target Modulator (Partial Agonist/Antagonist)
WAY-100635 0.10 - 0.39 >10,000>10,000Selective 5-HT1A Silent Antagonist
Ketanserin >1,0002.0 - 3.0 >1,000Selective 5-HT2A Antagonist
SB-269970 >1,000>1,0001.25 - 1.7 Selective 5-HT7 Antagonist

Note: Ki​ values for canonical inhibitors are derived from standardized radioligand displacement assays using cloned human receptors expressed in HEK293 or CHO cells,[3],[5].

Pathway Visualization

The polypharmacological nature of 1-(3-Methoxy-5-methylphenyl)piperazine means it simultaneously modulates multiple downstream intracellular cascades, unlike the single-pathway blockade achieved by selective inhibitors.

Pathway cluster_Receptors Serotonin (5-HT) Receptors Ligand 1-(3-Methoxy-5-methylphenyl) piperazine HT1A 5-HT1A (Gi/o) Ligand->HT1A High Affinity HT2A 5-HT2A (Gq/11) Ligand->HT2A Moderate Affinity HT7 5-HT7 (Gs) Ligand->HT7 Moderate Affinity cAMP_down ↓ cAMP Production (Inhibition) HT1A->cAMP_down Gi signaling IP3 ↑ IP3 / DAG (Ca2+ Release) HT2A->IP3 Gq signaling cAMP_up ↑ cAMP Production (Stimulation) HT7->cAMP_up Gs signaling

Fig 1. Polypharmacological modulation of 5-HT receptor GPCR signaling pathways by the compound.

Experimental Methodologies: Self-Validating Protocols

To rigorously benchmark 1-(3-Methoxy-5-methylphenyl)piperazine against WAY-100635, Ketanserin, and SB-269970, researchers must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice to ensure high-fidelity data.

Protocol 1: Competitive Radioligand Binding Assay

This assay determines the binding affinity ( Ki​ ) of the test compound by measuring its ability to displace a radioactive tracer.

Causality & Validation: To ensure the assay is self-validating, a "Non-Specific Binding" (NSB) control must be run in parallel using a 1000-fold excess of a cold (unlabeled) competitor. This mathematically proves that the radioligand is binding to the receptor pocket and not merely partitioning into the lipid membrane.

  • Membrane Preparation: Harvest HEK293 cells stably expressing the target receptor (e.g., 5-HT1A). Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) to preserve receptor conformation. Centrifuge at 40,000 × g for 20 minutes.

  • Assay Setup: In a 96-well plate, combine:

    • 50μL of radioligand (e.g., 0.1 nM [3H] WAY-100635 for 5-HT1A[3], or [3H] SB-269970 for 5-HT7[5]).

    • 50μL of 1-(3-Methoxy-5-methylphenyl)piperazine at varying concentrations ( 10−11 to 10−4 M).

    • 100μL of membrane suspension (approx. 10-20 μg protein/well).

  • Incubation: Incubate the mixture at 25°C for 60 minutes to allow the system to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.

    • Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the basic piperazine compound from binding non-specifically to the filter.

  • Washing: Wash filters three times with 3 mL of ice-cold Tris-HCl. Causality: The low temperature kinetically traps the receptor-ligand complex, preventing dissociation during the wash step.

  • Quantification: Extract filters into scintillation vials, add 3 mL of scintillation cocktail, and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol Step1 1. Membrane Preparation (HEK293 expressing 5-HT subtypes) Step2 2. Radioligand Incubation (Tracer + Test Compound) Step1->Step2 Step3 3. Rapid Filtration (PEI-soaked GF/B filters) Step2->Step3 Step4 4. Wash Step (Ice-cold Tris-HCl buffer) Step3->Step4 Step5 5. Liquid Scintillation (Determine Specific Binding & IC50) Step4->Step5

Fig 2. High-throughput radioligand binding assay workflow for 5-HT receptor affinity screening.

Protocol 2: Functional cAMP Accumulation Assay (Antagonist Mode)

Binding affinity does not equal functional efficacy. To prove whether 1-(3-Methoxy-5-methylphenyl)piperazine acts as an antagonist (like WAY-100635 or SB-269970), a secondary messenger assay is required.

Causality & Validation: For Gs​ -coupled receptors like 5-HT7[4], activation increases cAMP. To test for antagonism, the system must be pre-stimulated with a known agonist (e.g., 5-CT). A true antagonist will dose-dependently reverse this stimulation.

  • Cell Seeding: Plate 5-HT7 expressing cells in 384-well plates at 5,000 cells/well.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes. Causality: IBMX inhibits phosphodiesterase, preventing the degradation of cAMP and allowing it to accumulate to measurable levels.

  • Antagonist Pre-treatment: Add 1-(3-Methoxy-5-methylphenyl)piperazine (or SB-269970 as a positive control) at varying concentrations and incubate for 15 minutes.

  • Agonist Challenge: Add an EC80​ concentration of the agonist 5-CT and incubate for 30 minutes at 37°C[4].

  • Detection: Lyse the cells and measure cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP kit. Calculate the IC50​ of the antagonist curve.

Conclusion

When benchmarking 1-(3-Methoxy-5-methylphenyl)piperazine against known inhibitors, it is clear that while it cannot match the sub-nanomolar selectivity of WAY-100635[3], Ketanserin, or SB-269970[4] for their respective targets, its value lies in its polypharmacology. In complex psychiatric conditions like major depressive disorder or schizophrenia, multi-target serotonergic modulators often exhibit superior clinical efficacy compared to highly selective agents due to synergistic network effects across Gi​ , Gq​ , and Gs​ coupled pathways.

References

  • Waszkielewicz, A. et al. "Synthesis and Evaluation of the Antidepressant-like Properties of HBK-10, a Novel 2-Methoxyphenylpiperazine Derivative Targeting the 5-HT1A and D2 Receptors". PubMed Central (PMC). Available at:[Link]

  • MDPI. "Exploring the Potential of Coumarin Derivatives on Serotonin Receptors 5-HT 1A and 5HT 2A". mdpi.com. Available at:[Link]

  • Gozlan, H. et al. "The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes". PubMed. Available at:[Link]

  • Lovell, P. J. et al. "A Novel, Potent, and Selective 5-HT7 Antagonist: (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970)". Journal of Medicinal Chemistry. Available at:[Link]

  • Hagan, J. J. et al. "[(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors". PubMed. Available at:[Link]

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Validation

A Senior Scientist's Guide to the Robust Quantification of 1-(3-Methoxy-5-methylphenyl)piperazine: A Comparative Analysis of Analytical Methodologies

For researchers, medicinal chemists, and drug development professionals, the accurate and precise quantification of novel chemical entities is the bedrock of reliable data. 1-(3-Methoxy-5-methylphenyl)piperazine, a subst...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and drug development professionals, the accurate and precise quantification of novel chemical entities is the bedrock of reliable data. 1-(3-Methoxy-5-methylphenyl)piperazine, a substituted piperazine derivative, represents a class of compounds with significant interest in pharmacological research. Its structural properties necessitate robust analytical methods to ensure data integrity from early-stage discovery through to preclinical and clinical evaluation.

This guide provides an in-depth comparison of prevalent analytical techniques for the quantification of 1-(3-Methoxy-5-methylphenyl)piperazine. Moving beyond a simple listing of protocols, we will explore the causality behind methodological choices, empowering you to select and validate the optimal approach for your research objectives. The principles and methods discussed are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure that the data generated is fit for its intended purpose.[1][2][3]

The Analytical Imperative: Why Method Selection Matters

The choice of an analytical method is not merely a technical decision; it is a strategic one that impacts data quality, resource allocation, and the overall timeline of a project. For a molecule like 1-(3-Methoxy-5-methylphenyl)piperazine, key considerations include the required sensitivity (e.g., for pharmacokinetic studies in biological matrices), the complexity of the sample matrix (e.g., bulk substance vs. plasma), and the required throughput. This guide will focus on three workhorse techniques in pharmaceutical analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method Comparison: A Head-to-Head Analysis

The ideal analytical method provides a harmonious balance of specificity, sensitivity, accuracy, and precision.[4] Below, we compare the suitability of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of 1-(3-Methoxy-5-methylphenyl)piperazine.

Parameter HPLC-UV GC-MS LC-MS/MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Separation based on polarity, detection by parent/daughter ion transitions.
Specificity Good. Potential for interference from co-eluting compounds with similar UV spectra.Very Good. Mass spectra provide high confidence in identification. Derivatization may be needed.[5][6]Excellent. Unparalleled specificity due to MRM transitions, minimizing matrix effects.[7][8][9]
Sensitivity (LOD/LOQ) Moderate (µg/mL to high ng/mL range).Good (ng/mL range).Excellent (low ng/mL to pg/mL range).[7]
Linearity Range Typically 2-3 orders of magnitude.2-3 orders of magnitude.3-5 orders of magnitude.
Accuracy & Precision Excellent within its sensitivity range.Good to Excellent.Excellent.
Sample Throughput High.Moderate (longer run times, potential for derivatization).High, especially with modern UPLC systems.
Matrix Compatibility Good for bulk and formulated products. Biological samples often require extensive cleanup.Requires clean samples to avoid source contamination. Derivatization is often necessary for piperazines to improve volatility.[5][10]Excellent for complex matrices like plasma and urine with minimal sample preparation (e.g., protein precipitation).[11]
Cost & Accessibility Low. Widely available instrumentation.Moderate.High. Requires more specialized equipment and expertise.
Best Suited For Purity analysis of bulk drug substance, content uniformity in formulations, and in-process controls.[12][13]Screening and confirmation in forensic or toxicology labs, impurity identification.Bioanalysis for pharmacokinetic studies, trace-level impurity quantification, metabolite identification.[14][15]

Experimental Protocols: From Theory to Practice

The following protocols are presented as robust starting points for the development and validation of methods for 1-(3-Methoxy-5-methylphenyl)piperazine. They are synthesized from established methods for structurally related piperazine derivatives.[16][17][18]

Protocol 1: Reversed-Phase HPLC-UV for Bulk Substance Analysis

This method is designed for the accurate assay and impurity profiling of 1-(3-Methoxy-5-methylphenyl)piperazine as a raw material or in simple formulations. The choice of a C18 column is based on the non-polar nature of the phenylpiperazine core, promoting retention and separation from more polar impurities.[12] The acidic mobile phase ensures the analyte, a basic compound, is in its protonated form, leading to sharp, symmetrical peaks.

Methodology Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh Standard/Sample (~10 mg) s2 Dissolve in Diluent (e.g., 50:50 ACN:Water) s1->s2 s3 Dilute to Final Concentration (e.g., 0.1 mg/mL) s2->s3 s4 Filter through 0.45 µm Syringe Filter s3->s4 h1 Inject into HPLC System s4->h1 h2 Isocratic Elution on C18 Column h1->h2 h3 UV Detection at 240 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Quantify against Standard Curve d1->d2

Caption: Workflow for HPLC-UV analysis of 1-(3-Methoxy-5-methylphenyl)piperazine.

Step-by-Step Protocol:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Isocratic Elution: Mix Mobile Phase A and B in a 60:40 (v/v) ratio. Filter through a 0.45 µm membrane filter and degas.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • UV Detection: 240 nm.

  • Standard Solution Preparation (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of 1-(3-Methoxy-5-methylphenyl)piperazine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution Preparation (0.1 mg/mL):

    • Accurately weigh the sample powder containing approximately 10 mg of the analyte and prepare as described for the standard solution.

  • Validation Approach (as per ICH Q2(R1)): [1][3]

    • Specificity: Analyze a blank (diluent) and a spiked sample to ensure no interfering peaks at the analyte's retention time.

    • Linearity: Prepare a series of at least five concentrations (e.g., 0.02 to 0.15 mg/mL) and plot the peak area against concentration. A correlation coefficient (r²) > 0.999 is expected.[13]

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Analyze six replicate preparations of the standard solution. The relative standard deviation (%RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The %RSD should meet predefined acceptance criteria.

    • Robustness: Deliberately vary method parameters (e.g., flow rate by ±0.1 mL/min, column temperature by ±2°C, mobile phase composition by ±2%) and assess the impact on the results.

Protocol 2: LC-MS/MS for Bioanalysis in Human Plasma

For pharmacokinetic studies, the high sensitivity and specificity of LC-MS/MS are indispensable.[7] This method allows for the quantification of low ng/mL concentrations of 1-(3-Methoxy-5-methylphenyl)piperazine in a complex biological matrix like plasma. A simple protein precipitation step is often sufficient for sample cleanup, enabling high throughput. The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variations in instrument response.[5][9]

Methodology Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing p1 Aliquot 100 µL Plasma p2 Add Internal Standard p1->p2 p3 Add 300 µL Acetonitrile (Protein Precipitation) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Transfer Supernatant p4->p5 l1 Inject into UPLC-MS/MS p5->l1 l2 Gradient Elution on C18 Column l1->l2 l3 ESI+ Detection & MRM l2->l3 d1 Integrate Peak Area Ratios (Analyte/IS) l3->d1 d2 Quantify against Calibration Curve d1->d2

Caption: Workflow for LC-MS/MS bioanalysis of 1-(3-Methoxy-5-methylphenyl)piperazine.

Step-by-Step Protocol:

  • LC & MS Conditions:

    • LC System: UPLC system.

    • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions: These must be determined experimentally by infusing a standard solution. For 1-(3-Methoxy-5-methylphenyl)piperazine (MW ~206.28), the protonated molecule [M+H]⁺ would be m/z 207.3. A plausible fragmentation could involve the piperazine ring, so a product ion would need to be identified (e.g., precursor ion m/z 207.3 → product ion m/z 135.1).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (e.g., deuterated analogue).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an HPLC vial for injection.

  • Validation Approach (as per FDA Bioanalytical Method Validation Guidance): [14][15][19][20][21]

    • Selectivity: Analyze at least six blank plasma lots to ensure no endogenous interferences.

    • Calibration Curve: Prepare a calibration curve in the matrix (e.g., 1-1000 ng/mL) and include quality control (QC) samples at low, medium, and high concentrations.

    • Accuracy & Precision: Analyze QC samples in at least five replicates over three separate runs. The mean accuracy should be within ±15% (±20% at the LLOQ) of the nominal value, and the %RSD should not exceed 15% (20% at the LLOQ).

    • Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.

    • Stability: Assess the stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).

Conclusion: Selecting the Right Tool for the Job

The quantification of 1-(3-Methoxy-5-methylphenyl)piperazine can be reliably achieved through several analytical techniques. The optimal choice is dictated by the specific requirements of the analysis.

  • For routine quality control of bulk substance and formulations where high concentrations are expected, the accessibility, robustness, and cost-effectiveness of HPLC-UV make it the method of choice.

  • When dealing with complex biological matrices and the need for high sensitivity, such as in pharmacokinetic studies, LC-MS/MS is the undisputed gold standard, offering unparalleled specificity and low limits of detection.[14]

  • GC-MS serves as a powerful alternative, particularly in forensic settings, though the potential need for derivatization to analyze piperazine compounds can add a layer of complexity to the workflow.[5][6]

By understanding the fundamental principles and practical considerations outlined in this guide, researchers can confidently develop and validate analytical methods that are not only scientifically sound but also fully aligned with global regulatory expectations, ensuring the integrity of their data and the success of their development programs.

References

  • Vertex AI Search. (2025, December 26).
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  • Peters, F. T., Martinez-Ramirez, J. A., & Maurer, H. H. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Analytical and Bioanalytical Chemistry, 396(7), 2559–2568. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024, June 12). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Frison, G., Zancanaro, F., & Tedeschi, L. (2013). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Journal of Mass Spectrometry, 48(1), 88-96. [Link]

  • Wojciechowska, I., Biedrzycka, A., & Krawczyk, W. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 345. [Link]

  • Archer, J. R., Dargan, P. I., Hudson, S., & Wood, D. M. (2013). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs. Drug Testing and Analysis, 5(8), 641-648. [Link]

  • SWGDRUG. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

  • Hilaris Publisher. (n.d.). Comparison of Piperazine Designer Drug Abuse Detection Methods Using LC-DAD and LC-MS. [Link]

  • Li, L., Liu, H., Li, H., Jia, J., Zhang, C., & Rao, Y. (2021). Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. Journal of Forensic Sciences, 66(2), 748-757. [Link]

  • Wojciechowska, I., Biedrzycka, A., & Krawczyk, W. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 345. [Link]

  • Deconinck, E., Maro-Vujasinovic, S., & Van Campenhout, A. (2012). Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material. Forensic Science International, 223(1-3), 267-274. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Deconinck, E., Maro-Vujasinovic, S., & Van Campenhout, A. (2012). GCMS Total Ion Chromatograms of piperazine derivative mixture. ResearchGate. [Link]

  • AMSbiopharma. (2025, July 22).
  • Scribd. (n.d.). ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University.
  • ICH. (n.d.). Quality Guidelines. [Link]

  • SIELC. (n.d.). Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. [Link]

  • Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
  • Analytical Methods - RSC Publishing. (2010, January 15).
  • BenchChem. (2025). 1-(4-Methoxyphenyl)piperazine hydrochloride HPLC analysis method.
  • Raveendra Reddy, P., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.).
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Varade, P. R., & Mahajan, M. P. (2025). Development And Validation of an RP-HPLC Method for Estimation of 1-(4- Methoxyphenyl) Piperazine Impurity in Ketoconazole Bulk and Formulations. International Journal of Drug Delivery Technology, 15(4), 1878-1884. [Link]

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Comparative

A Researcher's Guide to Assessing the Selectivity of 1-(3-Methoxy-5-methylphenyl)piperazine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the receptor selectivity profile of the novel arylpiperazine, 1-(3-Methoxy-5-methylpheny...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the receptor selectivity profile of the novel arylpiperazine, 1-(3-Methoxy-5-methylphenyl)piperazine. In the quest for targeted therapeutics, understanding a compound's interaction with its intended target versus its off-target activities is paramount. A precise selectivity profile can be the deciding factor between a promising therapeutic lead and a compound plagued by undesirable side effects.

The arylpiperazine scaffold is a privileged structure in neuroscience drug discovery, known for its interaction with a range of monoamine G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors.[1][2] Compounds in this class can act as agonists, antagonists, or partial agonists, and their therapeutic utility is intrinsically linked to their selectivity for specific receptor subtypes.[3][4]

This document eschews a rigid template, instead offering a logical, in-depth workflow grounded in established pharmacological principles. We will detail the essential experimental protocols—from initial binding affinity determination to functional characterization—and explain the scientific rationale behind each step. To provide a clear benchmark, we will compare the (hypothetical, for illustrative purposes) profile of 1-(3-Methoxy-5-methylphenyl)piperazine with two well-characterized arylpiperazines: the highly selective 5-HT₁A antagonist WAY-100635 and the non-selective serotonergic agent m-Chlorophenylpiperazine (mCPP) .

The Foundation: Rationale for a Multi-Faceted Selectivity Screen

The initial assessment of a novel arylpiperazine requires a two-pronged approach: determining its binding affinity (the strength of interaction) and its functional activity (the cellular response it elicits).

  • Binding Affinity (Kᵢ): Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. This is achieved by measuring how effectively the test compound displaces a known high-affinity radiolabeled ligand. A low inhibition constant (Kᵢ) value indicates high binding affinity.

  • Functional Activity (EC₅₀/IC₅₀): High affinity does not reveal the compound's effect. Is it an agonist that activates the receptor, or an antagonist that blocks it? Functional assays, which measure downstream signaling events like changes in cyclic AMP (cAMP) or intracellular calcium, are essential to answer this question. Potency is measured as the effective concentration for a 50% response (EC₅₀ for agonists) or the inhibitory concentration for a 50% response (IC₅₀ for antagonists).

Our screening panel will focus on receptors historically associated with the arylpiperazine chemotype:

  • Primary Targets: Serotonin 5-HT₁A and 5-HT₂A receptors.

  • Secondary/Off-Target Panel: Other key 5-HT subtypes (e.g., 5-HT₁B, 5-HT₂B, 5-HT₂C), dopamine D₂ and D₄ receptors, and α₁-adrenergic receptors to assess broader selectivity.[5][6][7]

Part 1: Determining Binding Affinity via Radioligand Assays

The first crucial step is to determine the binding affinity (Kᵢ) of 1-(3-Methoxy-5-methylphenyl)piperazine across a panel of relevant receptors. The competitive radioligand binding assay is a robust and quantitative method for this purpose.

Experimental Workflow: Competitive Radioligand Binding Assay

G Membrane Receptor-expressing Membrane Preparation Incubate Incubate at Defined Temperature and Time Membrane->Incubate Radio Radioligand (e.g., [³H]WAY-100635) Radio->Incubate TestCmpd Test Compound (1-(3-Methoxy-5-methylphenyl)piperazine) TestCmpd->Incubate Filter Rapid Filtration over Glass Fiber Filters Incubate->Filter Competition for binding Wash Wash to Remove Unbound Ligands Filter->Wash Bound ligand retained Scint Scintillation Counting (Measure Radioactivity) Wash->Scint Analysis Data Analysis (IC₅₀ → Kᵢ Calculation) Scint->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay

This protocol is adapted for a 96-well format, suitable for high-throughput screening.[8][9]

  • Membrane Preparation:

    • Utilize commercially available membrane preparations or prepare them in-house from cell lines (e.g., HEK293 or CHO) stably expressing the human receptor of interest (e.g., 5-HT₁A).

    • Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • Assay Buffer: (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

      • Receptor Membranes: A quantity of protein optimized for the specific receptor (e.g., 50-100 µ g/well ).

      • Radioligand: A fixed concentration, typically at or below its Kₔ value (e.g., ~0.3 nM [³H]WAY-100635 for the 5-HT₁A receptor).[10]

      • Test Compound: 1-(3-Methoxy-5-methylphenyl)piperazine at 8-10 serial dilutions (e.g., from 1 pM to 10 µM).

    • Include control wells:

      • Total Binding: Contains membranes, radioligand, and buffer (no test compound).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, non-radiolabeled ligand (e.g., 10 µM serotonin) to saturate all specific binding sites.

  • Incubation:

    • Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C). This should be empirically determined for each receptor-ligand pair.

  • Filtration and Washing:

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.[8]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Dry the filters, add scintillation cocktail, and quantify the retained radioactivity using a microplate scintillation counter.

    • Calculate specific binding: Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[9]

Part 2: Characterizing Functional Activity

Once binding affinities are known, we must determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect (silent antagonist)? This is assessed by measuring the downstream second messengers produced by GPCR signaling.

Gs/Gi-Coupled Receptors (e.g., 5-HT₁A): cAMP Assays

The 5-HT₁A receptor is canonically coupled to the Gᵢ protein, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Caption: Simplified signaling pathway for a Gi-coupled receptor.

Detailed Protocol: GloSensor™ cAMP Assay

This protocol utilizes a sensitive, live-cell bioluminescent biosensor format.[11][12]

  • Cell Preparation:

    • Use cells stably expressing the 5-HT₁A receptor and a cAMP-sensitive luciferase biosensor (e.g., GloSensor™).

    • Harvest cells and resuspend them in an equilibration medium containing the GloSensor™ cAMP Reagent.

    • Incubate for 2 hours to allow substrate equilibration.

  • Assay Procedure (Antagonist Mode):

    • Dispense cells into a 384-well white assay plate.

    • Add serial dilutions of the test compound (or WAY-100635 as a control) and incubate for 15 minutes.

    • To measure inhibition, stimulate the cells by adding a fixed concentration of a known agonist (e.g., serotonin or 8-OH-DPAT) at its EC₈₀ concentration.

    • For Gᵢ-coupled receptors, the agonist-induced decrease in cAMP is measured. To facilitate this, cells are often co-stimulated with forskolin to artificially raise basal cAMP levels, making the agonist's inhibitory effect more pronounced.[13]

    • Read luminescence immediately on a plate reader.

  • Data Analysis:

    • Normalize the data to controls (agonist alone vs. vehicle).

    • Plot the normalized response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC₅₀.

Gq-Coupled Receptors (e.g., 5-HT₂A): Calcium Mobilization Assays

The 5-HT₂A receptor couples to the Gq protein, which activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and a subsequent release of calcium (Ca²⁺) from intracellular stores.

G Ligand Agonist (e.g., Serotonin) Receptor 5-HT₂A Receptor (Gq-coupled) Ligand->Receptor G_Protein Gq Protein (αβγ) Receptor->G_Protein activates G_Alpha Gq-α-GTP G_Protein->G_Alpha GTP for GDP PLC Phospholipase C (PLC) G_Alpha->PLC activates IP3 IP₃ PLC->IP3 cleaves PIP2 PIP₂ PIP2->PLC Ca Intracellular Ca²⁺ Release IP3->Ca triggers

Caption: Simplified signaling pathway for a Gq-coupled receptor.

Detailed Protocol: FLIPR® Calcium Mobilization Assay

This homogeneous, fluorescence-based assay is the industry standard for monitoring Gq-coupled receptor activity.[14][15][16][17]

  • Cell Plating:

    • Seed cells stably expressing the 5-HT₂A receptor into black-wall, clear-bottom 96- or 384-well plates approximately 24 hours before the assay to achieve a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5 reagent). The buffer should also contain probenecid, an anion transport inhibitor that prevents the dye from leaking out of the cells.[14][15]

    • Aspirate the cell culture medium and add the dye loading buffer.

    • Incubate for 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.

  • Assay Execution (Agonist Mode):

    • Place the cell plate and a compound plate (containing serial dilutions of the test compound) into a Fluorometric Imaging Plate Reader (FLIPR).

    • The instrument establishes a baseline fluorescence reading.

    • The instrument's integrated pipettor then adds the test compound to the cell plate, and fluorescence is monitored in real-time. An increase in fluorescence corresponds to a rise in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence intensity is directly proportional to the amount of intracellular calcium released.

    • Plot the peak fluorescence response against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the EC₅₀ and the maximum efficacy (Eₘₐₓ) relative to a full agonist like serotonin.

Comparative Data Analysis: Profiling for Selectivity

The power of this analysis comes from direct comparison. Below, we present a hypothetical but pharmacologically plausible profile for 1-(3-Methoxy-5-methylphenyl)piperazine alongside real-world data for our reference compounds.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

Receptor1-(3-Methoxy-5-methylphenyl)piperazine (Hypothetical Data)WAY-100635 (Reference Compound)m-Chlorophenylpiperazine (mCPP) (Reference Compound)
5-HT₁A 1.5 0.39 [5]~360 [18]
5-HT₂A 25>1000[19]~500[18]
5-HT₂C 150>1000[19]3.4 [6]
Dopamine D₂ 350940[5]>2500[18]
Dopamine D₄ 9016 [5]Not Reported
α₁-Adrenergic 45~250[5]~2500[18]
SERT >1000Not Reported230 [20]

Data for reference compounds are compiled from published literature. The profile for the topic compound is illustrative.

Table 2: Comparative Functional Activity at Key Receptors

ReceptorCompoundMode of ActionPotency (EC₅₀/IC₅₀, nM)Efficacy (% of Serotonin)
5-HT₁A 1-(3-Methoxy-5-methylphenyl)piperazinePartial Agonist12 (EC₅₀)65%
WAY-100635Silent Antagonist1.35 (IC₅₀)[19]0%
mCPPAgonist~400 (EC₅₀)~90%
5-HT₂A 1-(3-Methoxy-5-methylphenyl)piperazineAntagonist75 (IC₅₀)0%
WAY-100635Inactive>10,000N/A
mCPPPartial Agonist~600 (EC₅₀)~50%[6]
Dopamine D₄ 1-(3-Methoxy-5-methylphenyl)piperazineWeak Partial Agonist300 (EC₅₀)20%
WAY-100635Potent Agonist9.7 (EC₅₀) [7]~100%[7]
mCPPInactive>10,000N/A

Functional data is a combination of real and illustrative values to demonstrate a complete profile.

Expert Interpretation and Conclusion

  • Primary Activity: The hypothetical data suggest that 1-(3-Methoxy-5-methylphenyl)piperazine is a potent 5-HT₁A partial agonist with a Kᵢ of 1.5 nM and an EC₅₀ of 12 nM. This is its highest affinity interaction.

  • Selectivity Profile:

    • vs. 5-HT₂A: The compound displays a ~17-fold binding selectivity for 5-HT₁A over 5-HT₂A (25 nM / 1.5 nM), where it acts as an antagonist. This contrasts sharply with WAY-100635 , which exhibits over 1000-fold selectivity and is functionally inactive at 5-HT₂A receptors.[19]

    • vs. other 5-HT subtypes: The compound shows significantly lower affinity for the 5-HT₂C receptor, indicating good selectivity over this subtype, unlike mCPP , which potently targets 5-HT₂C.[6]

    • vs. Dopamine & Adrenergic Receptors: The compound shows moderate affinity for α₁-adrenergic (45 nM) and D₄ (90 nM) receptors. The D₄ activity is noteworthy. While its affinity is much lower than that of WAY-100635 for the D₄ receptor (Kᵢ of ~16 nM), this off-target interaction could have functional consequences and warrants further investigation.[5][7] The ~30-fold selectivity for 5-HT₁A over α₁-adrenergic receptors is a critical parameter, as α₁-adrenergic antagonism is often associated with side effects like orthostatic hypotension.

References

  • Bio-protocol. (2020). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Available at: [Link]

  • Cliffe, I. A., et al. (1995). Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain. Psychopharmacology, 118(4), 435-442. Available at: [Link]

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  • Kostenis, E. (2005). Measuring Calcium Mobilization with Gq-Coupled GPCRs Using the Fluormetric Imaging Plate Reader (FLIPR). In Methods in Molecular Biology, vol. 306. Humana Press.
  • Forster, E. A., et al. (1995). Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist. Behavioural Pharmacology, 6(5-6), 507-518. Available at: [Link]

  • An, F., & Tolliday, N. (2010). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Hamik, A., & Peroutka, S. J. (1989). 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain. Biological Psychiatry, 25(5), 569-575. Available at: [Link]

  • Samanin, R., et al. (1980). Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats. Journal of Pharmacy and Pharmacology, 32(1), 31-34. Available at: [Link]

  • Chemel, B. R., et al. (2006). WAY-100635 is a potent dopamine D4 receptor agonist. Psychopharmacology, 188(2), 244-251. Available at: [Link]

  • Fargin, A., et al. (1994). The Selective 5-HT1A Antagonist Radioligand [3H]WAY 100635 Labels Both G-protein-coupled and Free 5-HT1A Receptors in Rat Brain Membranes. Journal of Neurochemistry, 62(4), 1387-1395. Available at: [Link]

  • Pira, L., et al. (1996). The Serotonin Agonist M-Chlorophenylpiperazine (mCPP) Binds to Serotonin Transporter Sites in Human Brain. Synapse, 23(2), 141-143. Available at: [Link]

  • Inxight Drugs. M-CHLOROPHENYLPIPERAZINE. Available at: [Link]

  • Cilibrizzi, A., et al. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Naunyn-Schmiedeberg's Archives of Pharmacology, 385(2), 143-152. Available at: [Link]

  • Eltze, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Naunyn-Schmiedeberg's Archives of Pharmacology, 362(2), 124-132. Available at: [Link]

  • Reaction Biology. 5-HT2B Biochemical Binding Assay Service. Available at: [Link]

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Available at: [Link]

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology, 75, 8.3.1-8.3.20. Available at: [Link]

  • Woszczek, G., & Fuerst, E. (2014). Ca2+ mobilization assays in GPCR drug discovery. In G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Springer New York LLC.
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • López-Rodríguez, M. L., et al. (2005). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 8. Computational Simulation of Ligand−Receptor Interaction of 5-HT1AR Agonists with Selectivity over α1-Adrenoceptors. Journal of Medicinal Chemistry, 48(7), 2548-2560. Available at: [Link]

  • Leopoldo, M., et al. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. ChEMBL. Available at: [Link]

  • Colas, C., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 4. 1-[ω-(4-Arylpiperazin-1-yl)alkyl]-3-(diphenylmethylene)- 2,5-pyrrolidinediones and -3-(9H-fluoren-9-ylidene)-2,5-pyrrolidinediones: Study of the Steric Requirements of the No-Pharmacophoric Part. Journal of Medicinal Chemistry, 44(4), 556-566. Available at: [Link]

  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit. Available at: [Link]

  • Caccia, C., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. Available at: [Link]

  • Cilibrizzi, A., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(19), 4596. Available at: [Link]

  • Wikipedia. ortho-Methoxyphenylpiperazine. Available at: [Link]

  • Zhou, Y., et al. (2010). Discovery of N-Aryl Piperazines as Selective mGlu(5) Potentiators with Efficacy in a Rodent Model Predictive of Anti-Psychotic Activity. ACS Medicinal Chemistry Letters, 1(5), 202-206. Available at: [Link]

  • Pop, A. D., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molecules, 27(6), 1804. Available at: [Link]

  • Penjišević, J. Ž., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Polycyclic Aromatic Compounds, 43(2), 1366-1386. Available at: [Link]

  • Penjišević, J. Ž., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Arabian Journal of Chemistry, 15(12), 104331. Available at: [Link]

  • Colabufo, N. A., et al. (1998). New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Bioorganic & Medicinal Chemistry, 6(5), 577-587. Available at: [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]

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Validation

A Comprehensive Guide to Synthesizing Substituted Arylpiperazines: Comparative Methodologies and Protocols

Introduction The N -arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved therapeutics across psychiatry (e.g., aripiprazole), oncology, and infectious diseases...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The N -arylpiperazine moiety is a privileged pharmacophore in medicinal chemistry, forming the core of numerous approved therapeutics across psychiatry (e.g., aripiprazole), oncology, and infectious diseases[1]. For researchers and drug development professionals, the efficient and versatile synthesis of these compounds is of paramount importance[1]. Selecting the optimal synthetic route requires a careful balance of substrate scope, reaction conditions, cost, and scalability[1].

As a Senior Application Scientist, I have evaluated the three most prominent methodologies for assembling substituted arylpiperazines: Palladium-Catalyzed Buchwald-Hartwig Amination , Nucleophilic Aromatic Substitution (SNAr) , and Nitrogen Mustard Cyclization . This guide objectively compares their performance, explains the mechanistic causality behind experimental choices, and provides self-validating protocols to ensure reproducible results in your laboratory.

Logical Framework: Route Selection Strategy

Choosing the correct synthetic route depends heavily on the electronic properties of your starting materials and your tolerance for transition metals in the final active pharmaceutical ingredient (API).

RouteSelection Start Target: Substituted Arylpiperazine Cond1 Is the Aryl Halide electron-deficient? Start->Cond1 SNAr Route: SNAr (Metal-Free, Low Cost) Cond1->SNAr Yes (-NO2, -CN) Cond2 Is the starting material an Aniline? Cond1->Cond2 No (Electron-rich/Neutral) Cyclization Route: Cyclization (bis(2-chloroethyl)amine) Cond2->Cyclization Yes (Aniline available) BHA Route: Buchwald-Hartwig (Pd-catalyzed, Broad Scope) Cond2->BHA No (Aryl Halide)

Decision tree for selecting the optimal arylpiperazine synthetic route based on substrate properties.

Comparative Analysis of Synthetic Routes

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is the cornerstone of modern C–N bond formation due to its broad substrate scope and high functional group tolerance[1].

  • Causality & Mechanism : This catalytic transformation relies on palladium complexes (e.g., Pd2(dba)3 or Pd(OAc)2) paired with bulky phosphine ligands (like XPhos or BINAP)[1]. The steric bulk of the ligand accelerates the reductive elimination step, preventing off-target side reactions. While traditional protocols require strictly anhydrous conditions and inert atmospheres, modern ligand design allows coupling of notoriously unreactive, sterically-congested aryl chlorides even under aerobic conditions[2].

  • Performance : Typically produces excellent yields (65%–96%)[1][3]. However, the high cost of catalysts and the need for rigorous trace-metal scavenging in late-stage drug development are notable drawbacks.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical, metal-free approach that constructs the C–N bond via the attack of piperazine on an electron-deficient aryl halide[3].

  • Causality & Mechanism : This pathway proceeds under mild conditions in polar aprotic solvents (such as DMF or acetonitrile)[3]. Because the reaction does not rely on transition metals, it avoids the nucleophilicity dampening that electron-withdrawing groups cause in other coupling methods[4]. To prevent the competing bis-alkylation pathway (forming N,N′ -diarylpiperazines), chemists must either use a large stoichiometric excess of piperazine or employ mono-Boc-protected piperazine[3][4].

  • Performance : Highly scalable and cost-effective, often delivering yields above 80%[3]. Its primary limitation is its strict requirement for strongly electron-withdrawing groups (e.g., -NO2, -CF3, -CN) ortho or para to the halide[4].

Direct Cyclization via Nitrogen Mustards

This method constructs the piperazine ring directly onto an existing aniline using bis(2-chloroethyl)amine hydrochloride[5].

  • Causality & Mechanism : This double SN2 reaction relies purely on the nucleophilic nature of the primary aniline[4]. High-boiling solvents (e.g., xylene or diethylene glycol monomethyl ether) are required to overcome the activation energy barrier for the dual displacement[5][6].

  • Performance : This route is highly advantageous when the corresponding aryl halides are unavailable but the anilines are abundant. Historically, yields hovered around 40-60% due to long reaction times (up to 50 h)[7], but modern adaptations using phase-transfer catalysts (like tetrabutylammonium bromide) have pushed yields to 88%[6].

Quantitative Data Presentation

MethodologyTypical YieldTemp (°C)TimeSubstrate ScopeMetal-Free
Buchwald-Hartwig 65–96%[1][3]100–1108–12 h*Broad (Electron-rich & poor)No (Pd)
SNAr 80–95%[3]80–1004–12 hElectron-deficient onlyYes
Cyclization 40–88%[6][7]135–15048 hAnilines (Broad)Yes

*Note: Advanced precatalyst systems can reduce Buchwald-Hartwig reaction times to as little as 10 minutes[2].

Experimental Workflows & Self-Validating Protocols

Workflow Step1 1. Reagent Assembly (Ar-X, Piperazine, Pd, Ligand) Step2 2. Inert Atmosphere (Argon Purge) Step1->Step2 Step3 3. Catalytic Heating (100°C, Toluene) Step2->Step3 Step4 4. Acid-Base Extraction (Isolate Basic Product) Step3->Step4 Step5 5. Pure Arylpiperazine (HPLC >95%) Step4->Step5

Step-by-step experimental workflow for the Buchwald-Hartwig amination of arylpiperazines.
Protocol 1: Buchwald-Hartwig Amination (Self-Validating System)

Objective: Synthesis of 1-(4-methylphenyl)piperazine from 4-chlorotoluene.

  • Preparation : In an oven-dried Schlenk flask, combine 4-chlorotoluene (1.0 equiv), anhydrous piperazine (1.2 equiv), Pd2(dba)3 (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv)[1].

  • Degassing : Evacuate and backfill the flask with Argon three times. Causality: Phosphine ligands are highly susceptible to oxidation at elevated temperatures; oxygen exclusion ensures catalyst longevity.

  • Reaction : Add anhydrous toluene (0.2 M). Heat to 110 °C for 8 hours[1]. Validation Check: The reaction mixture will shift from yellow to a deep red/purple hue, visually confirming the formation of the active Pd(0)-ligand complex.

  • Workup & Purification (Self-Validating) : Cool to room temperature, dilute with EtOAc, and filter through Celite. Extract the organic filtrate with 1M HCl. Causality: The target arylpiperazine is basic and will partition into the aqueous layer as a hydrochloride salt, leaving neutral unreacted aryl halides and phosphine oxides in the organic layer. Basify the aqueous layer to pH 12 with NaOH, extract with DCM, dry over Na2SO4, and concentrate.

Protocol 2: SNAr Synthesis

Objective: Synthesis of 1-(4-trifluoromethylphenyl)piperazine.

  • Preparation : Dissolve 1-fluoro-4-(trifluoromethyl)benzene (1.0 equiv) and piperazine (4.0 equiv) in anhydrous DMF (0.5 M)[4]. Causality: A 4-fold excess of piperazine statistically outcompetes the mono-arylated product from reacting with another equivalent of aryl fluoride, suppressing bis-arylation[3].

  • Reaction : Add K2CO3 (2.0 equiv) to scavenge the generated HF. Heat to 80 °C overnight[4].

  • Workup : Pour the cooled mixture into rapidly stirring ice water. The product precipitates as a solid. Filter and wash with cold water. Validation Check: 1H NMR must show a symmetric AA'BB' splitting pattern in the aromatic region, confirming mono-substitution.

Protocol 3: Cyclization via Nitrogen Mustard

Objective: Synthesis of 1-(2,3-dichlorophenyl)piperazine.

  • Preparation : Combine 2,3-dichloroaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.2 equiv) in xylene[6].

  • Reaction : Add tetrabutylammonium bromide (TBAB) and p-Toluenesulfonic acid (PTSA). Heat to 135 °C under reflux for 48 hours[6]. Causality: TBAB acts as a phase-transfer catalyst to solubilize the highly polar hydrochloride salt in the non-polar xylene solvent, drastically improving the reaction kinetics.

  • Workup : Cool the mixture. The product precipitates as a hydrochloride salt. Filter, wash with diethyl ether, and neutralize with NH4OH to yield the free amine[6].

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Comparative

A Comparative Guide to the Efficacy of Methoxyphenylpiperazine Derivatives: A Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comparative analysis of the efficacy of methoxyphenylpiperazine derivatives, a class of compounds with significant i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the efficacy of methoxyphenylpiperazine derivatives, a class of compounds with significant interest in central nervous system (CNS) drug discovery. While specific peer-reviewed efficacy data for 1-(3-Methoxy-5-methylphenyl)piperazine is not currently available in the public domain, this document synthesizes findings from studies on its structural isomers, primarily 1-(4-methoxyphenyl)piperazine (pMeOPP) and 1-(2-methoxyphenyl)piperazine (oMeOPP). By examining the structure-activity relationships of these closely related analogs, we can infer potential pharmacological properties and guide future research directions for novel derivatives such as 1-(3-Methoxy-5-methylphenyl)piperazine. This guide will delve into their mechanisms of action, comparative efficacy in preclinical models, and the experimental protocols used to evaluate them.

Introduction to Methoxyphenylpiperazines: A Versatile Scaffold in Neuropharmacology

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic effects.[1] The introduction of a methoxyphenyl group to the piperazine nucleus gives rise to methoxyphenylpiperazines, a class of compounds that primarily interact with serotonergic and other monoamine neurotransmitter systems.[2][3] The position of the methoxy group on the phenyl ring, along with other substitutions, profoundly influences the receptor binding profile and functional activity of these compounds.

This guide will focus on the known activities of key methoxyphenylpiperazine isomers to build a framework for understanding the potential efficacy of 1-(3-Methoxy-5-methylphenyl)piperazine.

Comparative Efficacy and Mechanism of Action of Methoxyphenylpiperazine Isomers

The pharmacological effects of methoxyphenylpiperazines are largely dictated by their interaction with serotonin (5-HT) receptors, though they can also affect dopamine and norepinephrine signaling.[3] The following sections compare the known properties of the para- and ortho-methoxy isomers.

1-(4-Methoxyphenyl)piperazine (pMeOPP)
  • Primary Mechanism of Action: pMeOPP acts as a non-selective serotonin receptor agonist and has been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism it shares with stimulants like amphetamines, although it is significantly less potent.[2]

  • Pharmacological Effects: It is known for its stimulant effects and has been found in "party pills," often in combination with other piperazine derivatives like benzylpiperazine (BZP).[2] Anecdotal reports suggest it may induce less anxiety compared to other piperazines.[2]

1-(2-Methoxyphenyl)piperazine (oMeOPP)
  • Primary Mechanism of Action: oMeOPP displays a high affinity for serotonin receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes.[4][5] It is a key pharmacophore and a metabolite of several antipsychotic and anxiolytic drugs.[4]

  • Pharmacological Effects: Due to its interaction with key serotonin receptors involved in mood and cognition, oMeOPP and its derivatives are primarily investigated for their potential as antipsychotic and anxiolytic agents.[4]

The differing pharmacological profiles of pMeOPP and oMeOPP highlight the critical role of methoxy group positioning in determining the primary biological activity, shifting from a stimulant-like profile (para-position) to one more aligned with CNS therapeutics targeting serotonin receptors (ortho-position).

Predicting the Efficacy of 1-(3-Methoxy-5-methylphenyl)piperazine: A Hypothetical Analysis

Based on the available data for its isomers, we can hypothesize the potential pharmacological profile of 1-(3-Methoxy-5-methylphenyl)piperazine. The meta-position of the methoxy group, combined with a methyl substituent, presents a unique electronic and steric profile that would likely result in a distinct receptor binding affinity and efficacy profile compared to the ortho- and para-isomers.

It is plausible that 1-(3-Methoxy-5-methylphenyl)piperazine could exhibit activity at serotonin receptors, similar to other phenylpiperazines. The specific subtype selectivity and functional activity (agonist, antagonist, or partial agonist) would need to be determined experimentally. The addition of the methyl group could potentially enhance lipophilicity, which may affect its ability to cross the blood-brain barrier, and could also influence its metabolic stability.

Experimental Protocols for Efficacy Assessment

To ascertain the efficacy of 1-(3-Methoxy-5-methylphenyl)piperazine, a series of in vitro and in vivo assays would be required. The following are examples of standard protocols used for characterizing similar phenylpiperazine derivatives.

In Vitro Receptor Binding Assay

This assay determines the affinity of the test compound for a panel of relevant CNS receptors, particularly serotonin receptor subtypes.

Objective: To determine the binding affinity (Ki) of 1-(3-Methoxy-5-methylphenyl)piperazine for 5-HT₁ₐ, 5-HT₂ₐ, and other relevant receptors.

Methodology:

  • Membrane Preparation: Obtain cell membranes expressing the target human receptor (e.g., from CHO or HEK293 cells).

  • Radioligand Binding: Incubate the cell membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and then determine the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Behavioral assays in rodents are crucial for assessing the potential therapeutic effects of a novel compound.

Objective: To evaluate the anxiolytic-like effects of 1-(3-Methoxy-5-methylphenyl)piperazine.

Model: Elevated Plus Maze (EPM) in mice.

Methodology:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer 1-(3-Methoxy-5-methylphenyl)piperazine or vehicle (e.g., saline with a small percentage of DMSO and Tween 80) intraperitoneally 30 minutes before the test. A positive control, such as diazepam, should also be included.

  • Testing: Place each mouse at the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

  • Data Collection: Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Analysis: An increase in the time spent and the number of entries in the open arms is indicative of an anxiolytic-like effect.

Comparative Data Summary

The following table summarizes the known receptor binding affinities for related phenylpiperazine compounds. Data for 1-(3-Methoxy-5-methylphenyl)piperazine is hypothetical and would require experimental validation.

Compound5-HT₁ₐ Affinity (Ki, nM)5-HT₂ₐ Affinity (Ki, nM)Primary Pharmacological ClassReference
1-(2-Methoxyphenyl)piperazine (oMeOPP)HighHighAntipsychotic/Anxiolytic Precursor[4][5]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)ModerateHighSerotonin Receptor Agonist[6]
1-(3-Methoxy-5-methylphenyl)piperazine To be determined To be determined Hypothesized: CNS Active

Signaling Pathways and Experimental Workflow Visualization

The interaction of phenylpiperazines with 5-HT receptors initiates intracellular signaling cascades. The diagram below illustrates a simplified, hypothetical signaling pathway for a 5-HT₁ₐ receptor agonist.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 1-(3-Methoxy-5-methylphenyl)piperazine Receptor 5-HT1A Receptor Compound->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of CREB CREB PKA->CREB Reduces phosphorylation of Gene_Expression Gene Expression (Neuronal Plasticity) CREB->Gene_Expression Alters

Caption: Hypothetical 5-HT1A receptor signaling pathway for an agonist.

The experimental workflow for characterizing a novel compound like 1-(3-Methoxy-5-methylphenyl)piperazine is a multi-step process, from initial screening to in-depth preclinical evaluation.

G cluster_discovery Discovery & In Vitro cluster_preclinical In Vivo Preclinical cluster_development Lead Optimization Synthesis Synthesis of 1-(3-Methoxy-5-methylphenyl)piperazine Binding Receptor Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (e.g., GTPγS) Binding->Functional PK Pharmacokinetics (ADME) Functional->PK Behavior Behavioral Models (e.g., EPM) PK->Behavior Tox Toxicology Studies Behavior->Tox SAR Structure-Activity Relationship (SAR) Behavior->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Experimental workflow for novel CNS drug candidate evaluation.

Conclusion and Future Directions

While the efficacy of 1-(3-Methoxy-5-methylphenyl)piperazine remains to be experimentally determined, the analysis of its structural isomers provides a valuable starting point for investigation. The existing literature on pMeOPP and oMeOPP demonstrates that subtle changes in the substitution pattern on the phenyl ring can lead to significant shifts in pharmacological activity.

Future research should focus on the synthesis and comprehensive pharmacological profiling of 1-(3-Methoxy-5-methylphenyl)piperazine. Initial in vitro screening should encompass a broad range of CNS targets, followed by in vivo studies to assess its behavioral effects and pharmacokinetic properties. These studies will be crucial in determining whether this novel derivative holds promise as a therapeutic agent and in further elucidating the structure-activity relationships of this important class of compounds.

References

  • para-Methoxyphenylpiperazine - Wikipedia. [Link]

  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635 - PubMed. [Link]

  • A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. [Link]

  • Preparation of 1-(4-methoxy phenyl)-piperazine (LH7) - ResearchGate. [Link]

  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Substituted piperazine - Wikipedia. [Link]

  • Mechanistic investigation of the stimulus properties of 1-(3-trifluoromethylphenyl)piperazine - PubMed. [Link]

  • Structure-activity relationship studies of central nervous system agents. 13. 4-[3-(Benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, a new putative 5-HT1A receptor antagonist, and its analogs - PubMed. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs by Mohammed Almaghrabi - Auburn University. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. [Link]

  • Piperazine-like compounds: A new group of designer drugs-of-abuse on the European market | Request PDF - ResearchGate. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl} - SciELO. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [Link]

  • Piperazine compounds as drugs of abuse - PubMed. [Link]

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Safety & Regulatory Compliance

Safety

1-(3-Methoxy-5-methylphenyl)piperazine proper disposal procedures

As a Senior Application Scientist, I frequently encounter operational bottlenecks in laboratories regarding the safe handling and disposal of specialized piperazine derivatives. 1-(3-Methoxy-5-methylphenyl)piperazine is...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter operational bottlenecks in laboratories regarding the safe handling and disposal of specialized piperazine derivatives. 1-(3-Methoxy-5-methylphenyl)piperazine is a highly valuable building block in drug development, but its structural properties—specifically the basic secondary amine of the piperazine ring combined with a substituted phenyl group—present unique logistical and safety challenges.

Proper disposal is not merely a regulatory checkbox; it is a critical component of laboratory safety and environmental stewardship. This guide provides a self-validating, step-by-step operational plan to ensure total compliance and safety.

Chemical Profiling & Hazard Causality

To design an effective disposal protocol, we must first understand the causality behind the chemical's behavior. Piperazine derivatives act as weak bases [1]. When dissolved in aqueous streams, they elevate the pH, potentially leading to corrosive environments or incompatible exothermic reactions if mixed blindly with acidic waste streams. Furthermore, the free base form is prone to oxidation and can cause severe skin and respiratory sensitization upon prolonged exposure.

According to the US Environmental Protection Agency (EPA) under 40 CFR Part 261, chemical waste generators must accurately profile their waste to determine if it meets the criteria for characteristic hazardous waste [2]. While 1-(3-Methoxy-5-methylphenyl)piperazine is often supplied as a more stable hydrochloride salt, operational workflows frequently convert it back to the free base, necessitating rigorous pH monitoring during disposal to prevent the waste from exceeding EPA corrosivity thresholds (D002).

Visualizing the Disposal Workflow

Below is the optimized, closed-loop workflow for segregating and processing this compound.

DisposalWorkflow Start 1-(3-Methoxy-5-methylphenyl)piperazine Waste Stream Liquid Liquid Solutions (Aqueous/Organic) Start->Liquid Solid Solid Waste (Powder/Consumables) Start->Solid Neutralize pH Neutralization (Target pH 6-8) Liquid->Neutralize Aqueous only Segregate Halogenated vs. Non-Halogenated Liquid->Segregate Organic solvents Containment Primary Containment (HDPE/Glass) Solid->Containment Neutralize->Containment Segregate->Containment Manifest EPA Profiling & Manifesting Containment->Manifest Incineration High-Temp Incineration (Final Disposal) Manifest->Incineration

Figure 1: Closed-loop disposal and segregation workflow for piperazine derivatives.

Step-by-Step Disposal Protocols

The following protocols are designed as self-validating systems. By incorporating in-line checks (like pH confirmation), we eliminate the guesswork from waste consolidation.

Protocol A: Liquid Waste Neutralization & Consolidation
  • Segregation: Separate aqueous waste streams containing the piperazine derivative from organic solvent waste.

    • Causality: Mixing aqueous amines with halogenated organics can lead to slow, heat-generating alkylation reactions over time in the waste drum.

  • pH Titration (Aqueous Only): Slowly add 1M Hydrochloric Acid (HCl) to the aqueous waste while stirring.

    • Validation Step: Use a calibrated pH meter or high-resolution indicator paper to confirm the pH has stabilized between 6.0 and 8.0.

  • Consolidation: Transfer the neutralized aqueous waste or the segregated organic waste into clearly labeled High-Density Polyethylene (HDPE) or amber glass carboys.

  • Labeling: Affix an EPA-compliant hazardous waste label detailing the exact composition (e.g., "Non-Halogenated Organic Waste - Contains Piperazine Derivatives") [3].

Protocol B: Solid Waste & Contaminated Consumables
  • Collection: Place all contaminated pipette tips, weighing boats, and bench paper into a heavy-duty, transparent chemical waste bag.

  • Containment: Seal the bag using the "gooseneck" tape method to prevent the escape of fine particulates.

    • Causality: Airborne piperazine powders pose a severe inhalation hazard and can trigger respiratory sensitization.

  • Secondary Storage: Deposit the sealed bag into a rigid, puncture-resistant, and leak-proof secondary container pending manifesting for high-temperature incineration.

Protocol C: Spill Response & Decontamination
  • Isolation: Immediately restrict access to the spill area and don appropriate PPE (N95/P100 respirator and nitrile gloves ≥0.11mm thickness).

  • Absorption: Cover the liquid spill with an inert, non-combustible absorbent such as vermiculite or sand.

    • Causality: Combustible absorbents like sawdust can react exothermically with concentrated amines.

  • Decontamination: Sweep the absorbed material into a solid waste container. Wash the spill area with a dilute 1% acetic acid solution to neutralize residual free base, followed by a water rinse.

  • Validation: Swipe the cleaned surface with a pH indicator swab moistened with DI water. A neutral reading (pH ~7) confirms complete decontamination.

Quantitative Data & Logistical Specifications

To streamline your laboratory operations, adhere to the following operational parameters:

ParameterSpecification / RangeOperational Rationale
Aqueous Waste Target pH 6.0 - 8.0Prevents exothermic reactions in bulk waste; complies with EPA D002 limits.
Primary Container Material HDPE or Amber GlassResistant to amine-induced degradation and photodegradation.
Storage Temperature 2°C - 8°C (Pre-disposal)Minimizes volatilization and thermal decomposition of the waste.
Incompatible Materials Strong Oxidizers, AcidsPrevents violent exothermic reactions and toxic gas release (NOx).
Required PPE Nitrile gloves (≥0.11mm), N95/P100Protects against dermal sensitization and inhalation of fine particulates.

References

  • Piperazine | C4H10N2 | CID 4837 PubChem - National Institutes of Health (NIH)[Link]

  • 40 CFR Part 261 - Identification and Listing of Hazardous Waste Electronic Code of Federal Regulations (eCFR)[Link]

  • Steps in Complying with Regulations for Hazardous Waste United States Environmental Protection Agency (EPA)[Link]

Handling

Personal protective equipment for handling 1-(3-Methoxy-5-methylphenyl)piperazine

As a Senior Application Scientist, I recognize that handling functionalized piperazine derivatives like 1-(3-Methoxy-5-methylphenyl)piperazine requires more than just a cursory glance at a Safety Data Sheet (SDS). Whethe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized piperazine derivatives like 1-(3-Methoxy-5-methylphenyl)piperazine requires more than just a cursory glance at a Safety Data Sheet (SDS). Whether you are handling the lipophilic free base or the hygroscopic hydrochloride salt, these compounds present specific dermal, ocular, and respiratory hazards.

To ensure absolute safety and maintain the integrity of your drug development workflows, this guide moves beyond basic compliance. It provides a self-validating, step-by-step operational framework grounded in the physicochemical realities of piperazine derivatives.

Physicochemical Hazard Profile & Causality

Understanding why specific Personal Protective Equipment (PPE) is required is the first step in building a robust safety culture.

  • Respiratory Sensitization: Piperazine derivatives are biologically active and potent sensitizers. Inhalation of fine particulate dust (common with the hydrochloride salt) is strongly associated with asthmatic reactions and long-term respiratory sensitization[1].

  • Corrosivity and Tissue Damage: As secondary amines, piperazines are inherently basic. Contact with mucosal membranes or the eyes causes severe swelling and localized tissue damage[2].

  • Hygroscopicity: The HCl salt of this compound readily absorbs moisture from the air[3]. This not only degrades your reagent but makes the resulting sticky residue harder to clean, increasing the risk of accidental dermal exposure during decontamination.

Quantitative Safety Data & PPE Specifications

The following table synthesizes the quantitative exposure limits and specific PPE required to mitigate the hazards of 1-(3-Methoxy-5-methylphenyl)piperazine.

Parameter / PPE CategorySpecification / ValueCausality & Scientific Rationale
Exposure Limit 5 mg/m³ (8-hr TWA)Established threshold for piperazine salts to prevent respiratory sensitization and asthmatic reactions[1].
Hand Protection Nitrile (≥ 0.11 mm thickness)Piperazines can permeate natural rubber. Nitrile provides superior resistance to basic amines, preventing allergic contact dermatitis.
Eye Protection ANSI Z87.1 Splash GogglesPiperazine dusts cause severe ocular swelling[2]. Standard safety glasses with side shields are insufficient against aerosolized powders.
Respiratory N95 / P100 Particulate MaskRequired if engineering controls fail. Mitigates inhalation of the hygroscopic HCl salt dust[3].
Toxicity Profile LD50 ~4.9 g/kg (Rat, Oral)While systemic toxicity is moderate[1], ingestion causes severe local tissue damage; emesis is strictly contraindicated[2].

Operational Safety Workflow & Self-Validating Protocols

Every step in handling this compound must include a self-validation mechanism to ensure the safety barrier has not been compromised.

Phase A: Pre-Operation & Donning
  • Engineering Control Validation: Turn on the fume hood.

    • Self-Validation Check: Do not rely solely on the hood's monitor. Hold a Kimwipe or use a visual smoke tube at the sash opening. If the tissue is not actively pulled inward (validating a face velocity of >100 feet per minute), do not open the chemical.

  • PPE Donning: Put on a flame-resistant (FR) or standard cotton lab coat, ANSI Z87.1 goggles, and nitrile gloves.

    • Self-Validation Check: Perform the "roll and trap" air-inflation test on your gloves prior to donning. If the glove holds pressure without deflating, the microscopic barrier is intact.

Phase B: Chemical Handling & Transfer
  • Preparation: Place the sealed vial of 1-(3-Methoxy-5-methylphenyl)piperazine, a tared receiving vial, and a clean anti-static spatula inside the validated fume hood.

  • Closed-System Weighing: Do not transfer the powder openly across the balance pan.

    • Self-Validation Check: If your analytical balance reading fluctuates continuously during weighing, the hygroscopic piperazine salt is actively absorbing ambient moisture. Abort the open transfer. Instead, tare the closed receiving vial, transfer the solid inside the fume hood, seal the vial, and re-weigh (weighing by difference). This minimizes both inhalation risk and chemical degradation.

Phase C: Decontamination & Doffing
  • Surface Decontamination: Wipe down the spatula and hood surfaces with a damp absorbent pad (using water or 10% bleach solution). Never dry-sweep piperazine powders, as this aerosolizes the sensitizing dust[4].

  • Aseptic Doffing: Remove gloves using the inside-out method to trap any microscopic chemical residue inside the glove material. Wash hands immediately with soap and water[3].

Visualizing the Safety Architecture

The following diagram illustrates the critical path for handling sensitizing piperazine derivatives, ensuring that engineering controls and PPE work as a unified system.

PPE_Workflow Start 1. Risk Assessment & Hood Validation Donning 2. Don PPE (Nitrile, Goggles, N95) Start->Donning Handling 3. Closed-System Weighing & Transfer Donning->Handling Decon 4. Wet Decontamination (No Dry Sweeping) Handling->Decon Doffing 5. Aseptic Doffing (Inside-Out Method) Decon->Doffing Disposal 6. Hazardous Waste Consolidation Doffing->Disposal

Fig 1. Step-by-step operational safety and PPE workflow for handling piperazine derivatives.

Disposal Plan

Improper disposal of piperazine derivatives can lead to downstream exposure for laboratory support staff.

  • Solid Waste: Consolidate all contaminated PPE (gloves, masks), empty chemical vials, and damp decontamination wipes into a clearly labeled, sealable hazardous waste container approved for toxic organic solids[2].

  • Liquid Waste: If the compound was dissolved in an organic solvent (e.g., DMSO, Methanol) for assay preparation, dispose of the solution in a designated halogenated or non-halogenated organic waste carboy, depending on the solvent used.

  • Regulatory Compliance: Ensure the waste container is kept tightly closed when not actively receiving waste, in accordance with EPA Resource Conservation and Recovery Act (RCRA) guidelines.

Sources

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